molecular formula C19H24BrNO3 B10761052 Codeine methylbromide CAS No. 125-27-9

Codeine methylbromide

カタログ番号: B10761052
CAS番号: 125-27-9
分子量: 394.3 g/mol
InChIキー: KIKLDWULAZATJG-YZZSNFJZSA-M

説明

Codeine methylbromide is a quaternary ammonium salt derivative of the classic opiate alkaloid, codeine. Its primary research value lies in its permanent positive charge, which fundamentally alters its pharmacokinetic properties compared to the parent compound. This structural modification prevents the molecule from efficiently crossing the blood-brain barrier, making it an indispensable tool for neuroscientists and pharmacologists. Researchers utilize this compound to selectively investigate the peripheral effects of opioid receptor activation, effectively isolating them from central nervous system (CNS)-mediated responses. This allows for the detailed study of opioid action on peripheral tissues, such as the gastrointestinal tract, without the confounding variable of centrally-mediated analgesia or euphoria. Its mechanism of action is primarily as an agonist of peripheral mu-opioid receptors, modulating adenylate cyclase activity and inhibiting neurotransmitter release. Key research applications include exploring the mechanisms of opioid-induced constipation, understanding peripheral opioid receptor signaling pathways, and serving as a critical control compound in experiments designed to delineate central versus peripheral sites of drug action. This compound is essential for advancing the understanding of opioid pharmacology and developing therapeutic agents with targeted peripheral activity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

125-27-9

分子式

C19H24BrNO3

分子量

394.3 g/mol

IUPAC名

(4R,4aR,7S,7aR,12bS)-9-methoxy-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol;bromide

InChI

InChI=1S/C19H24NO3.BrH/c1-20(2)9-8-19-12-5-6-14(21)18(19)23-17-15(22-3)7-4-11(16(17)19)10-13(12)20;/h4-7,12-14,18,21H,8-10H2,1-3H3;1H/q+1;/p-1/t12-,13+,14-,18-,19-;/m0./s1

InChIキー

KIKLDWULAZATJG-YZZSNFJZSA-M

異性体SMILES

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)C.[Br-]

正規SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)C.[Br-]

製品の起源

United States

Foundational & Exploratory

Synthesis and Characterization of Codeine Methylbromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of codeine methylbromide, a quaternary ammonium (B1175870) salt of codeine. This document details a plausible synthetic protocol, outlines key characterization methods, and presents expected analytical data to aid researchers in its preparation and identification.

Introduction

This compound, also known as Eucodin, is a derivative of codeine, a naturally occurring opioid alkaloid. First synthesized in 1903, it is the bromomethane (B36050) salt of codeine.[1] The quaternization of the tertiary amine in the codeine molecule to a quaternary ammonium salt alters its pharmacological properties. This guide focuses on the chemical synthesis and subsequent analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves the N-alkylation (quaternization) of the tertiary amine of codeine using methyl bromide. This is a nucleophilic substitution reaction where the nitrogen atom of the codeine molecule acts as the nucleophile, attacking the electrophilic methyl group of methyl bromide.

Experimental Protocol

Materials:

  • Codeine base

  • Methyl bromide (gas or solution in a suitable solvent)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or chloroform)

  • Reaction vessel with a stirrer and a gas inlet/outlet (if using gaseous methyl bromide) or a sealed reaction vessel.

  • Purification apparatus (e.g., recrystallization setup)

Procedure:

  • Dissolution: Dissolve a known amount of codeine base in a minimal amount of the chosen anhydrous solvent in the reaction vessel.

  • Reaction:

    • Using gaseous methyl bromide: Bubble a slow stream of methyl bromide gas through the stirred solution of codeine at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Using methyl bromide solution: Add a stoichiometric excess of a solution of methyl bromide in a suitable solvent to the codeine solution. The reaction can be stirred at room temperature or gently heated to accelerate the process.

  • Precipitation and Isolation: As the reaction proceeds, the quaternary ammonium salt, this compound, will precipitate out of the solution due to its lower solubility compared to the starting material.

  • Filtration: Once the reaction is complete (as indicated by TLC, showing the disappearance of the starting material), the precipitate is collected by filtration.

  • Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent to remove any unreacted codeine or impurities.

  • Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.

Note: Methyl bromide is a toxic and volatile substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₉H₂₄BrNO₃[2]
Molecular Weight 394.30 g/mol [2]
Appearance Crystalline solid
Melting Point ~260 °C[2]
Solubility Soluble in water and hot methanol; sparingly soluble in ethanol; insoluble in chloroform (B151607) and ether.
IUPAC Name (4R,4aR,7S,7aR,12bS)-9-methoxy-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol bromide[2]

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The following sections detail the expected spectral data based on the structure of the molecule and known data for codeine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The quaternization of the nitrogen atom in codeine to form this compound will induce significant changes in the chemical shifts of the neighboring protons and carbons in the NMR spectra. The N-methyl groups in the quaternary ammonium salt will be deshielded compared to the N-methyl group in codeine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Notes
N-CH₃ (quaternary)3.0 - 3.5Two singlets are expected for the two N-methyl groups, shifted downfield compared to the N-CH₃ signal in codeine (typically ~2.4 ppm).
O-CH₃~3.8Expected to be similar to the chemical shift in codeine.
Aromatic Protons6.6 - 6.8Expected to be similar to the chemical shifts in codeine.
Olefinic Protons5.2 - 5.8Expected to be similar to the chemical shifts in codeine.
Other Aliphatic Protons1.5 - 4.0Protons alpha to the quaternary nitrogen are expected to be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
N-CH₃ (quaternary)50 - 55Two signals are expected for the two N-methyl groups, shifted downfield compared to the N-CH₃ signal in codeine (typically ~43 ppm).
O-CH₃~56Expected to be similar to the chemical shift in codeine.
Aromatic Carbons110 - 150Expected to be similar to the chemical shifts in codeine.
Olefinic Carbons125 - 135Expected to be similar to the chemical shifts in codeine.
Other Aliphatic Carbons20 - 90Carbons alpha to the quaternary nitrogen are expected to be shifted downfield.
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The spectrum is expected to be similar to that of codeine, with some key differences due to the quaternization of the nitrogen.

Table 3: Predicted Major FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Vibration
3500 - 3200O-H stretching (alcohol)
3050 - 2800C-H stretching (aromatic, olefinic, and aliphatic)
1650 - 1600C=C stretching (aromatic and olefinic)
1280 - 1200C-O stretching (aryl ether)
1100 - 1000C-O stretching (alcohol)
~1450C-N stretching (quaternary ammonium)
Mass Spectrometry (MS)

Mass spectrometry of this compound will show the molecular ion of the cation (the codeine methyl moiety). The fragmentation pattern will be useful for structural elucidation.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound Cation

m/z ValueProposed Fragment
314[M]⁺ (Codeine methyl cation)
299[M - CH₃]⁺ (Loss of a methyl group from the quaternary nitrogen)
242Fragmentation of the morphinan (B1239233) ring
162Further fragmentation

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_of_Codeine_Methylbromide Codeine Codeine Reaction Quaternization (N-Alkylation) Codeine->Reaction Nucleophilic Attack MethylBromide Methyl Bromide (CH3Br) MethylBromide->Reaction Electrophile CodeineMethylbromide This compound Reaction->CodeineMethylbromide Product

Caption: Synthesis of this compound from Codeine.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization SynthesizedProduct Synthesized Codeine Methylbromide NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR Structural Elucidation FTIR FTIR Spectroscopy SynthesizedProduct->FTIR Functional Group Analysis MS Mass Spectrometry SynthesizedProduct->MS Molecular Weight and Fragmentation Analysis Physicochemical Physicochemical Properties SynthesizedProduct->Physicochemical Melting Point, Solubility FinalConfirmation Structure Confirmation NMR->FinalConfirmation FTIR->FinalConfirmation MS->FinalConfirmation Physicochemical->FinalConfirmation

Caption: Characterization Workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Adherence to safety protocols, particularly when handling methyl bromide, is paramount. Further experimental validation of the predicted spectral data is recommended for definitive structural confirmation.

References

Physicochemical Properties of Codeine Methylbromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. This technical guide provides an in-depth overview of the core physicochemical characteristics of codeine methylbromide, also known by the trade name Eucodin.

This compound is a quaternary ammonium (B1175870) salt of codeine, an opioid analgesic. The addition of a methyl bromide group to the tertiary amine of the codeine molecule alters its pharmacological properties, primarily by reducing its ability to cross the blood-brain barrier. This guide summarizes its key physicochemical data, outlines relevant experimental protocols for its characterization, and provides visual representations of its primary signaling pathway and a general experimental workflow.

Core Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₄BrNO₃[1][2]
Molecular Weight 394.30 g/mol [1][2]
Melting Point ~260 °C[1][2]
Solubility Soluble in 2-3 parts water; Soluble in hot methanol; Sparingly soluble in alcohol; Insoluble in chloroform (B151607) and ether.[1]
Appearance Crystals[1]
CAS Registry Number 125-27-9[1]
pKa (estimated from codeine) 8.21[3]
LogP (estimated from codeine) 1.19[3]

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for key experiments to determine the physicochemical properties of an active pharmaceutical ingredient (API) like this compound. These are generalized protocols and may require optimization for the specific compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity.

Methodology (Capillary Method):

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like codeine, it indicates the pH at which the compound is 50% ionized.

Methodology (Potentiometric Titration):

  • A known concentration of this compound is dissolved in water.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol (B41247) and water. LogP is a measure of lipophilicity.

Methodology (Shake-Flask Method):

  • A known amount of this compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to separate the octanol and water layers.

  • The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Signaling Pathway and Experimental Workflow

Mu-Opioid Receptor Signaling Pathway

Codeine, and by extension its methylbromide derivative, exerts its primary pharmacological effects through its interaction with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4] The binding of codeine (or its active metabolite, morphine) to the MOR initiates a cascade of intracellular signaling events.

Mu_Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Codeine Codeine MOR Mu-Opioid Receptor (MOR) Codeine->MOR Agonist Binding G_protein Gαi/o and Gβγ Subunits MOR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Opening Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia cAMP->Analgesia Decreased Signaling K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Mu-Opioid Receptor Signaling Pathway.

General Workflow for Physicochemical Characterization of an API

The systematic characterization of an active pharmaceutical ingredient is a critical step in drug development. The following diagram illustrates a typical workflow.

API_Characterization_Workflow API_Sample API Sample (this compound) Structural_Analysis Structural Analysis (NMR, MS) API_Sample->Structural_Analysis Purity_Analysis Purity Analysis (HPLC, GC) API_Sample->Purity_Analysis Data_Analysis Data Analysis and Reporting Structural_Analysis->Data_Analysis Physical_Properties Physical Properties (Melting Point, pKa) Purity_Analysis->Physical_Properties Solubility_Profile Solubility Profile (Aqueous, Organic) Purity_Analysis->Solubility_Profile Lipophilicity Lipophilicity (LogP) Purity_Analysis->Lipophilicity Physical_Properties->Data_Analysis Solubility_Profile->Data_Analysis Lipophilicity->Data_Analysis

Caption: API Physicochemical Characterization Workflow.

References

In-Depth Technical Guide: Codeine Methylbromide (CAS Number 125-27-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Codeine methylbromide (CAS Number: 125-27-9), also known as Eucodin, is a quaternary ammonium (B1175870) salt of codeine, a naturally occurring opioid alkaloid.[1] Its unique chemical structure, featuring a permanently charged nitrogen atom, confers distinct pharmacological properties compared to its tertiary amine precursor, codeine. This technical guide provides a comprehensive overview of the chemical, pharmacological, and toxicological characteristics of this compound, where available. Due to the limited specific data for the methylbromide salt, information from studies on codeine and other quaternary opioids is used as a proxy to provide a thorough understanding of its expected behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of opioid compounds.

Physicochemical Properties

This compound is a crystalline solid with a melting point of approximately 260°C.[2] It is soluble in water and hot methanol, sparingly soluble in alcohol, and insoluble in chloroform (B151607) and ether.[2] The quaternization of the nitrogen atom in the codeine molecule results in a permanently charged compound with altered polarity and solubility compared to codeine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 125-27-9[2]
Molecular Formula C19H24BrNO3[2]
Molecular Weight 394.30 g/mol [2]
Melting Point ~260 °C[2]
Appearance Crystalline solid[2]
Solubility Soluble in 2-3 parts water, hot methanol; sparingly soluble in alcohol; insoluble in chloroform, ether.[2]
Synonyms Eucodin, Codeine Bromomethylate[1]

Pharmacology

Mechanism of Action

As a derivative of codeine, this compound is expected to act as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR).[3] The analgesic effects of codeine are largely attributed to its metabolism to morphine.[4] However, the permanently charged nature of this compound is likely to significantly hinder its ability to cross the blood-brain barrier, a critical step for centrally mediated analgesic effects.[5] This suggests that this compound may primarily exert its effects in the periphery.

The presence of the bromide ion may also contribute to a dual mechanism of action, potentially leading to sedative effects.[1]

Opioid Receptor Binding Affinity

Table 2: Opioid Receptor Binding Affinity of Codeine (as a proxy)

Receptor SubtypeLigandKi (nM)SpeciesReference(s)
Mu (µ) Codeine>100Human[8]
Delta (δ) Codeine--[7]
Kappa (κ) Codeine--[7]

Note: Data for codeine is presented as a proxy. The binding affinity of this compound may differ.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound is scarce. The permanently charged nature of quaternary ammonium compounds generally results in poor oral absorption and limited distribution across biological membranes, including the blood-brain barrier.[9] Their elimination is primarily through renal and biliary excretion.[9]

Table 3: Predicted ADME Properties of this compound

ParameterPredicted CharacteristicRationale/Reference(s)
Absorption Poor oral bioavailabilityQuaternary ammonium compounds are generally poorly absorbed from the gastrointestinal tract.[9]
Distribution Limited, primarily peripheralThe permanent positive charge is expected to restrict passage across the blood-brain barrier.[5]
Metabolism Expected to be limitedQuaternary ammonium compounds are generally less susceptible to hepatic metabolism compared to their tertiary amine counterparts.[9]
Excretion Primarily renal and biliaryThis is the main elimination pathway for quaternary ammonium compounds.[9]

Toxicology

Specific toxicity data for this compound is not available. The following table summarizes the available data for codeine and its phosphate (B84403) salt, which can serve as an indicator of its potential toxicity.

Table 4: Toxicity Data for Codeine and Codeine Phosphate

CompoundTestSpeciesRouteLD50Reference(s)
CodeineLD50RatOral427 mg/kg[10]
CodeineLD50MouseOral250 mg/kg[10]
Codeine PhosphateLD50RatOral266 mg/kg[10]

Experimental Protocols

Synthesis of this compound (Quaternization of Codeine)

Objective: To synthesize this compound from codeine via quaternization with methyl bromide.

Materials:

  • Codeine base

  • Methyl bromide (CH3Br)

  • Anhydrous acetone (B3395972)

  • Anhydrous diethyl ether

  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve codeine base in a minimal amount of anhydrous acetone in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of methyl bromide to the cooled solution while stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours. The formation of a precipitate should be observed.

  • After 24 hours, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to obtain this compound as a crystalline solid.

  • Characterize the product using techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity.[11][12][13]

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Cell membranes expressing human recombinant µ, δ, or κ opioid receptors

  • Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69593 (for κ)

  • This compound (test compound)

  • Naloxone (B1662785) (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus (e.g., cell harvester)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For the determination of non-specific binding, add a high concentration of naloxone instead of the test compound.

  • For total binding, add only the cell membranes and radioligand.

  • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Determination of Analgesic Activity in an Animal Model (Hot Plate Test)

Objective: To evaluate the analgesic efficacy of this compound in a rodent model of acute thermal pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Stopwatch

Procedure:

  • Acclimate the rats to the laboratory environment for at least one week before the experiment.

  • On the day of the experiment, determine the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) for each rat by placing it on the hot plate. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Administer this compound or vehicle to the rats via a relevant route (e.g., intraperitoneal or subcutaneous injection).

  • At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place each rat back on the hot plate and record the latency to the nociceptive response.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Analyze the data to determine the dose-response relationship and the time course of the analgesic effect of this compound.

Visualizations

Opioid Receptor Signaling Pathway

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid Codeine Methylbromide Receptor μ-Opioid Receptor (GPCR) Opioid->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx K_ion K⁺ K_channel->K_ion Efflux NT_release Neurotransmitter Release cAMP->NT_release Reduced levels decrease Ca_ion->NT_release Reduced influx decreases Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Causes Analgesia Analgesia NT_release->Analgesia Leads to Hyperpolarization->NT_release Inhibits

Caption: Opioid Receptor Signaling Pathway.

Experimental Workflow for Analgesic Efficacy Testing

Analgesic_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Data Collection cluster_analysis Data Analysis A1 Animal Acclimation A2 Baseline Nociceptive Threshold Measurement (Hot Plate Test) A1->A2 B1 Administer Codeine Methylbromide or Vehicle A2->B1 B2 Measure Nociceptive Threshold at Multiple Time Points B1->B2 C1 Calculate % Maximum Possible Effect (%MPE) B2->C1 C2 Determine Dose-Response Relationship C1->C2 C3 Evaluate Time Course of Analgesia C1->C3

Caption: Workflow for Analgesic Efficacy Testing.

Conclusion

This compound presents an interesting pharmacological profile due to its quaternary ammonium structure. While it shares the core opioid pharmacophore with codeine, its permanently charged nature likely restricts its central nervous system penetration, suggesting a predominantly peripheral mechanism of action. The available data on codeine serves as a useful, albeit imperfect, proxy for predicting the properties of this compound. Further research is warranted to fully characterize the binding affinities, pharmacokinetic profile, and toxicological properties of this compound to elucidate its potential as a peripherally acting opioid analgesic. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the unique characteristics of this compound.

References

The Pharmacological Profile of Eucodin (Codeine Methylbromide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Eucodin (codeine methylbromide) is a Schedule I controlled substance in the United States and other jurisdictions. Its manufacture, distribution, and possession are strictly regulated. This document is intended for academic and research purposes only and does not endorse or encourage the use of this substance.

Introduction

Eucodin, the trade name for this compound, is a salt of the opioid analgesic codeine. First synthesized in Austria-Hungary in 1903, it was historically used for the management of pain, particularly when associated with insomnia or nervousness, and as a potent antitussive for violent coughing.[1] What distinguishes Eucodin from other codeine salts is its dual mechanism of action, attributed to the pharmacological effects of both the codeine cation and the bromide anion.[1] As a quaternary ammonium (B1175870) salt, this compound exhibits altered physicochemical properties compared to codeine base, which may influence its pharmacokinetic and pharmacodynamic profile.

This technical guide provides an in-depth overview of the pharmacological profile of Eucodin, drawing from the extensive research on codeine and highlighting the unique aspects of the methylbromide salt where information is available. Due to its classification as a controlled substance, modern research specifically on Eucodin is limited. Therefore, much of the data presented is extrapolated from studies on other codeine salts and should be interpreted with this consideration.

Physicochemical Properties

PropertyValueReference
Molecular Formula C19H24BrNO3[1][2]
Molecular Weight 394.30 g/mol [1][2]
Melting Point ~260 °C[2][3]
Solubility Soluble in 2-3 parts water, hot methanol; sparingly soluble in alcohol; insoluble in chloroform (B151607) and ether.[2]
CAS Registry Number 125-27-9[1][2]

Pharmacodynamics

The primary pharmacodynamic effects of Eucodin are mediated by the codeine moiety, which acts as a prodrug to the more potent opioid agonist, morphine.[4][5][6] The bromide ion also contributes to the overall pharmacological profile, primarily through its sedative effects.

Mechanism of Action

Eucodin exerts its effects through a dual mechanism:

  • Opioidergic Activity: Codeine itself has a relatively weak affinity for the µ-opioid receptor.[5][7] Its analgesic and antitussive effects are primarily attributed to its metabolic conversion to morphine by the cytochrome P450 enzyme CYP2D6 in the liver.[4][5][8][9] Morphine is a potent agonist at µ-opioid receptors, which are G-protein coupled receptors.[8][10] Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP), hyperpolarization of neuronal cells, and inhibition of the release of nociceptive neurotransmitters.[8]

  • GABAergic Activity (Bromide): The bromide anion is a central nervous system depressant. It is thought to enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to sedative and anxiolytic effects. This dual action likely contributed to Eucodin's historical use for pain accompanied by nervousness or insomnia.[1]

Receptor Binding Affinity

While specific binding data for this compound is scarce, studies on codeine and its metabolites provide insight into its receptor interactions. Codeine demonstrates a significantly lower affinity for the µ-opioid receptor compared to morphine.[5] It is considered a µ-selective opioid but does not significantly differentiate between kappa- and delta-opioid receptors.[11]

CompoundReceptorKi (nM)Reference
Morphineµ1.2[12]
Codeineµ>1000[12]
Morphine-6-glucuronideµ0.6[12]

Note: Ki values are indicative and can vary between studies and experimental conditions.

Signaling Pathways

The activation of µ-opioid receptors by morphine, the active metabolite of codeine, initiates several intracellular signaling cascades.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates Codeine Codeine (from Eucodin) Codeine->MOR Binds PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Mediates Analgesia Analgesia K_channel->Analgesia Leads to Hyperpolarization Neurotransmitter_release->Analgesia Inhibition leads to Codeine_Metabolism Codeine Codeine Morphine Morphine (Active Metabolite) Codeine->Morphine CYP2D6 (O-demethylation) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation) C6G Codeine-6-glucuronide Codeine->C6G UGT2B7 (Glucuronidation) Excretion Renal Excretion Codeine->Excretion Unchanged Morphine->Excretion Norcodeine->Excretion C6G->Excretion Receptor_Binding_Assay start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

References

The Enigma of Eucodin: An In-depth Technical Review of the Unexplored Pharmacology of Codeine Methylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Codeine methylbromide, also known by its trade name Eucodin, is a quaternary ammonium (B1175870) derivative of codeine first synthesized in the early 20th century.[1] Despite its long history, a thorough investigation into its in vitro and in vivo pharmacology is conspicuously absent from the scientific literature. Classified as a Schedule I controlled substance in the United States, its potential for abuse has been recognized, yet the empirical data to fully characterize its mechanism of action, pharmacokinetics, and pharmacodynamics remain largely unavailable.[1][2] This technical guide synthesizes the limited existing information on this compound, contextualizes it with the well-established pharmacology of its parent compound, codeine, and explores the theoretical implications of its quaternary ammonium structure. The significant gaps in the current body of knowledge are highlighted, underscoring the need for empirical research to validate long-standing claims and fully elucidate the pharmacological profile of this compound.

Introduction: A Scientific Oblivion

This compound is a chemical entity that exists in a state of scientific paradox. While its chemical structure and synthesis have been known for over a century, and it is legally classified as a substance with a high potential for abuse, there is a profound lack of published in vitro and in vivo studies to substantiate its pharmacological effects.[1][2] The primary assertion found in encyclopedic and historical references is that this compound possesses a "dual mechanism of action," attributed to the combined effects of the codeine moiety and the bromide ion.[1] However, this claim is not supported by any publicly available, peer-reviewed experimental data.

This guide aims to provide a comprehensive overview of what is known, what is unknown, and what can be reasonably inferred about this compound based on the pharmacology of codeine and other quaternary opioid derivatives.

Physicochemical Properties and Legal Status

This compound is the bromomethane (B36050) salt of codeine.[1] Its chemical formula is C19H24BrNO3, and it has a molar mass of 394.309 g·mol−1.[1] It is reported to be soluble in water.[3] In the United States, this compound is classified as a Schedule I controlled substance, indicating it has no currently accepted medical use and a high potential for abuse.[1][2]

The Parent Compound: A Review of Codeine's Pharmacology

To understand the potential actions of this compound, it is essential to first review the well-documented pharmacology of codeine.

Mechanism of Action

Codeine is an opioid agonist that exerts its analgesic and antitussive effects primarily through its conversion to morphine.[4][5] This metabolic transformation is catalyzed by the cytochrome P450 enzyme CYP2D6.[5] Morphine then acts as a potent agonist at the µ-opioid receptor (MOR), leading to a cascade of intracellular signaling events that ultimately result in analgesia.[4] Codeine itself has a much weaker affinity for the µ-opioid receptor compared to morphine.[4]

Pharmacokinetics

Codeine is well-absorbed after oral administration and is extensively distributed throughout the body.[5] It is metabolized in the liver via several pathways:

  • O-demethylation to morphine (via CYP2D6), which is the primary pathway for its analgesic effect.

  • N-demethylation to norcodeine (via CYP3A4).

  • Glucuronidation to codeine-6-glucuronide.[5]

The metabolites are primarily excreted by the kidneys.[5] The half-life of codeine is approximately 3 hours.[5]

In Vitro Data for Codeine

The following table summarizes the receptor binding affinities of codeine at the µ (mu), δ (delta), and κ (kappa) opioid receptors. It is important to note that this data is for the parent compound, codeine, as no such data is publicly available for this compound.

LigandReceptor SubtypeAssay TypeSpeciesKi (nM)Reference
Codeineµ-opioidRadioligand BindingGuinea Pig250[6]
Codeineδ-opioidRadioligand BindingGuinea Pig>10000[6]
Codeineκ-opioidRadioligand BindingGuinea Pig3400[6]

Note: Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

In Vivo Data for Codeine

In vivo studies in animal models have demonstrated the analgesic effects of codeine. For instance, in rodent models of neuropathic pain, subcutaneous administration of codeine has been shown to attenuate mechanical and cold allodynia.[7] In humans, oral codeine is used for the relief of mild to moderate pain.[8]

The Quaternary Ammonium Derivative: Theoretical Considerations for this compound

The methylation of the tertiary amine in codeine to form a quaternary ammonium salt in this compound is expected to have significant pharmacological consequences.

Blood-Brain Barrier Permeability

Quaternary ammonium compounds are generally characterized by their poor ability to cross the blood-brain barrier (BBB).[9] This is due to their positive charge and increased hydrophilicity, which hinders passive diffusion across the lipid-rich cell membranes of the BBB.[10] While codeine readily enters the central nervous system (CNS), it is highly probable that this compound has significantly reduced CNS penetration.[11][12] Making the nitrogen in morphine-like molecules quaternary greatly decreases their analgesic effects due to the inability to pass into the CNS.[9]

Peripheral vs. Central Effects

A reduced capacity to cross the BBB suggests that the pharmacological effects of this compound may be predominantly peripheral. Opioid receptors are present in the peripheral nervous system and other tissues outside of the CNS. Activation of these peripheral opioid receptors can produce analgesia, particularly in inflammatory pain states. Therefore, it can be hypothesized that this compound may have peripherally mediated analgesic or other effects, with a potentially reduced profile of centrally mediated side effects such as respiratory depression, sedation, and euphoria, which are hallmarks of traditional opioids. However, some studies on codeine itself suggest it has both central and peripheral actions.[13][14]

The "Dual Mechanism of Action" Hypothesis

The long-standing claim of a dual mechanism of action for this compound posits that the bromide ion contributes a sedative effect in addition to the opioid effect of the codeine moiety.[1] While bromide salts have historically been used as sedatives and anticonvulsants, their use has largely been abandoned due to their long half-life and risk of toxicity (bromism). There are no available studies that have investigated this potential synergistic effect of codeine and bromide in the context of this compound.

Experimental Protocols: A Roadmap for Future Research

Given the absence of specific experimental data for this compound, this section provides generalized protocols for key experiments that would be necessary to characterize its pharmacological profile. These are intended as a guide for future research.

In Vitro: Opioid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the µ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., from rat or guinea pig) in a buffered solution and centrifuge to isolate the cell membrane fraction containing the opioid receptors.

  • Radioligand Binding: Incubate the membrane preparations with a known concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69593 for κ) and varying concentrations of the test compound (this compound).

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values by nonlinear regression analysis of the competition binding curves.

In Vivo: Tail-Flick Test for Analgesia

Objective: To assess the analgesic efficacy of this compound in a model of acute thermal pain.

Methodology:

  • Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or Swiss Webster mice.

  • Baseline Latency: Measure the baseline tail-flick latency by applying a focused beam of heat to the animal's tail and recording the time until the tail is withdrawn.

  • Drug Administration: Administer this compound via a relevant route (e.g., subcutaneous or intraperitoneal injection) at various doses. A control group should receive a vehicle.

  • Post-Treatment Latency: Measure the tail-flick latency at several time points after drug administration.

  • Data Analysis: Calculate the maximum possible effect (%MPE) and determine the ED50 (the dose that produces 50% of the maximum effect).

Visualizing the Pathways and Hypotheses

The following diagrams illustrate the known metabolic pathway of codeine and a conceptual representation of the hypothesized difference in the site of action between codeine and this compound.

codeine_metabolism Codeine Codeine Morphine Morphine Codeine->Morphine CYP2D6 (O-demethylation) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation) Codeine_6_glucuronide Codeine_6_glucuronide Codeine->Codeine_6_glucuronide UGT2B7 (Glucuronidation) Analgesia Analgesia Morphine->Analgesia

Figure 1: Metabolic Pathways of Codeine.

central_vs_peripheral cluster_0 Central Nervous System (CNS) cluster_1 Periphery CNS_Receptors Opioid Receptors Central_Effect Analgesia, Sedation, etc. CNS_Receptors->Central_Effect Peripheral_Receptors Opioid Receptors Peripheral_Effect Analgesia, etc. Peripheral_Receptors->Peripheral_Effect Codeine Codeine Codeine->CNS_Receptors Crosses BBB Codeine->Peripheral_Receptors Codeine_Methylbromide Codeine Methylbromide Codeine_Methylbromide->Peripheral_Receptors BBB Blood-Brain Barrier Codeine_Methylbromide->BBB Poorly Crosses BBB

References

Structural Elucidation and Confirmation of Codeine Methylbromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and confirmation of codeine methylbromide (also known as Eucodin).[1][2] Due to the limited availability of specific published spectral data for this quaternary ammonium (B1175870) salt, this guide outlines the expected analytical outcomes based on the known characteristics of codeine and general principles of spectroscopic analysis for quaternary alkaloids.

Introduction

This compound is a quaternary ammonium derivative of codeine, an opioid analgesic.[2] Its structure is characterized by the methylation of the tertiary amine in the codeine molecule, resulting in a positively charged nitrogen atom and a bromide counter-ion. The structural confirmation of this compound is critical for quality control, regulatory compliance, and understanding its pharmacological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Registry Number 125-27-9[1]
Molecular Formula C₁₉H₂₄BrNO₃[1][2]
Molecular Weight 394.30 g/mol [1]
Appearance Crystals[1]
Melting Point ~260 °C[1]
IUPAC Name 7,8-Didehydro-4,5-α-epoxy-6-α-hydroxy-3-methoxy-17,17-dimethylmorphinanium bromide[2]

Synthesis

The synthesis of this compound is typically achieved through the quaternization of codeine with methyl bromide. This is a standard N-alkylation reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine in codeine attacks the electrophilic methyl group of methyl bromide.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve codeine in a suitable aprotic solvent such as acetonitrile (B52724) or dichloromethane (B109758) in a round-bottom flask.

  • Addition of Methylating Agent: Add a stoichiometric excess of methyl bromide to the solution. The reaction is typically performed at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) by observing the disappearance of the codeine spot and the appearance of a more polar spot corresponding to the quaternary ammonium salt.

  • Isolation: Upon completion, the product often precipitates out of the solution due to its ionic nature and lower solubility in organic solvents. The precipitate can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol (B129727) and diethyl ether, to yield pure this compound crystals.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is employed to unequivocally confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

The ¹H NMR spectrum of this compound is expected to be similar to that of codeine, with key differences arising from the quaternization of the nitrogen atom. The protons in proximity to the positively charged nitrogen will experience a significant downfield shift due to the deshielding effect.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
N-CH₃~3.3 - 3.5sSignificant downfield shift compared to codeine (~2.4 ppm).
N-CH₃ (new)~3.3 - 3.5sSignal for the newly introduced methyl group.
O-CH₃~3.8sLargely unaffected.
H-1, H-2~6.6 - 6.8mAromatic protons.
H-5~4.9d
H-6~4.2m
H-7, H-8~5.3 - 5.8mOlefinic protons.
Other protonsVariousProtons on the morphinan (B1239233) skeleton.

Similar to the ¹H NMR, the ¹³C NMR spectrum will show downfield shifts for the carbon atoms directly attached to or near the quaternary nitrogen.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
N-CH₃~50 - 55Downfield shift compared to codeine (~43 ppm).
N-CH₃ (new)~50 - 55Signal for the new methyl group.
C-9~45 - 50Downfield shift.
C-10, C-16~30 - 40Downfield shifts.
O-CH₃~56Largely unaffected.
Aromatic Carbons~110 - 150
Olefinic Carbons~125 - 135
Other CarbonsVariousCarbons of the morphinan skeleton.
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights. For this compound, electrospray ionization (ESI) is the preferred method due to the ionic nature of the compound.

In positive ion mode ESI-MS, the spectrum will show a prominent peak corresponding to the codeine methyl cation (C₁₉H₂₄NO₃⁺) at m/z 314.18. The bromide ion will not be observed in the positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the cation.

Table 4: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zMeasured m/zElemental Composition
[C₁₉H₂₄NO₃]⁺314.1756(To be determined)C₁₉H₂₄NO₃

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the codeine methyl cation. The fragmentation pattern is expected to involve cleavages of the piperidine (B6355638) ring.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer.

  • Tandem MS: For fragmentation studies, select the parent ion (m/z 314.18) and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands.

Table 5: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400O-H stretchHydroxyl group
~3000-2800C-H stretchAliphatic and aromatic C-H
~1600C=C stretchAromatic ring and olefinic double bond
~1500C=C stretchAromatic ring
~1280C-O-C stretchEther linkage
~1100C-N stretchC-N bond
~1050C-O stretchHydroxyl group
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat sample.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Codeine Codeine Quaternization Quaternization Codeine->Quaternization  + CH3Br Crude_Product Crude_Product Quaternization->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Sample Pure_Sample Recrystallization->Pure_Sample This compound NMR NMR Pure_Sample->NMR MS MS Pure_Sample->MS FTIR FTIR Pure_Sample->FTIR Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation FTIR->Structural_Confirmation

Caption: Experimental workflow for synthesis and structural confirmation.

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information to build a complete picture of the molecular structure.

G cluster_data Analytical Data cluster_info Structural Information cluster_conclusion Conclusion NMR NMR (1H, 13C, 2D) Connectivity Proton & Carbon Connectivity NMR->Connectivity MS MS (ESI, HRMS, MS/MS) Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula FTIR FTIR Functional_Groups Functional Groups FTIR->Functional_Groups Confirmed_Structure Confirmed Structure of This compound Connectivity->Confirmed_Structure Molecular_Formula->Confirmed_Structure Functional_Groups->Confirmed_Structure

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

References

The Dual Action of Codeine Methylbromide: A Technical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine methylbromide, a quaternary ammonium (B1175870) salt of codeine, presents a unique pharmacological profile characterized by a dual mechanism of action. This technical guide explores the distinct peripheral and central effects of this compound, stemming from its two constituent moieties: the peripherally-restricted codeine cation and the centrally-acting bromide anion. By examining its interactions with opioid and GABAergic systems, we delved into the potential therapeutic applications and underlying physiological pathways. This document provides a comprehensive overview of the available scientific knowledge, including quantitative data on related compounds, detailed hypothetical experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

First synthesized in 1903 in Austria-Hungary, this compound, also known as Eucodin, was developed for conditions requiring both analgesic and sedative effects, such as pain accompanied by insomnia or nervous agitation, and severe coughing.[1] Its chemical structure as a quaternary ammonium salt of codeine renders it highly polar, significantly limiting its ability to cross the blood-brain barrier. This property suggests that the opioid-mediated effects of the codeine moiety are predominantly exerted on peripheral tissues. Concurrently, the dissociated bromide ion can penetrate the central nervous system (CNS) and induce sedative effects. This intriguing separation of actions forms the basis of its "dual action" profile.

The Peripheral Opioid Agonist Action of the this compound Cation

The quaternization of the nitrogen atom in the codeine molecule results in a permanently charged cation. This charge drastically reduces lipid solubility, thereby hindering its passage across the blood-brain barrier.[2][3] Consequently, the opioid effects of this compound are primarily mediated by its interaction with peripheral opioid receptors.

Quantitative Analysis of Opioid Receptor Binding
CompoundReceptorKi (nM)Reference Compound
Codeineµ-opioid>100DAMGO
Morphineµ-opioid1.2DAMGO
DAMGOµ-opioid--

Table 1: Comparative µ-Opioid Receptor Binding Affinities.[4][5]

Experimental Protocol: Opioid Receptor Binding Assay

A competitive radioligand binding assay would be employed to determine the binding affinity (Ki) of this compound for µ-opioid receptors.

Objective: To quantify the binding affinity of this compound to µ-opioid receptors in vitro.

Materials:

  • Membrane preparations from cells expressing human µ-opioid receptors (e.g., CHO-K1 cells)

  • [³H]DAMGO (radioligand)

  • This compound (test compound)

  • Naloxone (B1662785) (positive control)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Thaw cell membrane preparations on ice.

  • Prepare serial dilutions of this compound and naloxone in incubation buffer.

  • In a 96-well plate, add a constant concentration of [³H]DAMGO, the cell membrane preparation, and varying concentrations of the test compound or control.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

The Central Sedative Action of the Bromide Anion

The bromide anion, once dissociated from this compound, is capable of crossing the blood-brain barrier and exerting a depressant effect on the central nervous system. This action is believed to be mediated through the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors.

Mechanism of Action at the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Bromide ions are thought to enhance the effect of GABA at the GABA-A receptor, leading to increased chloride influx and a more pronounced inhibitory, or sedative, effect.

Experimental Protocol: Electrophysiological Analysis of GABA-A Receptor Modulation

Patch-clamp electrophysiology on cultured neurons or oocytes expressing GABA-A receptors would be the standard method to investigate the modulatory effects of bromide ions.

Objective: To determine if bromide ions potentiate GABA-induced currents at the GABA-A receptor.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons) or Xenopus oocytes expressing specific GABA-A receptor subunits.

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

  • External and internal pipette solutions.

  • GABA.

  • Sodium Bromide (as the source of bromide ions).

  • Bicuculline (GABA-A receptor antagonist).

Procedure:

  • Prepare whole-cell patch-clamp recordings from the cultured cells.

  • Establish a stable baseline recording of membrane current.

  • Apply a sub-maximal concentration of GABA to elicit a control inward chloride current.

  • After a washout period, co-apply the same concentration of GABA with varying concentrations of sodium bromide.

  • Measure the amplitude of the GABA-induced currents in the presence and absence of bromide.

  • To confirm the involvement of GABA-A receptors, demonstrate that the observed currents can be blocked by the antagonist bicuculline.

  • Analyze the data to determine if bromide potentiates the GABAergic response and, if so, in a concentration-dependent manner.

Visualizing the Dual Action and Experimental Workflows

Signaling Pathways

cluster_peripheral Peripheral Compartment cluster_central Central Nervous System Codeine_MeBr Codeine Methylbromide Opioid_Receptor Peripheral µ-Opioid Receptor Codeine_MeBr->Opioid_Receptor Agonist Blood_Brain_Barrier Blood-Brain Barrier Codeine_MeBr->Blood_Brain_Barrier Does not cross Analgesia Peripheral Analgesia Opioid_Receptor->Analgesia Inhibition of Nociceptive Signals Bromide Bromide Ion GABA_A GABA-A Receptor Bromide->GABA_A Potentiation Sedation Sedation/ Anxiolysis GABA_A->Sedation Increased Cl- Influx (Neuronal Inhibition) Bromide_Source Codeine Methylbromide (in circulation) Bromide_Source->Bromide Crosses BBB

Figure 1: Signaling pathway of this compound's dual action.

Experimental Workflow

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies Start Codeine + Methyl Bromide Synthesis Quaternization Reaction Start->Synthesis Purification Crystallization Synthesis->Purification Characterization NMR, MS, EA Purification->Characterization Receptor_Binding Opioid Receptor Binding Assay (µ, δ, κ) Characterization->Receptor_Binding Functional_Assay GTPγS Binding Assay Characterization->Functional_Assay Electrophysiology Patch-Clamp on GABA-A Receptors Characterization->Electrophysiology Analgesia_Models Tail-flick, Hot-plate Tests Characterization->Analgesia_Models Sedation_Models Open-field, Elevated Plus Maze Characterization->Sedation_Models Pharmacokinetics LC-MS/MS Analysis of Plasma and Brain Characterization->Pharmacokinetics

Figure 2: Experimental workflow for characterizing this compound.

Conclusion

The dual-action mechanism of this compound, characterized by peripheral opioid analgesia and central GABAergic sedation, represents a fascinating example of targeted drug design from an earlier era of pharmacology. While its clinical use is now limited, the principles underlying its action remain relevant for the development of novel therapeutics with improved side-effect profiles. Specifically, the concept of peripherally restricted opioids continues to be an active area of research for managing pain without the central side effects of traditional opioids. Further investigation into the precise quantitative pharmacology of this compound and the electrophysiological effects of bromide on various GABA-A receptor subtypes could provide valuable insights for modern drug discovery efforts.

References

A Technical Guide to the Solubility and Stability of Codeine Methylbromide in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of codeine methylbromide in common laboratory solvents. Due to its classification as a Schedule I controlled substance, publicly available data is limited. This guide synthesizes the available information and provides best-practice methodologies for researchers to conduct their own detailed investigations.

Introduction

This compound (also known as Eucodin) is a quaternary ammonium (B1175870) salt of codeine.[1] Its chemical structure and properties differ from other codeine salts, influencing its solubility and stability profiles. A thorough understanding of these characteristics is crucial for its use in research and development, including for analytical standard preparation, formulation development, and in-vitro studies.

Chemical and Physical Properties:

PropertyValueReference
Molecular Formula C₁₉H₂₄BrNO₃[2]
Molecular Weight 394.3 g/mol [2]
Appearance White crystalline solid-
Melting Point ~260 °C[2]

Solubility Profile

The solubility of this compound is a critical parameter for its handling and use in various experimental settings.

Qualitative Solubility

Available data provides a general overview of its solubility in various solvents.

SolventSolubilityReference
WaterSoluble in 2-3 parts-
MethanolSoluble (especially when hot)-
EthanolSparingly soluble-
ChloroformInsoluble-
EtherInsoluble-
Quantitative Solubility

Quantitative solubility data for this compound is scarce in publicly accessible literature. One source reports a solubility of 260,000 mg/L, which is presumed to be in water.[2] It is anticipated to be more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).

SolventConcentration (mg/L)Temperature (°C)Reference
Water (presumed)260,000Not Specified[2]

Stability Profile

The stability of this compound in solution is influenced by factors such as the solvent, pH, temperature, and exposure to light. While specific stability studies on this compound are not widely published, information on codeine phosphate (B84403) and the general behavior of quaternary ammonium compounds can provide some insights. Codeine and its salts are known to be sensitive to light and prolonged exposure to air. The solid form of this compound is considered stable and does not rapidly decompose in air.

Studies on codeine phosphate in aqueous solutions have shown that it is relatively stable at a pH of 3.5 and that its degradation is influenced by temperature and light.[3] At neutral pH, codeine can oxidize to norcodeine and codeinone, while at a basic pH, norcodeine is the primary degradation product.[3] In acidic solutions exposed to light, autoxidation can occur.[3] As a quaternary ammonium compound, this compound is expected to be relatively stable and resistant to biodegradation.[4][5][6][7]

Experimental Protocols

The following sections detail best-practice methodologies for determining the solubility and stability of this compound. These protocols are based on established pharmaceutical analysis techniques and can be adapted for specific laboratory requirements.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in various solvents.

Materials:

  • This compound

  • Selected laboratory solvents (e.g., Water, Methanol, Ethanol, DMSO, Dichloromethane, Acetone)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, visually inspect the vials to confirm the presence of undissolved solid.

  • Allow the vials to stand undisturbed at the set temperature for a short period to allow for sedimentation.

  • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

  • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Protocol for Stability-Indicating HPLC Method Development and Validation

A validated stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation Parameters:

  • Specificity: Demonstrate the ability to resolve this compound from its degradation products and any matrix components.

  • Linearity: Assess the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol for Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.

Procedure:

  • Prepare solutions of this compound in the selected solvents.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solutions at 60 °C for 7 days.

    • Photolytic Degradation: Expose solutions to UV light (254 nm) and visible light for 7 days.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Characterize any significant degradation products using techniques such as LC-MS/MS.

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Study S1 Add excess this compound to solvent S2 Equilibrate (Shake-Flask) S1->S2 S3 Filter supernatant S2->S3 S4 Dilute sample S3->S4 S5 HPLC Analysis S4->S5 T1 Prepare solutions in various solvents T2 Expose to stress conditions (heat, light, pH, oxidation) T1->T2 T3 Sample at time intervals T2->T3 T4 HPLC Analysis T3->T4 T5 Characterize degradants (LC-MS/MS) T4->T5 degradation_pathway CodeineMB This compound Oxidation Oxidation CodeineMB->Oxidation H2O2 Hydrolysis Hydrolysis (Acid/Base) CodeineMB->Hydrolysis H+/OH- Photolysis Photolysis CodeineMB->Photolysis UV/Vis Light Degradant1 Codeine N-Oxide Oxidation->Degradant1 Degradant2 Norcodeine Hydrolysis->Degradant2 Degradant3 Other oxidation products Photolysis->Degradant3

References

Preliminary Toxicological Screening of Codeine Methylbromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview based on available scientific literature. It is intended for informational purposes for researchers, scientists, and drug development professionals. There is a significant lack of publicly available toxicological data specifically for codeine methylbromide. Therefore, this guide extrapolates from data on codeine and related quaternary ammonium (B1175870) opioid derivatives. All laboratory work should be conducted in compliance with institutional and national safety guidelines.

Introduction

This compound, also known as Eucodin, is a quaternary ammonium salt of the opioid analgesic codeine.[1] In the United States, it is classified as a Schedule I controlled substance, indicating a high potential for abuse and no accepted medical use.[1][2][3] The addition of a methyl bromide group to the codeine molecule results in a quaternary amine, which is expected to alter its physicochemical and pharmacokinetic properties, and consequently, its toxicological profile.

Quaternary ammonium derivatives of opioids, such as methylnaltrexone, are known to have restricted access across the blood-brain barrier.[4][5] This characteristic generally leads to a reduction in centrally-mediated effects (like euphoria and respiratory depression) and an enhancement of peripheral effects. This guide provides a framework for the preliminary toxicological screening of this compound, drawing upon existing data for codeine and the principles of toxicology for quaternary ammonium compounds.

Predicted Pharmacological and Toxicological Profile

While specific data is lacking for this compound, its structure as a quaternary opioid suggests a toxicological profile that may differ significantly from codeine. The permanent positive charge on the nitrogen atom is expected to limit its ability to cross the blood-brain barrier.[6]

Potential Toxicological Characteristics:

  • Reduced Central Nervous System (CNS) Toxicity: A lower propensity to cross the blood-brain barrier could lead to attenuated CNS effects such as respiratory depression, sedation, and seizure induction, which are hallmarks of opioid overdose.[2][7]

  • Enhanced Peripheral Effects: The toxicity of this compound may be predominantly expressed in the peripheral nervous system and other organs. This could include gastrointestinal distress, cardiovascular effects, and potential neuromuscular blockade at high doses, a known effect of some quaternary ammonium compounds.

  • Role of the Bromide Ion: The presence of the bromide ion could also contribute to the overall toxicity profile, potentially leading to "bromism" with chronic exposure, characterized by neurological and psychological disturbances.

Quantitative Toxicological Data (Codeine as a Surrogate)

The following tables summarize the available quantitative toxicological data for codeine. It is crucial to note that these values may not be directly applicable to this compound and should be considered as a baseline for initial risk assessment.

Table 1: Acute Toxicity of Codeine

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral427
RatIntravenous75
RatSubcutaneous229
MouseOral250

Source: FDA, 2011[4]

Table 2: Acute Toxicity of Codeine Phosphate

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral266
RatIntravenous54
RatSubcutaneous365
RatIntramuscular208

Source: Sax & Lewis, 1989[8]

Experimental Protocols for Toxicological Screening

A comprehensive preliminary toxicological screening of this compound would involve a battery of in vitro and in vivo assays to assess its potential hazards.

Acute Toxicity Studies

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

Methodology (Based on OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method):

  • Animal Model: Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), nulliparous and non-pregnant females.

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 5 days prior to dosing.

  • Dose Administration: Administer this compound orally via gavage in a suitable vehicle (e.g., distilled water or saline). A stepwise procedure is used with a starting dose based on available information. Typically, 3 animals of a single sex are used per step.

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and respiratory, circulatory, autonomic, and central nervous system effects), and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Genotoxicity Assays

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

Methodology:

  • Tester Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) prepared from the liver of induced rodents (e.g., rats treated with Aroclor 1254).

  • Exposure: Expose the bacterial strains to a range of concentrations of this compound.

  • Incubation and Scoring: Incubate the plates for 48-72 hours at 37°C. Count the number of revertant colonies and compare it to the negative control.

Methodology:

  • Cell Line: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

  • Exposure: Treat the cell cultures with various concentrations of this compound, with and without metabolic activation (S9 mix).

  • Harvesting and Staining: Harvest the cells at a predetermined time after treatment, treat with a metaphase-arresting agent (e.g., colcemid), and prepare chromosome spreads. Stain the slides with Giemsa.

  • Analysis: Score the metaphase cells for structural and numerical chromosomal aberrations under a microscope.

Methodology:

  • Animal Model: Use mice or rats.

  • Dose Administration: Administer this compound to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time intervals after treatment.

  • Slide Preparation and Staining: Prepare smears and stain with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei.

  • Analysis: Score a sufficient number of PCEs for the presence of micronuclei. Calculate the ratio of PCEs to NCEs to assess bone marrow toxicity.

Visualizations

Codeine Metabolism Pathway

The metabolism of the codeine moiety is a key factor in its overall toxicological effect. The following diagram illustrates the primary metabolic pathways of codeine.

Codeine_Metabolism Codeine Codeine Morphine Morphine (Active Metabolite) Codeine->Morphine CYP2D6 (O-demethylation) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation) Codeine_6_Glucuronide Codeine-6-Glucuronide Codeine->Codeine_6_Glucuronide UGT2B7 (Glucuronidation) Morphine_3_Glucuronide Morphine-3-Glucuronide (Inactive) Morphine->Morphine_3_Glucuronide UGT2B7 Morphine_6_Glucuronide Morphine-6-Glucuronide (Active) Morphine->Morphine_6_Glucuronide UGT2B7 Toxicological_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames_Test Ames Test (Mutagenicity) Data_Analysis Data Analysis and Risk Assessment Ames_Test->Data_Analysis Chrom_Aberr Chromosomal Aberration (Clastogenicity) Chrom_Aberr->Data_Analysis Acute_Tox Acute Toxicity (LD50) (e.g., OECD 423) Micronucleus Micronucleus Test (Genotoxicity) Acute_Tox->Micronucleus Micronucleus->Data_Analysis Start Test Compound: This compound Start->Ames_Test Start->Chrom_Aberr Start->Acute_Tox Report Toxicological Profile Report Data_Analysis->Report

References

Methodological & Application

Codeine Methylbromide as a Pharmacological Tool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine methylbromide is a quaternary ammonium (B1175870) salt of the opioid agonist codeine.[1][2] The addition of a methylbromide group to the tertiary amine of the codeine molecule results in a positively charged, more polar compound. This structural modification significantly limits its ability to cross the blood-brain barrier, a critical feature for a pharmacological tool designed to investigate the peripheral actions of opioids. While the therapeutic use of this compound, also known as Eucodin, was explored in the early 20th century, its application in modern pharmacological research is not well-documented in publicly available literature.[1] In the United States, it is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[1][2]

These application notes will provide a theoretical framework for the use of this compound as a research tool, based on the principles of peripherally restricted opioids. Due to the limited specific data on this compound, methodologies and data from studies on codeine and other peripherally acting opioids will be used as illustrative examples.

Principle of Action

Codeine itself is a prodrug that exerts its analgesic effects primarily through its metabolism to morphine, which is a potent agonist of the µ-opioid receptor (MOR).[3] Opioid receptors, including µ, δ (delta), and κ (kappa) subtypes, are G protein-coupled receptors located throughout the central and peripheral nervous systems.[4] The quaternization of codeine to form this compound is intended to restrict its activity to the periphery, allowing for the selective study of peripheral opioid receptor-mediated effects without the confounding central effects such as sedation, respiratory depression, and centrally-mediated analgesia.

Potential Applications in Research

The primary utility of this compound as a pharmacological tool would be to differentiate between the central and peripheral effects of opioids. Potential research applications include:

  • Gastrointestinal Motility: Investigating the role of peripheral opioid receptors in the regulation of gut transit time and constipation, a common side effect of opioid therapy.[5][6][7][8][9]

  • Peripheral Analgesia: Studying the contribution of peripheral opioid receptors to the modulation of pain, particularly in inflammatory and neuropathic pain models.[10][11][12]

  • Inflammation: Elucidating the role of peripheral opioid receptors in modulating inflammatory responses.

Data Presentation

Due to the lack of specific receptor binding and efficacy data for this compound, the following tables summarize the known data for codeine and its primary active metabolite, morphine, to provide context for its potential opioid activity.

Table 1: Opioid Receptor Binding Affinities (Ki in nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Codeine> 100Data not availableData not available
Morphine1 - 100Data not availableData not available

Data sourced from studies using recombinant human MOR.[13][14]

Table 2: In Vivo Effects of Systemic Codeine on Gastrointestinal and Esophageal Motility

ParameterEffect of CodeineSpeciesReference
Orocecal Transit TimeProlonged in extensive metabolizers of CYP2D6Human[5]
Gastric Emptying Time (GET½)LengthenedHuman[6]
Gastric Balloon Motility Index (GBMI)LoweredHuman[6]
Jejunal Fluid MovementMarkedly slowedHuman[8]
Esophagogastric Junction ResistanceIncreasedHuman[9]

Experimental Protocols

The following are generalized protocols that could be adapted for the use of this compound to investigate peripheral opioid effects.

Protocol 1: Assessment of Peripheral Antinociceptive Effects in a Model of Inflammatory Pain

Objective: To determine if peripherally administered this compound can reduce inflammatory pain, suggesting an action on peripheral opioid receptors.

Model: Carrageenan-induced paw edema in rodents.

Materials:

  • This compound

  • Saline (vehicle)

  • Carrageenan solution (1% in saline)

  • Parenteral naloxone (B1662785) methiodide (a peripherally restricted opioid antagonist)

  • Plethysmometer or calipers for measuring paw volume/thickness

  • Analgesia meter (e.g., von Frey filaments, Randall-Selitto test)

Procedure:

  • Animal Acclimation: Acclimate rodents to the testing environment and handling for several days before the experiment.

  • Baseline Measurements: Measure baseline paw volume/thickness and nociceptive thresholds.

  • Induction of Inflammation: Inject carrageenan into the plantar surface of one hind paw.

  • Drug Administration:

    • Divide animals into groups: Vehicle, this compound (various doses), this compound + Naloxone methiodide.

    • Administer drugs via a peripheral route (e.g., subcutaneous or intraplantar injection into the inflamed paw) at a predetermined time after carrageenan injection.

  • Assessment of Edema and Nociception:

    • Measure paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4 hours post-carrageenan).

    • Measure nociceptive thresholds (e.g., paw withdrawal latency or threshold) at the same time points.

  • Data Analysis: Compare the changes in paw volume and nociceptive thresholds between the different treatment groups. A reduction in hyperalgesia by this compound that is reversed by naloxone methiodide would indicate a peripherally mediated analgesic effect.

Protocol 2: Evaluation of Effects on Gastrointestinal Transit

Objective: To assess the effect of peripherally restricted this compound on gastrointestinal motility.

Model: Charcoal meal transit assay in rodents.

Materials:

  • This compound

  • Saline (vehicle)

  • Charcoal meal (e.g., 5% charcoal in 10% gum acacia)

  • Atropine (positive control, anticholinergic that reduces motility)

Procedure:

  • Animal Fasting: Fast animals overnight with free access to water.

  • Drug Administration:

    • Divide animals into groups: Vehicle, this compound (various doses), Atropine.

    • Administer drugs subcutaneously or intraperitoneally.

  • Charcoal Meal Administration: At a set time after drug administration (e.g., 30 minutes), administer a standard volume of the charcoal meal orally.

  • Euthanasia and Measurement: After a specific time (e.g., 20-30 minutes), humanely euthanize the animals.

  • Data Collection: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100. Compare the mean transit percentage between the groups. A decrease in transit percentage with this compound would indicate an inhibitory effect on gastrointestinal motility mediated by peripheral opioid receptors.

Visualizations

Signaling Pathway

G cluster_cell Peripheral Neuron CMB Codeine Methylbromide MOR µ-Opioid Receptor CMB->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Nociceptive_Signal Nociceptive Signal Transmission cAMP->Nociceptive_Signal Ca_channel->Nociceptive_Signal reduces neurotransmitter release K_channel->Nociceptive_Signal hyperpolarizes neuron

Caption: Putative signaling pathway of this compound at peripheral µ-opioid receptors.

Experimental Workflow

G cluster_protocol1 Protocol 1: Peripheral Analgesia Study cluster_protocol2 Protocol 2: GI Motility Study P1_Start Start P1_Inflammation Induce Paw Inflammation (Carrageenan) P1_Start->P1_Inflammation P1_Treatment Administer Test Compounds (Vehicle, this compound, CMB + Antagonist) P1_Inflammation->P1_Treatment P1_Measure Measure Paw Edema & Nociceptive Thresholds P1_Treatment->P1_Measure P1_Analyze Analyze Data & Compare Groups P1_Measure->P1_Analyze P1_End End P1_Analyze->P1_End P2_Start Start P2_Fasting Fast Animals P2_Start->P2_Fasting P2_Treatment Administer Test Compounds (Vehicle, this compound) P2_Fasting->P2_Treatment P2_Charcoal Administer Charcoal Meal P2_Treatment->P2_Charcoal P2_Measure Measure Transit Distance P2_Charcoal->P2_Measure P2_Analyze Calculate & Compare % Transit P2_Measure->P2_Analyze P2_End End P2_Analyze->P2_End

Caption: Experimental workflows for assessing peripheral effects of this compound.

Conclusion and Limitations

This compound, due to its quaternary ammonium structure, is theoretically a valuable tool for isolating and studying the pharmacology of peripheral opioid receptors. However, the scarcity of published research utilizing this specific compound limits the ability to provide detailed, validated protocols and quantitative data. The application notes provided here are based on established principles of opioid pharmacology and methodologies used for other peripherally restricted opioids. Researchers interested in using this compound should be aware of its Schedule I status in the United States and the need for extensive preliminary studies to characterize its potency, efficacy, and pharmacokinetic profile before embarking on substantive pharmacological investigations. Further research is required to establish the utility of this compound as a standard pharmacological tool.

References

Application Note: Characterization of Codeine Methylbromide in Opioid Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors that represent critical targets for analgesic drug development.[1] A foundational step in the pharmacological characterization of novel or modified compounds is determining their binding affinity to these receptors.[1] Radioligand binding assays are a sensitive and established method for quantifying the interaction between a ligand and a receptor, making them essential for screening and characterizing new chemical entities.[1]

This document provides a detailed protocol for conducting competitive radioligand binding assays to assess the affinity of test compounds for the μ, δ, and κ opioid receptors. While specific binding data for codeine methylbromide is not prevalent in the literature, the data for its parent compound, codeine, is presented for reference. Codeine itself exhibits a low affinity for the μ-opioid receptor.[2] The addition of a methylbromide group creates a quaternary ammonium (B1175870) salt, which is expected to significantly limit its ability to cross the blood-brain barrier and may alter its receptor binding profile. The protocols outlined below are suitable for determining the binding affinity (Ki) of this compound.

Data Presentation: Opioid Receptor Binding Affinity

The following table summarizes the binding affinity for the reference compound, codeine, at the human μ-opioid receptor. Researchers can use the protocols herein to generate analogous data for this compound. A lower inhibition constant (Ki) value indicates a higher binding affinity.

CompoundReceptor SubtypeRadioligandKᵢSource SystemReference
Codeineμ (mu)[³H]-DAMGO3,300 nMRecombinant human MOR[3]
Tramadolμ (mu)[³H]-DAMGO12,500 nMRecombinant human MOR[3]
Morphineμ (mu)[³H]-DAMGO3.0 nMGuinea-pig brain homogenates[3]
Sufentanilμ (mu)Not Specified0.1380 nMRecombinant human MOR[4]

Experimental Protocols

This section details a representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound, such as this compound, for the μ, δ, and κ opioid receptors.

I. Materials and Reagents
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing recombinant human μ, δ, or κ opioid receptors.[1] Alternatively, guinea-pig brain homogenates can be used.[5]

  • Radioligands:

    • μ-opioid receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)[1][3]

    • δ-opioid receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]-enkephalin)[1][5]

    • κ-opioid receptor: [³H]U-69,593[1][5]

  • Test Compound: this compound (or other test ligands).

  • Non-specific Binding Control: Naloxone (10 µM), a non-selective opioid receptor antagonist.[1][3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filters (GF/B or GF/C), presoaked in 0.3% polyethyleneimine (PEI).[6][7]

  • Scintillation Cocktail & Counter: For measuring radioactivity.[3]

  • 96-well Assay Plates.

II. Experimental Workflow Diagram

experimental_workflow prep 1. Membrane Preparation Thaw and resuspend membranes in ice-cold assay buffer. setup 2. Assay Plate Setup (96-well) Add buffer, radioligand, and either test compound or control. prep->setup add_mem 3. Initiate Reaction Add receptor membrane suspension to all wells. setup->add_mem incubate 4. Incubation Incubate plate at 30°C for 60-120 min with gentle agitation. add_mem->incubate filter 5. Termination & Filtration Rapidly filter contents through GF/C filters using a cell harvester. incubate->filter wash 6. Washing Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand. filter->wash count 7. Scintillation Counting Place filters in vials, add scintillation fluid, and measure radioactivity (CPM). wash->count analyze 8. Data Analysis Calculate IC50 and Ki values using Cheng-Prusoff equation. count->analyze

Caption: Workflow for a competitive opioid receptor radioligand binding assay.

III. Detailed Protocol
  • Membrane Preparation:

    • Thaw frozen cell membranes on ice.

    • Resuspend the membranes in ice-cold Assay Buffer to a final protein concentration that allows for 10-20 µg of protein per well.[3] Keep the suspension on ice.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (this compound) in Assay Buffer.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: 50 µL of radioligand + 50 µL of Assay Buffer.

      • Non-specific Binding (NSB): 50 µL of radioligand + 50 µL of Naloxone (10 µM final concentration).[3]

      • Test Compound Competition: 50 µL of radioligand + 50 µL of each test compound dilution.

    • The final volume in each well before adding membranes will be 100 µL. The final assay volume will be 250 µL.[6]

  • Initiate Binding Reaction:

    • Add 150 µL of the prepared membrane suspension to each well to initiate the reaction.[6]

  • Incubation:

    • Incubate the plate at 30°C for 60-120 minutes with gentle agitation to reach equilibrium.[6][8]

  • Termination and Filtration:

    • Terminate the assay by rapid vacuum filtration using a cell harvester over PEI-presoaked glass fiber filters.[6] This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing:

    • Wash the filters four times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[3][6]

  • Scintillation Counting:

    • Dry the filters for 30 minutes at 50°C.[6]

    • Place the filters into scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[3]

IV. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[3]

  • Generate Competition Curve:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. The resulting data should form a sigmoidal curve.[3]

  • Determine IC₅₀:

    • Using non-linear regression analysis (e.g., in Prism software), determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[3][6]

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[3]

      • Kᵢ = IC₅₀ / (1 + [L]/K𝘥)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • K𝘥 is the dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).

Principle of Competitive Binding

The assay measures the ability of an unlabeled test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to a specific receptor population.

competitive_binding Receptor Opioid Receptor (μ, δ, or κ) BoundComplex Receptor-Radioligand Complex (Measured Signal) Receptor->BoundComplex Forms Radioligand Radioligand (e.g., [³H]DAMGO) Radioligand->Receptor Binds TestCompound Test Compound (this compound) TestCompound->Receptor Competes for binding site

Caption: Competitive binding of a test compound and radioligand to an opioid receptor.

References

Application Notes and Protocols for Codeine Methylbromide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Codeine Methylbromide:

Extensive literature searches for experimental protocols specifically utilizing this compound in animal models have yielded limited results. This is likely due to its status as a Schedule I controlled substance in the United States, which restricts its use in research. This compound is a quaternary ammonium (B1175870) derivative of codeine. This chemical modification is known to significantly limit the passage of molecules across the blood-brain barrier. Consequently, this compound is expected to exert its effects primarily on the peripheral nervous system, in contrast to codeine and its more common salts (e.g., sulfate, phosphate) which have both central and peripheral actions.

The following application notes and protocols are based on studies conducted with codeine . Researchers interested in studying this compound can adapt these protocols, keeping in mind the critical difference in its expected site of action (peripheral vs. central) and adjusting dosages based on molecular weight.

Data Presentation

Table 1: Summary of Codeine Dosages and Administration Routes in Various Animal Models
Animal ModelRoute of AdministrationDosage RangePurpose of StudyReference
Rats (F344/N) Oral (in feed)1,562 - 25,000 ppm14-Day Toxicity Study[1]
Oral (in feed)390 - 6,250 ppm13-Week Toxicity Study[2]
Oral (in feed)400 - 1,600 ppm2-Year Toxicokinetics Study[2]
Intravenous3 mg/kgPharmacokinetics[3]
Oral5 mg/kgPharmacokinetics[3]
Oral10, 35, 120 mg/kgTeratology Study[1]
Mice (B6C3F1) Oral (in feed)781 - 12,500 ppm14-Day Toxicity Study[2]
Oral (in feed)390 - 6,250 ppm13-Week Toxicity Study[2]
IntraperitonealVaries (for ED50)Nociception (Writhing Test)[4]
IntrathecalVaries (for ED50)Nociception (Writhing Test)[4]
IntraperitonealVaries (for ED50)Nociception (Tail Flick Test)[4]
IntrathecalVaries (for ED50)Nociception (Tail Flick Test)[4]
Cats Oral~2.0 mg/kgThermal Antinociception[5]
Horses Oral0.3, 0.6, 1.2 mg/kgPharmacokinetics & Pharmacodynamics[6][7]
Rabbits Oral5, 12.5, 30 mg/kgTeratology Study[1]
Table 2: Pharmacokinetic Parameters of Codeine in Animal Models
Animal ModelRoute of AdministrationTmax (hours)CmaxBioavailabilityElimination Half-life (t½)Reference
Rats Intravenous (3 mg/kg)----[3]
Oral (5 mg/kg)≤ 1-8.3 ± 3.2%-[2][3]
Horses Oral (0.6 mg/kg)0.438 ± 0.156270.7 ± 136.0 ng/mL-2.00 ± 0.534 hours[8]

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects of Codeine in Rodents using the Tail-Flick Test

Objective: To evaluate the analgesic properties of codeine by measuring the latency of a mouse or rat to withdraw its tail from a thermal stimulus.

Materials:

  • Codeine (or this compound, with appropriate molecular weight adjustments for dosing)

  • Vehicle (e.g., sterile saline)

  • Tail-flick analgesia meter

  • Animal scale

  • Syringes and needles for the chosen route of administration (e.g., intraperitoneal, subcutaneous)

Procedure:

  • Animal Acclimation: Acclimate animals to the testing room and handling for at least 2-3 days prior to the experiment.

  • Baseline Latency Measurement:

    • Gently restrain the animal.

    • Focus the heat source on the distal third of the tail.

    • Start the timer and heat stimulus.

    • Record the time it takes for the animal to flick its tail out of the beam.

    • To prevent tissue damage, a cut-off time (e.g., 10-12 seconds) must be established. If the animal does not respond by the cut-off time, the stimulus is removed, and the maximum latency is recorded.

    • Repeat this measurement 2-3 times with a 5-minute interval and average the values to obtain the baseline latency.

  • Drug Administration:

    • Weigh each animal to calculate the correct dose.

    • Administer the calculated dose of codeine or vehicle via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Latency Measurements:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 2.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the %MPE between the codeine-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Evaluation of Gastrointestinal Transit in Mice

Objective: To assess the inhibitory effect of codeine on gastrointestinal motility, a common opioid-induced side effect. This is particularly relevant for this compound, which is expected to have strong peripheral effects.

Materials:

  • Codeine (or this compound)

  • Vehicle (e.g., sterile saline)

  • Charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Animal Fasting: Fast the mice for 12-24 hours before the experiment, with free access to water.

  • Drug Administration:

    • Weigh each animal.

    • Administer the calculated dose of codeine or vehicle via the desired route (e.g., subcutaneous injection).

  • Charcoal Meal Administration:

    • At a set time after drug administration (e.g., 30 minutes), administer a fixed volume of the charcoal meal (e.g., 0.1 mL/10 g body weight) to each mouse via oral gavage.

  • Euthanasia and Dissection:

    • At a predetermined time after the charcoal meal administration (e.g., 20-30 minutes), humanely euthanize the animals.

    • Perform a laparotomy to expose the gastrointestinal tract.

    • Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum, avoiding any stretching.

  • Measurement and Data Analysis:

    • Lay the small intestine flat on a moist surface.

    • Measure the total length of the small intestine.

    • Measure the distance the charcoal meal has traveled from the pyloric sphincter.

    • Calculate the percent of intestinal transit for each animal: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compare the % transit between the codeine-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Mandatory Visualization

Codeine_Metabolism_Pathway Codeine Codeine Morphine Morphine (Active Analgesic) Codeine->Morphine O-demethylation (CYP2D6) Norcodeine Norcodeine Codeine->Norcodeine N-demethylation (CYP3A4) C6G Codeine-6-glucuronide Codeine->C6G Glucuronidation (UGT2B7) M3G Morphine-3-glucuronide Morphine->M3G Glucuronidation (UGT2B7) M6G Morphine-6-glucuronide (Active) Morphine->M6G Glucuronidation (UGT2B7)

Caption: Metabolic pathway of codeine.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis Acclimation Animal Acclimation Baseline Baseline Measurement (e.g., Tail-Flick Latency) Acclimation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Admin Drug/Vehicle Administration Grouping->Admin Post_Measure Post-Treatment Behavioral/Physiological Measurements Admin->Post_Measure Data_Collection Data Collection and Recording Post_Measure->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for in vivo studies.

BBB_Penetration Differential Blood-Brain Barrier (BBB) Penetration Codeine_P Codeine Codeine_C Codeine Codeine_P->Codeine_C Readily Crosses Codeine_MB_P This compound (Quaternary) BBB Blood-Brain Barrier (BBB) Codeine_MB_P->BBB Blocked Codeine_MB_C This compound (Largely Excluded)

Caption: Codeine vs. This compound BBB penetration.

References

Application Notes and Protocols for the Analytical Detection of Codeine Methylbromide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of analytical methodologies applicable to the detection and quantification of codeine methylbromide. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control. While specific methods for this compound are not extensively documented in publicly available literature, the analytical techniques established for codeine are readily adaptable for its methylbromide salt.

Introduction

This compound is a derivative of codeine, an opioid analgesic.[1][2] Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including pharmaceutical formulations and biological samples. This document outlines several analytical techniques and provides a detailed protocol for High-Performance Liquid Chromatography (HPLC), a widely used method for the analysis of opioids.[3][4][5]

Analytical Methodologies Overview

A variety of analytical techniques can be employed for the analysis of codeine and its derivatives. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The primary categories of methods include chromatographic, spectroscopic, and electrochemical techniques.[3][4][6]

Chromatographic Methods

Chromatographic techniques are powerful for separating the analyte of interest from other components in a sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pharmaceuticals. It offers high resolution and sensitivity. Codeine and its derivatives are often analyzed using reverse-phase HPLC with UV detection.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and definitive identification based on mass spectra. Derivatization is often required for polar compounds like opioids to increase their volatility.[7][8]

Spectroscopic Methods

Spectroscopic methods are based on the interaction of electromagnetic radiation with the analyte.

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry: This technique is relatively simple and cost-effective. Codeine exhibits a characteristic UV absorbance maximum around 285 nm, which can be used for quantification.[3][4] However, its selectivity can be limited in complex mixtures.[4]

  • Mass Spectrometry (MS): When coupled with a separation technique like HPLC or GC, MS provides high sensitivity and specificity, enabling the identification and quantification of analytes at very low concentrations.[1]

Electrochemical Methods

Electrochemical methods offer high sensitivity and are based on the oxidation or reduction of the analyte at an electrode surface.[4]

Quantitative Data Summary

The following table summarizes typical performance data for the analytical determination of codeine using various methods. These values can serve as a reference for what can be expected when developing and validating a method for this compound.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)
HPLC-UV Pharmaceutical Formulations0.1 µg/mL0.3 µg/mL1 - 100 µg/mL98 - 102
GC-MS Urine0.5 mg/L1.5 mg/L0.5 - 50 mg/L95 - 105[7]
UV-Vis Spectrophotometry Water18 µg/L60 µg/L0.1 - 10 mg/LNot Reported[4]
Capillary Electrophoresis-ECL Plant Extracts0.25 µMNot ReportedNot ReportedNot Reported[3]

Experimental Protocol: HPLC-UV Method for this compound

This protocol details a reverse-phase HPLC method with UV detection for the quantification of this compound in a pharmaceutical formulation (e.g., tablets).

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Preparation of Solutions
  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting gradient could be 20:80 (v/v) acetonitrile:buffer.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to a single dose of this compound.

  • Transfer the powder to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

  • Dilute to volume with the mobile phase and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 20:80 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 285 nm

  • Run Time: 10 minutes

Data Analysis
  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (R²).

  • Inject the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Chromatographic Separation C->D E UV Detection (285 nm) D->E F Peak Integration & Quantification E->F G Result Reporting F->G

Caption: HPLC Experimental Workflow for this compound Analysis.

Analytical_Methods cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_electrochemistry Electrochemical Methods Analytical Methods Analytical Methods Chromatographic Methods Chromatographic Methods Analytical Methods->Chromatographic Methods Spectroscopic Methods Spectroscopic Methods Analytical Methods->Spectroscopic Methods Electrochemical Methods Electrochemical Methods Analytical Methods->Electrochemical Methods HPLC HPLC GC-MS GC-MS UV-Vis UV-Vis Mass Spectrometry Mass Spectrometry Voltammetry Voltammetry Chromatographic Methods->HPLC Chromatographic Methods->GC-MS Spectroscopic Methods->UV-Vis Spectroscopic Methods->Mass Spectrometry Electrochemical Methods->Voltammetry

Caption: Classification of Analytical Methods for Codeine Derivatives.

References

Application Note: Quantitative Analysis of Codeine Methylbromide and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of codeine methylbromide and its primary metabolites in biological matrices. The method is suitable for pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Codeine is a widely used opioid analgesic and antitussive.[1][2] It is a prodrug that exerts its primary analgesic effect after being metabolized to morphine in the liver.[1][2] The metabolism of codeine is highly variable among individuals due to genetic polymorphisms of the cytochrome P450 enzyme CYP2D6, which is responsible for the conversion to morphine.[1][2][3] Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers, which affects the efficacy and safety of codeine therapy.[2][3] Ultra-rapid metabolizers are at an increased risk of morphine toxicity, even at standard doses.[2][4]

The primary metabolic pathways of codeine include:

This compound is a salt of codeine.[6] While the metabolic fate of the codeine moiety remains the same, a validated analytical method is crucial for the specific quantification of the parent compound and its metabolites. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for this purpose.[7]

Experimental

Materials and Reagents
  • This compound, Morphine, Norcodeine, Codeine-6-glucuronide standards and their deuterated internal standards (IS) were purchased from a certified reference material supplier.

  • All solvents used were HPLC or LC-MS grade.

  • Formic acid and ammonium (B1175870) formate (B1220265) were of high purity.

  • Human plasma and urine were obtained from a certified vendor.

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of analytes from biological matrices.

Protocol for Plasma/Urine Sample Preparation:

  • To 0.5 mL of plasma or urine, add the internal standard solution.

  • Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6) and vortex.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 2% formic acid, and then 1 mL of methanol.[8]

  • Dry the cartridge under vacuum for 5-10 minutes.[8]

  • Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in 100 µL of the mobile phase A.[8]

Liquid Chromatography
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Gas Temperature: 350°C[9]

  • Gas Flow: 12 L/min[9]

  • Nebulizer Pressure: 50 psi[9]

  • Capillary Voltage: 2000 V[9]

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Codeine300.2165.135
Morphine286.2165.140
Norcodeine286.2152.138
Codeine-6-glucuronide476.2300.230
Codeine-d3 (IS)303.2165.135
Morphine-d3 (IS)289.2165.140

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of codeine and its metabolites.

Linearity and Sensitivity

The method was linear over a wide concentration range for all analytes. The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL for all compounds, which is sufficient for pharmacokinetic and toxicological studies.[7]

Table 2: Linearity and LLOQ

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Codeine0.5 - 500>0.9950.5
Morphine0.5 - 500>0.9950.5
Norcodeine0.5 - 500>0.9950.5
Codeine-6-glucuronide0.5 - 500>0.9950.5
Accuracy and Precision

The accuracy and precision of the method were evaluated at three different concentration levels (low, medium, and high). The results are summarized in Table 3.

Table 3: Accuracy and Precision

AnalyteConcentration (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Codeine 1.598.74.25.8
75101.23.14.5
40099.52.53.9
Morphine 1.597.94.86.1
75102.13.54.9
400100.32.84.2
Norcodeine 1.599.15.16.5
75100.83.95.3
400101.03.24.7
C-6-G 1.598.25.57.0
75101.54.15.9
400100.73.65.1

Visualizations

metabolic_pathway Codeine Codeine Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 Morphine Morphine Codeine->Morphine CYP2D6 Codeine_6_glucuronide Codeine-6-glucuronide Codeine->Codeine_6_glucuronide UGT2B7 Morphine_3_glucuronide Morphine-3-glucuronide Morphine->Morphine_3_glucuronide UGT2B7 Morphine_6_glucuronide Morphine-6-glucuronide Morphine->Morphine_6_glucuronide UGT2B7

Caption: Metabolic pathway of codeine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Urine Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Data Data MS->Data Data Acquisition & Processing

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantitative analysis of this compound and its major metabolites in biological fluids. The method is sensitive, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals. The provided protocols and data can be readily implemented in a laboratory setting for various applications.

References

Application Note: Quantification of Codeine Methylbromide in Pharmaceutical Formulations using a Validated UV-Vis Spectrophotometric Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Codeine methylbromide is an opioid analgesic and antitussive agent used in the treatment of mild to moderate pain and cough. Accurate quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. This application note describes a simple, rapid, and validated UV-Vis spectrophotometric method for the determination of this compound in tablet formulations. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Principle

This compound exhibits strong absorbance in the ultraviolet (UV) region due to its chemical structure, which includes a chromophoric benzene (B151609) ring.[5][6] This property allows for its direct quantification using UV-Vis spectrophotometry. The method involves dissolving the drug substance in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). The concentration of this compound is then determined from a calibration curve.

Protocol: Validated UV-Vis Spectrophotometric Assay for this compound

1. Materials and Reagents

  • This compound Reference Standard

  • This compound Tablets

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

2. Preparation of Standard Solutions

2.1. Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.

2.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to obtain concentrations ranging from 5 µg/mL to 30 µg/mL.

3. Preparation of Sample Solution

3.1. Weigh and finely powder not fewer than 20 tablets. 3.2. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. 3.3. Add approximately 70 mL of 0.1 M HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. 3.4. Dilute to volume with 0.1 M HCl and mix well. 3.5. Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. 3.6. The final concentration of the sample solution should be within the range of the calibration curve. If necessary, perform further dilutions with 0.1 M HCl.

4. Spectrophotometric Analysis

4.1. Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm. 4.2. Use 0.1 M HCl as the blank. 4.3. Record the UV spectrum of a standard solution and determine the wavelength of maximum absorbance (λmax). The λmax for codeine is typically observed around 284-286 nm.[5][7] 4.4. Measure the absorbance of the standard and sample solutions at the determined λmax.

5. Data Analysis and Calculations

5.1. Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations. 5.2. Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). 5.3. Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance. 5.4. Calculate the amount of this compound per tablet using the following formula:

Amount per tablet (mg) = (C × D × A) / W

Where:

  • C = Concentration of this compound in the sample solution (µg/mL)

  • D = Dilution factor

  • A = Average tablet weight (mg)

  • W = Weight of tablet powder taken for analysis (mg)

Method Validation Summary

The UV-Vis spectrophotometric method was validated according to ICH Q2(R2) guidelines for the following parameters:

Table 1: Summary of Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference from excipients at the analytical wavelength.
Linearity Correlation coefficient (R²) ≥ 0.999
Range 80% to 120% of the test concentration.[2]
Accuracy Mean recovery between 98.0% and 102.0%.
Precision
- Repeatability (Intra-day)RSD ≤ 2%
- Intermediate Precision (Inter-day)RSD ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness RSD ≤ 2% after minor variations in method parameters.

Table 2: Quantitative Summary of Validation Results (Hypothetical Data)

ParameterResult
λmax 285 nm
Linearity Range 5 - 30 µg/mL
Correlation Coefficient (R²) 0.9995
Accuracy (Recovery) 99.5% - 101.2%
Precision (RSD)
- Repeatability0.85%
- Intermediate Precision1.25%
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness Passed (RSD < 2% for all variations)

Experimental Workflow and Validation Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation UV_Scan UV Spectrum Scan (Determine λmax) Standard_Prep->UV_Scan Sample_Prep Sample Preparation Abs_Measure Absorbance Measurement at λmax Sample_Prep->Abs_Measure UV_Scan->Abs_Measure Cal_Curve Calibration Curve Construction Abs_Measure->Cal_Curve Quantification Quantification of Sample Cal_Curve->Quantification assay_validation cluster_core Core Validation Parameters cluster_limit Limit Parameters cluster_robust Robustness Validation Assay Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision hplc_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 285 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Area Measure Peak Area Chromatogram->Peak_Area Quantification Quantification via Calibration Peak_Area->Quantification

References

Application Notes and Protocols for Codeine Methylbromide as a Certified Reference Material in Forensic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, an opiate analgesic, is a widely prescribed medication for pain and cough, but it is also a substance of abuse. In forensic toxicology, the accurate identification and quantification of codeine and its metabolites in biological specimens are crucial for legal and medical investigations. Certified Reference Materials (CRMs) are indispensable for ensuring the quality, accuracy, and traceability of analytical results.

Codeine methylbromide (C₁₉H₂₄BrNO₃) is a quaternary ammonium (B1175870) salt of codeine.[1][2] In the United States, it is classified as a DEA Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use, distinguishing it from other codeine salts like phosphate (B84403) or sulfate (B86663) which are used therapeutically.[1][2][3] This unique legal status and its distinct chemical properties make this compound a valuable, albeit highly controlled, reference material for forensic laboratories to unequivocally identify this specific salt and to fortify their analytical methods for the broader class of opioids.

These application notes provide an overview of the use of this compound as a CRM in forensic analysis, including detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound: Certified Reference Material Specifications

While a specific Certificate of Analysis for a commercially available this compound CRM is not publicly available due to its controlled status, a typical CRM of this nature would provide the following information:

ParameterSpecification
Product Name This compound
Chemical Formula C₁₉H₂₄BrNO₃
Molecular Weight 394.30 g/mol [1][2]
CAS Number 125-27-9[1][2]
Purity (Mass Fraction) ≥98% (typically determined by qNMR or mass balance)
Format Typically supplied as a solid powder or in a solution (e.g., 1 mg/mL in methanol)
Storage Conditions -20°C, protected from light[4][5]
Traceability Metrological traceability to SI units, produced under ISO 17034 and ISO/IEC 17025 standards[6]
Intended Use For research and forensic applications only.[7] To be used as a calibrator and control in analytical methods.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize typical performance characteristics for the quantification of codeine in forensic samples using GC-MS and LC-MS/MS. These values are representative and may vary based on the specific instrumentation, matrix, and protocol used.

Table 1: GC-MS Method Performance for Codeine Quantification

ParameterBiological MatrixValueReference
Linearity Range Urine25–2000 ng/mL[8]
BloodUp to 2000 ng/mL[9]
Limit of Quantification (LOQ) Urine25 ng/mL[8]
Blood10 ng/mL[9]
Limit of Detection (LOD) Blood2 ng/mL[9]
Intra-day Precision (%RSD) Urine< 13%[8]
Inter-day Precision (%RSD) Urine< 13%[8]
Blood< 10%[9]
Accuracy Urine87.2–108.5%[8]
Extraction Efficiency Blood50-68%[9]

Table 2: LC-MS/MS Method Performance for Codeine Quantification

ParameterBiological MatrixValueReference
Linearity Range Oral Fluid1.5-350 ng/mL[10]
Limit of Quantification (LOQ) Urine3-25 ng/mL[11]
Blood0.02-1.5 ng/mL[12]
Within-run Precision (%CV) Oral Fluid< 5%[10]
Between-run Precision (%CV) Oral Fluid< 5%[10]
Recovery Urine> 69%[11]
Matrix Effects Urine1-26% (with internal standard)[11]

Experimental Protocols

Protocol 1: GC-MS Analysis of Codeine in Urine

This protocol describes a method for the extraction, derivatization, and analysis of codeine in urine samples.

1. Materials and Reagents:

  • This compound CRM

  • Deuterated internal standard (e.g., Codeine-d3)

  • β-Glucuronidase[13]

  • 0.1 M Phosphate buffer (pH 6.0)[13]

  • Sodium phosphate buffer (pH 6)[14]

  • Acetonitrile[14]

  • Methylene (B1212753) chloride, Isopropanol, Ammonium hydroxide[13]

  • Ethyl acetate[8]

  • Derivatizing agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) or Propionic anhydride (B1165640) and Pyridine[8][13]

  • Methanol (B129727)

2. Sample Preparation and Solid-Phase Extraction (SPE):

  • Pipette 1 mL of urine sample into a labeled glass tube.

  • Add 100 µL of the working internal standard solution (Codeine-d3) to all samples, calibrators, and controls.

  • For calibrators, spike blank urine with appropriate volumes of the this compound CRM working solution to achieve concentrations across the desired range (e.g., 25-2000 ng/mL).[8]

  • Add 0.5 mL of β-Glucuronidase solution to hydrolyze conjugated metabolites. Incubate at 60°C for 3 hours.[13]

  • Allow samples to cool, then add 3 mL of 0.1 M Phosphate buffer (pH 6.0).[13]

  • Condition a mixed-mode SPE cartridge by washing sequentially with methanol and phosphate buffer.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with deionized water followed by a weak organic solvent to remove interferences.

  • Dry the cartridge thoroughly under vacuum or nitrogen.

  • Elute the analytes with 3 mL of a methylene chloride/isopropanol/ammonium hydroxide (B78521) mixture (e.g., 39:10:1 v/v/v).[13]

3. Derivatization:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C.

  • Reconstitute the residue in 150 µL of ethyl acetate.[13]

  • Add 50 µL of BSTFA with 1% TMCS.[13]

  • Cap the vial and heat at 80°C for 3 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[8]

  • Cool to room temperature before injection.

4. GC-MS Instrumental Parameters:

ParameterSetting
GC System Agilent GC/MS or equivalent
Column HP-1MS (30 m x 0.25 mm, 0.25 µm) or equivalent[8]
Carrier Gas Helium, constant flow at 1.0 mL/min[8]
Inlet Temperature 250°C
Injection Volume 1 µL, splitless mode
Oven Program Initial 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
MS System Quadrupole Mass Spectrometer
Ion Source Electron Ionization (EI) at 70 eV
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Codeine-TMS: m/z 371, 236, 282; Codeine-d3-TMS: m/z 374

Note: Specific ions should be optimized based on the derivatization method and instrument.

Protocol 2: LC-MS/MS Analysis of Codeine in Blood

This protocol details a "dilute-and-shoot" method for the rapid analysis of codeine in blood, suitable for high-throughput screening and confirmation.

1. Materials and Reagents:

  • This compound CRM

  • Deuterated internal standard (e.g., Codeine-d3)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (LC-MS grade)

2. Sample Preparation:

  • Pipette 200 µL of whole blood into a microcentrifuge tube.[12]

  • Prepare calibrators by spiking blank blood with the this compound CRM.

  • Add 10 µL of the working internal standard solution (Codeine-d3).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for injection.

3. LC-MS/MS Instrumental Parameters:

ParameterSetting
LC System UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290)
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate
Column Temp 40°C
Injection Volume 5 µL
MS/MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters)
Ion Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 325°C
Capillary Voltage 4000 V
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Codeine: 300.2 -> 215.1 (Quantifier), 300.2 -> 162.1 (Qualifier)
Codeine-d3: 303.2 -> 218.1

Note: MRM transitions, collision energies, and other MS parameters must be optimized for the specific instrument used.

Visualizations: Pathways and Workflows

Codeine Metabolism Pathway

Codeine itself is a prodrug with weak affinity for opioid receptors. Its analgesic effect is primarily due to its metabolism to morphine by the cytochrome P450 enzyme CYP2D6.[15] Other metabolic pathways include glucuronidation and N-demethylation.

Codeine_Metabolism Codeine Codeine Morphine Morphine (Active Analgesic) Codeine->Morphine CYP2D6 (O-demethylation) C6G Codeine-6-glucuronide (Major Metabolite) Codeine->C6G UGT2B7 (Glucuronidation) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation) M3G Morphine-3-glucuronide Morphine->M3G UGT2B7 M6G Morphine-6-glucuronide (Active Metabolite) Morphine->M6G UGT2B7

Caption: Metabolic pathways of codeine in the liver.

Opioid Receptor Signaling

Opioids like morphine (the active metabolite of codeine) exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the mu-opioid receptor (MOR). This binding initiates two main signaling cascades: the desired G-protein pathway leading to analgesia, and the β-arrestin pathway, which is associated with side effects like respiratory depression and tolerance.[16][17][18]

Opioid_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (GPCR) G_Protein G-protein (Gαi/Gβγ) MOR->G_Protein Activation GRK GRK MOR->GRK Agonist-dependent Opioid Opioid Agonist (e.g., Morphine) Opioid->MOR Binding AC Adenylyl Cyclase G_Protein->AC IonChannel Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->IonChannel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia IonChannel->Analgesia P_MOR Phosphorylated Receptor GRK->P_MOR Phosphorylation bArrestin β-Arrestin P_MOR->bArrestin Recruitment Internalization Receptor Internalization & Desensitization bArrestin->Internalization SideEffects Side Effects (e.g., Resp. Depression) Internalization->SideEffects

Caption: Simplified mu-opioid receptor signaling pathways.

Forensic Toxicology Workflow

The use of a CRM like this compound is integral to the forensic toxicology workflow, ensuring accuracy from calibration to final reporting.

Forensic_Workflow Sample Sample Receipt (Blood, Urine, etc.) Prep Sample Preparation (e.g., SPE) Sample->Prep Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Prep->Analysis CRM CRM (this compound) - Prepare Calibrators - Prepare Controls CRM->Prep Spiking CRM->Analysis Calibration Data Data Processing - Peak Integration - Calibration Curve Analysis->Data Review Data Review & QA/QC - Control Checks - Ion Ratios Data->Review Report Final Report Review->Report

Caption: General workflow for drug confirmation in forensic toxicology.

References

Application Notes and Protocols: Codeine Methylbromide in the Study of Quaternary Alkaloid Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary alkaloids, characterized by a positively charged nitrogen atom, exhibit unique pharmacological and pharmacokinetic profiles. Their permanent positive charge significantly restricts their passive diffusion across biological membranes, including the blood-brain barrier (BBB). Consequently, their movement into and out of cells is largely dependent on membrane transporters, such as the organic cation transporters (OCTs) and other solute carrier (SLC) family members. The study of these transport mechanisms is crucial for understanding the distribution, efficacy, and potential toxicity of quaternary alkaloids and other cationic drugs.

Codeine methylbromide, a quaternary ammonium (B1175870) salt of the opioid analgesic codeine, serves as a valuable molecular tool for investigating the transport of quaternary alkaloids.[1] Its structural similarity to endogenous and xenobiotic organic cations, combined with its restricted membrane permeability, makes it an excellent candidate probe for characterizing the activity of relevant transporters. By employing radiolabeled or fluorescently tagged this compound, researchers can elucidate the kinetics, substrate specificity, and regulation of quaternary alkaloid transport in various biological systems.

These application notes provide a comprehensive overview of the use of this compound in transport studies, including detailed experimental protocols for in vitro and in vivo applications, and guidance on data analysis and interpretation.

Mechanism of Action as a Transport Probe

The utility of this compound as a probe for quaternary alkaloid transport stems from its physicochemical properties. The quaternization of the nitrogen atom in the codeine molecule results in a permanent positive charge, rendering the molecule highly polar and hydrophilic. This polarity significantly hinders its ability to passively diffuse across the lipid bilayers of cell membranes. Therefore, the cellular uptake and efflux of this compound are predominantly mediated by specific transporter proteins.

Codeine and its metabolites are known to interact with organic cation transporters.[2][3] Specifically, morphine, a primary metabolite of codeine, has been identified as a substrate for OCT1.[2][3] Given the structural conservation, it is hypothesized that this compound also serves as a substrate for various OCTs and potentially other transporters that recognize organic cations. By measuring the transport of this compound, researchers can infer the activity of these transporters.

The experimental approach typically involves incubating cells or tissues with a known concentration of labeled this compound and measuring its accumulation over time. The specificity of the transport can be confirmed through competition assays, where the uptake of labeled this compound is inhibited by other known substrates of the transporter in a concentration-dependent manner.

Experimental Protocols

I. In Vitro Cellular Uptake Assay

This protocol describes a method for measuring the uptake of radiolabeled this compound in cultured cells expressing specific organic cation transporters.

Materials:

  • Cell lines expressing the transporter of interest (e.g., HEK293-OCT1, CHO-OCT2)

  • Control (mock-transfected) cell line

  • Radiolabeled [³H]- or [¹⁴C]-codeine methylbromide

  • Unlabeled this compound

  • Known transporter inhibitors (e.g., decynium-22 for OCTs)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • 96-well cell culture plates

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed the transporter-expressing and control cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight.

  • Preparation of Solutions: Prepare stock solutions of radiolabeled and unlabeled this compound, as well as any inhibitors, in the assay buffer.

  • Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Pre-incubation: Add 100 µL of assay buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes to allow the cells to equilibrate.

  • Initiation of Uptake: To initiate the uptake, aspirate the pre-incubation buffer and add 100 µL of the assay buffer containing the desired concentration of radiolabeled this compound (and inhibitors, if applicable).

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes). To determine the initial rate of transport, a short incubation time within the linear range of uptake should be used.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the incubation solution and wash the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding 150 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.

  • Quantification: Transfer the cell lysate to scintillation vials, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Assay: Determine the protein concentration in each well to normalize the uptake data.

II. In Vivo Microdialysis Study in Rodents

This protocol outlines an in vivo method to study the transport of this compound across the blood-brain barrier in an animal model.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • This compound

  • Microdialysis probes and pump

  • Stereotaxic apparatus

  • Anesthetics

  • Artificial cerebrospinal fluid (aCSF)

  • Blood collection supplies

  • LC-MS/MS or other sensitive analytical method for quantification

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

  • Probe Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or cortex).

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for at least one hour to ensure a stable baseline.

  • Drug Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for several hours post-administration. Simultaneously, collect blood samples at corresponding time points.

  • Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio to assess the extent of BBB penetration.

Data Presentation

Quantitative data from transport studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Kinetic Parameters of [³H]-Codeine Methylbromide Uptake

Cell LineKm (µM)Vmax (pmol/mg protein/min)
HEK293-OCT1Value ± SDValue ± SD
CHO-OCT2Value ± SDValue ± SD
MockNot determinableNot determinable

Table 2: Inhibition of [³H]-Codeine Methylbromide Uptake by Known Transporter Inhibitors

InhibitorCell LineIC₅₀ (µM)
Decynium-22HEK293-OCT1Value ± SD
QuinidineHEK293-OCT1Value ± SD
Decynium-22CHO-OCT2Value ± SD
VerapamilCHO-OCT2Value ± SD

Table 3: In Vivo Pharmacokinetic Parameters of this compound

ParameterValue ± SD
Cmax (plasma, ng/mL)Value ± SD
Tmax (plasma, h)Value ± SD
AUC₀-t (plasma, ng·h/mL)Value ± SD
Cmax (brain dialysate, ng/mL)Value ± SD
AUC₀-t (brain dialysate, ng·h/mL)Value ± SD
Brain-to-Plasma Ratio (AUC)Value ± SD

Visualizations

experimental_workflow cluster_invitro In Vitro Cellular Uptake Assay cluster_invivo In Vivo Microdialysis Study cell_seeding Seed Transporter-Expressing and Control Cells washing Wash Cells cell_seeding->washing pre_incubation Pre-incubate at 37°C washing->pre_incubation initiate_uptake Add Radiolabeled This compound pre_incubation->initiate_uptake incubation Incubate at 37°C initiate_uptake->incubation terminate_uptake Wash with Ice-Cold Buffer incubation->terminate_uptake lysis Lyse Cells terminate_uptake->lysis quantification Liquid Scintillation Counting lysis->quantification analysis Data Analysis (Km, Vmax, IC50) quantification->analysis animal_prep Anesthetize and Mount Animal probe_implant Implant Microdialysis Probe animal_prep->probe_implant perfusion Perfuse with aCSF probe_implant->perfusion baseline Collect Baseline Samples perfusion->baseline drug_admin Administer this compound baseline->drug_admin sample_collection Collect Dialysate and Blood Samples drug_admin->sample_collection sample_analysis LC-MS/MS Analysis sample_collection->sample_analysis pk_analysis Pharmacokinetic Analysis (Brain-to-Plasma Ratio) sample_analysis->pk_analysis

Caption: Experimental workflows for in vitro and in vivo studies.

transport_mechanism cluster_membrane Cell Membrane transporter Organic Cation Transporter (OCT) intracellular Intracellular Space (Accumulated This compound) transporter->intracellular extracellular Extracellular Space (this compound) extracellular->transporter Binding and Translocation inhibitor Competitive Inhibitor inhibitor->transporter Inhibition

Caption: Proposed mechanism of this compound cellular uptake.

References

Application Notes and Protocols for Assessing Codeine Methylbromide Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of codeine methylbromide using in vitro cell culture models. The protocols detailed herein are foundational for preclinical drug safety assessment and mechanistic studies.

Introduction

This compound is a derivative of codeine, an opioid agonist.[1][2] While codeine's primary analgesic effects are mediated through its conversion to morphine and interaction with mu-opioid receptors, understanding the potential cytotoxicity of its derivatives is crucial for drug development and safety assessment.[3] This document outlines detailed protocols for assessing the cytotoxicity of this compound, focusing on cell viability, membrane integrity, and apoptosis.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant cytotoxicity data. Based on studies of related opioids, the following cell lines are recommended:

  • Human Promyelocytic Leukemia (HL-60): This cell line has been used to demonstrate the cytotoxic and apoptosis-inducing activities of codeine and its metabolites.[4][5]

  • Human Neuroblastoma (SH-SY5Y): A well-established model for neurotoxicity studies and has been used to evaluate the toxic effects of various opioids.[6][7][8]

  • Neuroblastoma/Glioma Hybrid (NG108-15): These cells express opioid receptors and are suitable for studying opioid-induced effects.[6]

  • Human Hepatocellular Carcinoma (HepG2): As the liver is a primary site of drug metabolism, this cell line is relevant for assessing metabolically-activated cytotoxicity.[9]

  • Various Cancer Cell Lines: Opioids have been shown to have cytotoxic effects on different cancer cell lines, making them relevant for oncology research.[10][11]

Key Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively assess cytotoxicity. The following assays provide information on different aspects of cellular health.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[12]

Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[15][16][17] This assay is a reliable indicator of cell lysis and necrosis.[17]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.[18][19] Several assays can be used to detect the different stages of apoptosis:

  • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.[19][20]

  • Caspase Activity Assays: Measure the activity of caspases, which are key proteases in the apoptotic cascade.[4][18]

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[19]

Experimental Protocols

General Cell Culture and Seeding
  • Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics, following standard cell culture protocols.

  • Harvest cells during the logarithmic growth phase.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[21]

  • Incubate the plates for 24 hours to allow for cell attachment and recovery before treatment.[21]

Preparation of this compound Solutions
  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

  • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

Protocol: MTT Assay
  • After the initial 24-hour incubation, remove the medium from the 96-well plates.

  • Add 100 µL of medium containing various concentrations of this compound to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9][21]

  • Incubate for an additional 2-4 hours at 37°C.[9]

  • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol: LDH Cytotoxicity Assay
  • Prepare and treat the 96-well plates with this compound as described for the MTT assay.

  • Set up control wells: no-cell control (medium only), vehicle control, and a maximum LDH release control (cells treated with a lysis buffer).[22]

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the instructions of a commercial LDH cytotoxicity assay kit.[23][24] Typically, this involves adding a reaction mixture to the supernatant.[9]

  • Incubate at room temperature, protected from light, for the time specified in the kit's protocol (usually 15-30 minutes).[9]

  • Add the stop solution provided in the kit.[9]

  • Measure the absorbance at the recommended wavelength (typically 490 nm).[9][16]

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
  • Seed and treat cells in 6-well plates or other suitable culture vessels.

  • After treatment, harvest the cells (including any floating cells in the supernatant).

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Cytotoxicity of Codeine Analogs in HL-60 Cells [5]

CompoundCC50 (µM)
Codeine325
Codeinone (B1234495)4.7 ± 0.1

CC50: 50% cytotoxic concentration

Table 2: Toxic Dose (TD50) Values of Various Opioids in Different Cell Cultures (MTT Assay) [6]

OpioidPCC cultures (µM)Undifferentiated NG108-15 (µM)Differentiated NG108-15 (µM)SH-SY5Y (µM)
Methadone24.311.210.315.6
Ketobemidone200.2113.6136.2120.5
Fentanyl250.6145.8150.7160.3
Morphine450.8350.1380.4400.7
Oxycodone>1000>1000>1000>1000
Hydromorphone>1000>1000>1000>1000

TD50: Toxic dose at which 50% of cell viability is reduced. PCC: Primary cortical cell cultures.

Visualizations

Signaling Pathway

Codeine_MB Codeine Methylbromide Cell_Stress Cellular Stress Codeine_MB->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Membrane_Damage Plasma Membrane Damage Cell_Stress->Membrane_Damage Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Necrosis Necrosis Membrane_Damage->Necrosis LDH_Release LDH Release Membrane_Damage->LDH_Release

Caption: Putative signaling pathways for this compound-induced cytotoxicity.

Experimental Workflow

cluster_assays Cytotoxicity Assays start Start cell_culture Cell Culture & Seeding (96-well) start->cell_culture treatment Treat with Codeine Methylbromide cell_culture->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay: Add MTT, Solubilize incubation->mtt ldh LDH Assay: Collect Supernatant incubation->ldh apoptosis Apoptosis Assay: (e.g., Annexin V) incubation->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout analysis Data Analysis: Calculate % Viability/ Cytotoxicity readout->analysis end End analysis->end

Caption: General experimental workflow for assessing cytotoxicity.

References

Application Notes and Protocols: The Use of Codeine Methylbromide in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Codeine Methylbromide

This compound is a quaternary ammonium (B1175870) derivative of codeine, a well-known opioid analgesic. The addition of a methylbromide group to the tertiary amine of the codeine molecule results in a positively charged, quaternary ammonium salt. This structural modification significantly increases the polarity of the molecule, which is generally presumed to limit its ability to cross the blood-brain barrier (BBB).[1] Consequently, this compound serves as a valuable research tool in neuropharmacology to differentiate between the central and peripheral effects of opioids. By administering this compound, researchers can investigate the roles of peripheral opioid receptors in various physiological and pathological processes, such as pain and inflammation, without the confounding influence of central nervous system (CNS) effects.

Codeine itself is an agonist for the mu (µ)-opioid receptor, though it possesses a lower binding affinity compared to morphine.[2] A significant portion of codeine's analgesic effect is attributed to its metabolism in the liver to morphine.[2][3] As a quaternary derivative, this compound is expected to retain affinity for opioid receptors, but its pharmacological actions are primarily confined to the periphery.

Mechanism of Action

This compound is hypothesized to exert its effects by binding to and activating peripheral opioid receptors, which are G protein-coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Signaling Pathway of a Peripherally Acting Opioid Agonist

Activation of peripheral µ-opioid receptors by an agonist like this compound on the terminals of sensory neurons initiates an intracellular signaling cascade. This leads to a decrease in neuronal excitability and a reduction in the release of pro-inflammatory and pain-sensitizing neuropeptides.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel (Voltage-gated) G_protein->Ca_channel Inhibits K_channel K⁺ Channel (GIRK) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx K_ion_out K⁺ K_channel->K_ion_out Efflux ligand Codeine Methylbromide ligand->MOR Binds ATP ATP neurotransmitter_release ↓ Neurotransmitter Release Ca_ion->neurotransmitter_release K_ion_in K⁺ hyperpolarization Hyperpolarization ↓ Neuronal Excitability K_ion_out->hyperpolarization G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Analgesic Testing cluster_mechanism Mechanism of Action Studies receptor_binding Opioid Receptor Binding Assays (µ, δ, κ) Determine Ki functional_assays Functional Assays (e.g., GTPγS, cAMP) Determine EC50, Emax receptor_binding->functional_assays writhing_test Acetic Acid Writhing Test (Visceral Pain) functional_assays->writhing_test formalin_test Formalin Test (Inflammatory Pain) writhing_test->formalin_test hot_plate Hot Plate / Tail Flick Test (Central vs. Peripheral Specificity) formalin_test->hot_plate antagonist_studies Antagonist Co-administration (Naloxone vs. Naloxone Methiodide) hot_plate->antagonist_studies dose_response Dose-Response Studies antagonist_studies->dose_response data_analysis Data Analysis and Interpretation dose_response->data_analysis start Start: Compound of Interest (this compound) start->receptor_binding conclusion Conclusion on Peripheral Analgesic Profile data_analysis->conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of High-Purity Codeine Methylbromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity codeine methylbromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the quaternization of the tertiary amine of codeine with methyl bromide. This reaction directly introduces a methyl group to the nitrogen atom, forming the quaternary ammonium (B1175870) salt.

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a crystalline solid with a melting point of approximately 260°C. It is soluble in water and hot methanol (B129727), sparingly soluble in ethanol, and insoluble in chloroform (B151607) and ether.[1][2] Its molecular formula is C19H24BrNO3, and its molecular weight is 394.30 g/mol .[1][2]

Q3: What are the primary challenges in synthesizing high-purity this compound?

A3: The primary challenges include ensuring the complete reaction of codeine, minimizing the formation of by-products, and effectively purifying the final product to remove unreacted starting material and other impurities. The stereochemistry of the reaction is also a consideration, as the approach of the methyl bromide can be influenced by steric hindrance.[3]

Q4: How can the purity of synthesized this compound be assessed?

A4: The purity of this compound can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity and quantifying impurities.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the compound.[7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is allowed to proceed for the recommended duration at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inactive methyl bromide.Use a fresh or properly stored source of methyl bromide.
Steric hindrance impeding the approach of the methyl bromide to the nitrogen atom.[3]Consider using a less sterically hindered solvent or slightly elevated temperatures to overcome the activation energy barrier.
Product Contaminated with Starting Material (Codeine) Incomplete reaction.Increase the reaction time or the molar excess of methyl bromide.
Inefficient purification.Optimize the recrystallization process. Use a solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while codeine remains more soluble. A mixture of methanol and diethyl ether is often effective.
Presence of Unknown Impurities Side reactions occurring during the synthesis.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use high-purity starting materials and solvents.
Degradation of the product during workup or purification.Avoid excessive heat and exposure to light during purification steps.
Difficulty in Product Crystallization Presence of impurities inhibiting crystal formation.Purify the crude product using column chromatography before attempting recrystallization.
Inappropriate solvent system for recrystallization.Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC19H24BrNO3[1][2]
Molecular Weight394.30 g/mol [1][2]
Melting Point~260°C[1][2]
SolubilitySoluble in water and hot methanol; sparingly soluble in ethanol; insoluble in chloroform and ether.[1][2]

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound from codeine via quaternization with methyl bromide.

Materials:

  • Codeine (high purity)

  • Methyl bromide (in a suitable solvent or as a gas)

  • Anhydrous acetone (B3395972)

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve high-purity codeine in anhydrous acetone under a nitrogen or argon atmosphere.

  • Cool the solution in an ice bath.

  • Slowly bubble methyl bromide gas through the solution or add a solution of methyl bromide in a suitable solvent dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC, observing the disappearance of the codeine spot.

  • Upon completion of the reaction, a white precipitate of this compound should form.

  • Filter the precipitate and wash it with cold, anhydrous diethyl ether to remove any unreacted codeine and other soluble impurities.

  • Recrystallize the crude product from a mixture of methanol and diethyl ether to obtain high-purity this compound.

  • Dry the purified crystals under vacuum.

  • Characterize the final product by HPLC for purity analysis and by 1H NMR for structural confirmation.

Visualizations

Synthesis_Workflow Synthesis and Purification of this compound Codeine Codeine Dissolution Dissolve in Anhydrous Acetone Codeine->Dissolution Reaction React with Methyl Bromide Dissolution->Reaction Precipitation Precipitation of Crude Product Reaction->Precipitation Filtration Filtration and Washing with Diethyl Ether Precipitation->Filtration Recrystallization Recrystallization from Methanol/Diethyl Ether Filtration->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Analysis Purity and Structural Analysis (HPLC, NMR) Drying->Analysis Final_Product High-Purity Codeine Methylbromide Analysis->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Troubleshooting Low Yield in this compound Synthesis Start Low or No Product Yield Check_Reaction Check Reaction Progress by TLC Start->Check_Reaction Codeine_Present Codeine Spot Present? Check_Reaction->Codeine_Present No_Codeine No Codeine Spot Codeine_Present->No_Codeine No Incomplete_Reaction Incomplete Reaction Codeine_Present->Incomplete_Reaction Yes Purification_Issue Product Lost During Purification? No_Codeine->Purification_Issue Increase_Time Increase Reaction Time/ Temperature Incomplete_Reaction->Increase_Time Check_Reagent Check Methyl Bromide Activity Incomplete_Reaction->Check_Reagent Success Improved Yield Increase_Time->Success Check_Reagent->Success Optimize_Purification Optimize Recrystallization and Filtration Purification_Issue->Optimize_Purification Yes Side_Reaction Potential Side Reactions Purification_Issue->Side_Reaction No Optimize_Purification->Success Inert_Atmosphere Ensure Inert Atmosphere and Pure Reagents Side_Reaction->Inert_Atmosphere Inert_Atmosphere->Success

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for the Methylation of Codeine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the methylation of codeine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the methylation of codeine?

A1: The most prevalent methods for the methylation of codeine involve the use of a methylating agent to convert the phenolic hydroxyl group of morphine into a methyl ether, yielding codeine. Commonly employed methods include:

  • Use of Trimethylanilinium Salts: Reagents like trimethylanilinium chloride or ethoxide are frequently used. These reactions are typically conducted in a hydrocarbon solvent such as toluene (B28343) or xylene in the presence of a base.[1][2]

  • Solid-Phase Synthesis: This method utilizes a methylation resin, which is a polymer to which a methylating agent, such as a methyl(dialkyl)anilinium salt, is covalently bonded.[1] Morphine is loaded onto the resin and then heated in a solvent to produce codeine.[1]

  • Use of Dimethyl Sulfate (B86663): Dimethyl sulfate can be used as a methylating agent, often in the presence of a base to facilitate the reaction.[1]

Q2: What are the typical reaction conditions for codeine methylation?

A2: Optimal reaction conditions can vary depending on the chosen method. However, general parameters are as follows:

  • Temperature: Reaction temperatures typically range from 45°C to 120°C.[3] Some procedures specify heating at 100-105°C for several hours.[1]

  • Solvents: Toluene and xylene are common hydrocarbon solvents used in these reactions.[1][4]

  • Base: A basic environment is crucial for the deprotonation of the phenolic hydroxyl group of morphine, making it more nucleophilic. Common bases include sodium ethoxide or alkali metal carbonates like potassium carbonate.[1][3]

  • Reaction Time: The duration of the reaction can range from 2 to 9 hours, depending on the specific protocol and scale of the reaction.[1]

Q3: How can I monitor the progress of the methylation reaction?

A3: The progress of the reaction can be monitored using various analytical techniques to determine the consumption of morphine and the formation of codeine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for quantifying the components in the reaction mixture.[1][5] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.

Troubleshooting Guides

Problem 1: Low Yield of Codeine
Possible Cause Suggested Solution
Incomplete Reaction * Extend Reaction Time: If monitoring shows significant unreacted morphine, consider extending the reaction time. Reactions can take from 2 to 9 hours.[1] * Increase Temperature: Ensure the reaction temperature is within the optimal range (45°C - 120°C).[3] For solid-phase synthesis, heating between 100-105°C is recommended.[1]
Suboptimal Molar Ratio of Reactants * Adjust Reagent Ratios: The molar ratio of the methylating agent and base to morphine is critical. For instance, one protocol specifies using 1.1 mole parts of trimethylphenyl-ammonium chloride and 2-4 mole parts of potassium carbonate to 1 mole part of morphine.[3] Review and optimize the stoichiometry of your reactants.
Presence of Water in the Reaction * Use Anhydrous Solvents and Reagents: Moisture can interfere with the reaction. Ensure that all solvents and reagents are anhydrous.[1]
Inefficient Base * Select an Appropriate Base: The choice and amount of base are crucial for deprotonating the phenolic hydroxyl group. Sodium ethoxide or alkali metal carbonates are commonly used.[1][3] Ensure the base is fresh and of high purity.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Formation of N,N-dimethylaniline * Purification: This highly toxic byproduct can be formed when using trimethylanilinium-based methylating agents.[1] It can be removed by steam distillation after acidification of the reaction mixture.[3]
Formation of Quaternary Ammonium (B1175870) Compounds * Use of Specific Methylating Agents: The nitrogen on the morphine molecule can react with some methylating agents, leading to the formation of unstable quaternary ammonium compounds and subsequent loss of morphine.[2] Using a quaternary ammonium methylating agent like trimethylphenylammonium chloride can prevent this side reaction.[2]
Formation of Codeine Methyl Ether * Control Reflux Conditions: Over-concentration of codeine in the reaction solvent can lead to the formation of codeine methyl ether. Maintaining adequate reflux to return at least 50% of the hydrocarbon solvent to the reaction mixture can help prevent this.[4][6]
Unreacted Morphine * Optimize Reaction Conditions: See "Low Yield of Codeine" section for optimizing reaction time and temperature. * Purification: Unreacted morphine can be separated from codeine during the workup. Raising the pH of the reaction mixture to approximately 11-12 after quenching with water will keep the unreacted morphine in the aqueous phase, while the codeine remains in the organic phase.[4]

Quantitative Data Summary

Parameter Method 1: Trimethylphenylammonium Chloride Method 2: Solid-Phase Synthesis (Methylation Resin)
Starting Material Morphine (30-95% purity)[3]Morphine (50-85% purity)[1]
Methylating Agent Trimethylphenylammonium chloride[3]Methyl(dialkyl)anilinium salt covalently bonded to a resin[1]
Base Potassium Carbonate[3]Resin is in its hydroxide (B78521) or methoxide (B1231860) form[1]
Solvent Toluene or Xylene[3]Toluene or other hydrocarbon/ether solvents[1]
Temperature 45-120 °C[3]100-105 °C[1]
Reaction Time 2-8 hours[3]6-9 hours[1]
Molar Ratio (Morphine:Methylating Agent:Base) 1 : 1.1 : 2-4[3]N/A (Morphine loaded onto resin)
Reported Yield 97.6 - 99%[3]97 - 98%[1]

Experimental Protocols

Key Experiment: Methylation of Codeine using Trimethylphenylammonium Chloride

This protocol is a generalized procedure based on established methods.[3]

Materials:

  • Morphine

  • Trimethylphenylammonium chloride

  • Anhydrous potassium carbonate

  • Anhydrous toluene

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Deionized water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine morphine, anhydrous potassium carbonate, and trimethylphenylammonium chloride in anhydrous toluene. A typical molar ratio is 1 part morphine, 1.1 parts trimethylphenylammonium chloride, and 2-4 parts potassium carbonate.

  • Heating: Heat the reaction mixture to a temperature between 45°C and 120°C with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by HPLC or TLC. The reaction is typically complete within 2-8 hours.

  • Workup: a. Cool the reaction mixture and filter to remove inorganic salts. b. Distill the toluene from the filtrate. c. Acidify the residue to a pH of 5-5.5 with hydrochloric acid. d. Perform steam distillation to remove N,N-dimethylaniline. e. Basify the remaining solution with sodium hydroxide to precipitate the crude codeine.

  • Purification: The crude codeine can be further purified by recrystallization or by extraction into an organic solvent, followed by washing and crystallization. A detailed purification process involves dissolving the crude product in toluene and extracting it into an aqueous acidic solution (pH 5.4-7). The aqueous layer is then separated, washed with a chlorinated organic solvent, and the pH is adjusted to 8-9 to precipitate the purified codeine base.[7]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Morphine, Methylating Agent, Base, Solvent) B 2. Heat and Stir (45-120°C, 2-9 hours) A->B C 3. Monitor Progress (HPLC, TLC) B->C D 4. Cool and Filter C->D Reaction Complete E 5. Solvent Removal D->E F 6. Acidification & Steam Distillation E->F G 7. Basification & Precipitation F->G H 8. Recrystallization/Extraction G->H I Pure Codeine H->I

Caption: Experimental workflow for the methylation of codeine.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Solutions start Low Codeine Yield or Purity? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yield side_products Side Products Formed? start->side_products Purity wrong_ratio Incorrect Reagent Ratios? incomplete_reaction->wrong_ratio water_present Moisture Present? incomplete_reaction->water_present solution_time_temp Increase Reaction Time/Temp incomplete_reaction->solution_time_temp solution_ratio Optimize Molar Ratios wrong_ratio->solution_ratio solution_anhydrous Use Anhydrous Conditions water_present->solution_anhydrous unreacted_morphine Unreacted Morphine? side_products->unreacted_morphine solution_purification Implement Purification Steps (Distillation, Extraction, Crystallization) side_products->solution_purification solution_workup Optimize Workup pH unreacted_morphine->solution_workup

Caption: Troubleshooting decision tree for codeine methylation.

reaction_pathway cluster_reagents Reactants & Conditions Morphine Morphine Codeine Codeine (Desired Product) Morphine->Codeine O-Methylation SideProduct2 Quaternary Ammonium Salt Morphine->SideProduct2 N-Methylation (Side Reaction) SideProduct3 Codeine Methyl Ether Codeine->SideProduct3 Further Methylation (Side Reaction) SideProduct1 N,N-dimethylaniline MethylatingAgent Methylating Agent (e.g., Trimethylanilinium Salt) MethylatingAgent->Codeine MethylatingAgent->SideProduct1 Decomposition Base Base (e.g., K2CO3) Base->Codeine Heat Heat Heat->Codeine

Caption: Reaction pathway for codeine methylation and side products.

References

Technical Support Center: Codeine Methylbromide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with codeine methylbromide in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My aqueous solution of this compound is showing a yellow to brown discoloration over time. What could be the cause?

This discoloration is a common indicator of degradation, likely due to oxidation. Codeine and its salts are susceptible to oxidation, especially when exposed to light and air.[1][2] The colored products are often the result of the formation of oxidation products like codeinone (B1234495) and other related compounds.[1]

Troubleshooting Steps:

  • Protect from Light: Store your solutions in amber vials or cover them with aluminum foil to minimize photo-degradation.[1]

  • Deoxygenate Solvent: Purge your aqueous solvent with an inert gas like nitrogen or argon before preparing the solution to remove dissolved oxygen.

  • Control Headspace: Minimize the headspace in your storage container to reduce the amount of oxygen available for degradation.

  • Use of Antioxidants: Consider the addition of antioxidants. Studies on codeine phosphate (B84403) have shown that citric acid and thiourea (B124793) can reduce the rate of degradation.[1]

Q2: I am observing a loss of potency in my this compound solution. What are the key factors affecting its stability?

The stability of this compound in an aqueous solution is primarily influenced by pH, temperature, and exposure to light.[1]

  • pH: Codeine is more stable in acidic conditions. For instance, codeine phosphate solutions are found to be relatively stable at a pH of 3.5.[1] In neutral or basic solutions, oxidation to norcodeine and codeinone can occur.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, refrigeration or freezing is recommended.

  • Light: Exposure to light, particularly UV light, can lead to autoxidation.[1]

Q3: What are the expected degradation products of this compound in an aqueous solution?

Based on studies of codeine, the primary degradation products in aqueous solutions are a result of oxidation. These can include:

  • Norcodeine: Formed by N-demethylation.

  • Codeinone: Formed by the oxidation of the hydroxyl group.

  • 10-Hydroxycodeine: Epimeric forms can be produced in acidic solutions exposed to light.[1]

It is important to note that the specific degradation profile can be influenced by the experimental conditions.

Q4: How can I analytically monitor the stability of my this compound solution?

Several analytical techniques can be employed for stability monitoring:

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying this compound from its degradation products.[3] A C18 column with a buffered mobile phase is often used.[3]

  • UV-Visible Spectrophotometry: Codeine has a chromophore that allows for quantification using UV-Vis spectrophotometry.[3][4] The absorbance of codeine can be measured around 284 nm.[3] However, this method may lack the specificity to distinguish between the parent compound and its degradation products if they have overlapping absorption spectra.

Data on Factors Affecting Codeine Stability

The following table summarizes the key factors that can influence the stability of codeine in aqueous solutions, which is expected to be similar for this compound.

FactorInfluence on StabilityRecommendations for Enhanced Stability
pH More stable in acidic conditions (e.g., pH 3.5).[1] Degradation increases in neutral and basic solutions.[1]Buffer the solution to an acidic pH if compatible with the intended application.
Light Exposure to light, especially sunlight, can cause autoxidation.[1]Store solutions in light-resistant containers (e.g., amber vials) or protect from light.[1]
Temperature Higher temperatures accelerate degradation.Store solutions at controlled room temperature, refrigerated, or frozen for long-term storage.
Oxygen Atmospheric oxygen can contribute to oxidation.[1]Use deoxygenated solvents and minimize headspace in storage containers.
Antioxidants Can reduce the rate of degradation.[1]Consider the addition of antioxidants like citric acid or thiourea.[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution using HPLC

Objective: To determine the stability of this compound in an aqueous solution under specific storage conditions.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Phosphate buffer components

  • C18 HPLC column

  • HPLC system with UV detector

  • pH meter

  • Volumetric flasks and pipettes

  • Light-resistant storage vials

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired aqueous buffer (e.g., phosphate buffer, pH 3.5).

    • Aliquot the solution into several light-resistant vials.

  • Storage Conditions:

    • Store the vials under different conditions to be tested (e.g., 4°C in the dark, 25°C with light exposure, 40°C in the dark).

  • Sample Analysis (at specified time points, e.g., 0, 24, 48, 72 hours):

    • Prepare the HPLC mobile phase (e.g., a mixture of phosphate buffer and an organic solvent like acetonitrile or methanol).[3]

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a known volume of the sample from each storage condition onto the HPLC column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 284 nm).[3]

    • Identify and quantify the peak corresponding to this compound and any new peaks corresponding to degradation products by comparing with the reference standard and initial time point chromatogram.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation rate.

Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry

Objective: To rapidly estimate the concentration of this compound in a clear aqueous solution.

Materials:

  • This compound

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Aqueous solvent (e.g., 0.1 M HCl or a suitable buffer)

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generation of a Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for codeine is around 284 nm.[3]

    • Plot a graph of absorbance versus concentration to generate a standard calibration curve.

  • Sample Measurement:

    • Dilute the sample solution to be tested to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted sample at the same λmax.

  • Concentration Determination:

    • Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Multiply by the dilution factor to determine the concentration in the original sample.

Visualizations

degradation_pathway Codeine_Methylbromide This compound in Aqueous Solution Oxidation Oxidation (Light, O2, pH) Codeine_Methylbromide->Oxidation Norcodeine Norcodeine Oxidation->Norcodeine  N-demethylation Codeinone Codeinone Oxidation->Codeinone  Hydroxyl Oxidation Hydroxycodeine 10-Hydroxycodeine Oxidation->Hydroxycodeine  Ring Oxidation  (in acidic solution  with light)

Caption: Potential degradation pathways of this compound in aqueous solution.

stability_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_results Results Prep_Solution Prepare this compound Aqueous Solution Aliquot Aliquot into Vials Prep_Solution->Aliquot Store Store at Varied Conditions (Temp, Light, pH) Aliquot->Store Sample Sample at Time Points (T0, T1, T2...) Store->Sample HPLC_Analysis HPLC or UV-Vis Analysis Sample->HPLC_Analysis Quantify Quantify Parent Compound & Degradants HPLC_Analysis->Quantify Calc_Degradation Calculate Degradation Rate Quantify->Calc_Degradation Conclusion Determine Stability Profile Calc_Degradation->Conclusion

References

Technical Support Center: Analysis of Codeine Methylbromide Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of codeine methylbromide degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

Based on the structure of codeine, the primary degradation pathways are expected to be oxidation, hydrolysis, and photodegradation. The presence of the quaternary methylbromide group may also introduce unique degradation routes. Key degradation reactions can include:

  • Oxidation: The tertiary amine and the allylic alcohol in the codeine structure are susceptible to oxidation, which can lead to the formation of N-oxides and ketones.

  • Hydrolysis: While the ether linkage is generally stable, under strong acidic or basic conditions, cleavage may occur.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of various degradation products.[1]

  • N-demethylation: Although less likely for a quaternary amine, degradation could potentially lead to the loss of a methyl group from the nitrogen.

Q2: What are the common degradation products identified in forced degradation studies of codeine?

While specific data for this compound is limited, studies on codeine and its salts have identified several common degradation products that researchers should anticipate. These are summarized in the table below.

Q3: Which analytical technique is most suitable for separating and quantifying this compound and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[2][3] This method should be capable of separating the parent drug from all potential degradation products and impurities. A typical HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) in either isocratic or gradient elution mode.[3] UV detection is commonly employed for quantification.[4][5]

Troubleshooting Guides

Problem 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

    • Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. It is recommended to aim for 5-20% degradation to ensure that the method is truly stability-indicating.[6]

  • Possible Cause: The drug substance is highly stable under the tested conditions.

    • Solution: While possible, it is important to ensure a sufficiently wide range of stress conditions have been applied before concluding inherent stability. Review ICH guidelines (Q1A, Q1B) for recommended stress conditions.[1]

Problem 2: The HPLC chromatogram shows poor resolution between the parent peak and degradation product peaks.

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution: Adjust the ratio of the organic modifier to the aqueous buffer. A change in the pH of the mobile phase or the type of organic modifier (e.g., switching from acetonitrile to methanol) can also significantly impact resolution.

  • Possible Cause: The column is not providing adequate separation.

    • Solution: Try a different column with a different stationary phase (e.g., C8, phenyl-hexyl) or a column with a smaller particle size for higher efficiency.

  • Possible Cause: The elution mode is not suitable.

    • Solution: If using isocratic elution, switch to a gradient elution to improve the separation of complex mixtures of degradation products.

Problem 3: Unknown peaks are observed in the chromatogram.

  • Possible Cause: These could be degradation products, impurities from the starting material, or artifacts from the experimental conditions.

    • Solution: To identify these peaks, mass spectrometry (LC-MS) is the preferred technique. By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak, its structure can be elucidated. Further characterization can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy if the impurity can be isolated.

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation Product NamePotential OriginMolecular FormulaMolecular Weight ( g/mol )
Codeine N-OxideOxidationC₁₈H₂₁NO₄315.36
NorcodeineN-demethylationC₁₇H₁₉NO₃285.34
CodeinoneOxidationC₁₈H₁₉NO₃297.35
MorphineO-demethylationC₁₇H₁₉NO₃285.34
14-HydroxycodeinoneOxidationC₁₈H₁₉NO₄313.35

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light (cool white fluorescent lamp) for a specified period (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1] Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 285 nm.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 80°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal (105°C, solid) stock->thermal photo Photolytic (UV/Vis light) stock->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks quant Quantification of Degradants hplc->quant char Characterization of Degradants lcms->char logical_relationship cluster_troubleshooting Troubleshooting HPLC Separation start Poor Peak Resolution q1 Adjust Mobile Phase? start->q1 a1 Modify Organic/Aqueous Ratio Change pH Switch Organic Solvent q1->a1 Yes q2 Change Column? q1->q2 No a1->q2 a2 Different Stationary Phase Smaller Particle Size q2->a2 Yes q3 Modify Elution Mode? q2->q3 No a2->q3 a3 Switch to Gradient Elution q3->a3 Yes end Improved Resolution q3->end No a3->end

References

"overcoming poor solubility of codeine methylbromide in specific assays"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the use of codeine methylbromide in various assays. The focus is on preventing precipitation and ensuring accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound, which is supposed to be water-soluble, is precipitating in my assay buffer. Why is this happening?

A1: While this compound is highly soluble in water, precipitation in complex aqueous buffers (e.g., cell culture media, phosphate (B84403) buffers) can occur for several reasons:

  • High Concentration: You may be exceeding the saturation solubility in the specific buffer system, which can be lower than in pure water.

  • pH Shifts: The pH of your final solution can affect the stability of the compound. Although this compound is a quaternary salt and its charge is stable, pH can influence the solubility of counter-ions or interactions with buffer components.

  • Common Ion Effect: If your buffer contains high concentrations of bromide or other salts, it can reduce the solubility of this compound.

  • Temperature: A decrease in temperature after dissolution can lead to precipitation, especially for highly concentrated solutions.

  • Interactions with Media Components: Components in complex media, such as proteins or salts, can interact with the compound, leading to precipitation.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The primary and recommended solvent is water. This compound is soluble in 2-3 parts water, allowing for the preparation of highly concentrated aqueous stock solutions.[3] For most biological assays, starting with an aqueous stock is ideal to avoid potential solvent-induced artifacts. If a non-aqueous solvent is absolutely necessary, hot methanol (B129727) can be used, but the compound is only sparingly soluble in alcohol and generally insoluble in less polar organic solvents like chloroform (B151607) or ether.[3]

Q3: How can I prepare a stable, high-concentration stock solution and prevent it from precipitating during storage?

A3: To prepare a stable stock solution:

  • Use deionized or distilled water as the solvent.

  • Dissolve the compound at room temperature. Gentle warming can be used to facilitate the dissolution of very high concentrations.

  • Once fully dissolved, filter-sterilize the solution if it will be used in cell-based assays.

  • Store the stock solution at the recommended temperature. For short-term storage, 4°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C can prevent degradation and repeated freeze-thaw cycles. Always ensure the compound is fully redissolved upon thawing before use.

Q4: I am observing inconsistent results in my cell-based assay. Could this be related to solubility issues?

A4: Yes, inconsistent results are a common consequence of precipitation. If the compound precipitates upon addition to the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to poor dose-response curves and lack of reproducibility. Always visually inspect for precipitation after adding the compound to the assay medium.

Troubleshooting Guide: Precipitation in Assays

This guide provides a systematic approach to diagnosing and solving precipitation issues with this compound during experiments.

Workflow for Troubleshooting Precipitation

G start Precipitation Observed in Final Assay Medium check_conc Is Final Concentration Exceeding 1% of Max Aqueous Solubility? start->check_conc check_stock Is Stock Solution Clear (No Precipitate)? check_conc->check_stock No action_lower_conc Action: Lower Final Concentration check_conc->action_lower_conc Yes check_ph Does Buffer pH Drastically Differ from Neutral? check_stock->check_ph Yes action_remake_stock Action: Remake Stock (Consider Gentle Warming) check_stock->action_remake_stock No check_mixing Was Stock Added Slowly with Vortexing/Mixing? check_ph->check_mixing No action_adjust_ph Action: Preadjust Buffer pH or Use a Different Buffer check_ph->action_adjust_ph Yes action_improve_mixing Action: Improve Mixing Protocol check_mixing->action_improve_mixing Yes action_cosolvent Advanced: Consider a Biocompatible Co-solvent in Stock (e.g., DMSO, PEG) at <1% Final Conc. check_mixing->action_cosolvent No end_solution Problem Solved action_lower_conc->end_solution action_remake_stock->end_solution action_adjust_ph->end_solution action_improve_mixing->end_solution action_cosolvent->end_solution

Caption: A decision tree for troubleshooting precipitation of this compound in assays.

Data & Protocols

Quantitative Data Summary

Table 1: Solubility Profile of this compound

SolventSolubilityReference
Water1 g in 2-3 parts (~333-500 mg/mL)[3]
Hot MethanolSoluble[3]
AlcoholSparingly Soluble[3]
ChloroformInsoluble[3]
EtherInsoluble[3]

Table 2: Common Co-solvents for In Vitro Assays and General Concentration Limits

Co-SolventTypical Max Final Conc. in Cell AssaysNotesReference
DMSO0.1% - 0.5%Most common, but can have biological effects.[4]
Ethanol0.1% - 0.5%Can be toxic to cells at higher concentrations.[5]
PEG 300/400< 1%Generally well-tolerated.[6]
Propylene Glycol< 1%A good alternative to DMSO for some compounds.[5]
Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

  • Calculate Mass: The molecular weight of this compound is 394.30 g/mol .[3] To make 10 mL of a 100 mM solution, you will need: 0.1 mol/L * 0.01 L * 394.30 g/mol = 0.3943 g (394.3 mg).

  • Weigh Compound: Accurately weigh 394.3 mg of this compound powder and place it in a 15 mL conical tube.

  • Add Solvent: Add approximately 8 mL of sterile, deionized water to the tube.

  • Dissolve: Vortex the solution vigorously until all solid is dissolved. If needed, warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Final Volume: Adjust the final volume to 10 mL with deionized water.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Aliquot into smaller volumes and store at -20°C for long-term use.

Protocol 2: Dosing in a Cell-Based Assay to Minimize Precipitation

This protocol describes the addition of an aqueous stock solution to a 96-well plate for a final assay volume of 200 µL.

  • Prepare Serial Dilutions: If required, perform serial dilutions of your high-concentration stock solution in the same solvent (water or an appropriate buffer) to create intermediate stocks.

  • Pre-fill Plate: Add 198 µL of pre-warmed cell culture medium to each well of the 96-well plate.

  • Add Compound: To achieve a 1:100 dilution (e.g., for a final concentration of 100 µM from a 10 mM stock), add 2 µL of your stock solution directly into the medium in each well.

  • Mix Immediately: Immediately after adding the compound, mix the contents of the well thoroughly using a multichannel pipette by gently pipetting up and down 3-4 times. Avoid creating bubbles.

  • Visual Inspection: Before adding cells or proceeding with the assay, visually inspect the wells against a light source to ensure no precipitation has occurred.

Logical Workflow for Solvent Selection

G start Start: Select Solvent System for this compound q_assay_type Is the Assay Aqueous-Based (e.g., cell culture, enzyme buffer)? start->q_assay_type use_water Use Water as the Primary Stock Solvent q_assay_type->use_water Yes q_solvent_choice Select an Organic Solvent q_assay_type->q_solvent_choice No q_precip_water Does it Precipitate in Final Assay Medium? use_water->q_precip_water success_water Success: Proceed with Assay q_precip_water->success_water No troubleshoot Go to Precipitation Troubleshooting Workflow q_precip_water->troubleshoot Yes methanol Try Hot Methanol q_solvent_choice->methanol ethanol Try Ethanol (Sparingly Soluble) q_solvent_choice->ethanol check_sol Is Compound Soluble at Required Concentration? methanol->check_sol ethanol->check_sol fail_sol Failure: Assay May Not Be Feasible with this Compound check_sol->fail_sol No success_nonaq Success: Ensure Solvent Compatibility with Assay Components check_sol->success_nonaq Yes

Caption: A logical diagram for selecting the appropriate solvent for this compound.

References

"addressing matrix effects in the bioanalysis of codeine methylbromide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of codeine methylbromide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the bioanalysis of this compound?

A1: In the context of LC-MS/MS bioanalysis, the matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the biological sample.[1] These interfering substances can either suppress or enhance the ionization of this compound, leading to inaccurate and imprecise quantitative results.[2][3][4] This phenomenon is a significant challenge because the interfering components are often not visible in the chromatogram but can seriously compromise the reliability of the analysis.[1][3]

Q2: What are the common sources of matrix effects in biological samples?

A2: Matrix effects can be caused by a variety of endogenous and exogenous substances present in biological matrices. Common sources include:

  • Endogenous compounds: Phospholipids, proteins, salts, and other small molecules naturally present in plasma, urine, or tissue samples.[3]

  • Exogenous compounds: Anticoagulants used during sample collection, dosing vehicles, and co-administered drugs.[3]

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: Several methods can be used to assess matrix effects. A common quantitative approach is the post-extraction spike method. This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.[5] A significant difference in peak areas indicates the presence of ion suppression or enhancement. Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where matrix effects occur.

Q4: What is the difference between absolute and relative matrix effects?

A4: Absolute matrix effect refers to the difference in response between an analyte in a solvent and in an extracted biological matrix. Relative matrix effect is the variation in the absolute matrix effect observed between different lots or sources of the same biological matrix. Evaluating both is crucial for developing a robust bioanalytical method.

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification of this compound

Possible Cause: Ion suppression or enhancement due to co-eluting matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove as many interfering components as possible while maximizing the recovery of this compound.

    • Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbents to retain the analyte while washing away interferences.[6][7] SPE is often necessary for complex matrices like plasma to achieve extensive cleanup.[6]

  • Chromatographic Separation: Improve the separation of this compound from interfering matrix components.

    • Modify the Mobile Phase Gradient: Adjust the gradient profile to better resolve the analyte from co-eluting peaks.

    • Change the Stationary Phase: Use a different column chemistry (e.g., C18, HILIC) to alter selectivity.

    • Employ Two-Dimensional LC (2D-LC): For highly complex matrices, 2D-LC can significantly enhance separation and reduce matrix effects.[2]

  • Adjust Mass Spectrometry (MS) Ionization Source:

    • Switch Ionization Technique: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] If your instrumentation allows, testing APCI may reduce ion suppression.

    • Optimize Source Parameters: Fine-tuning parameters like spray voltage, gas flows, and temperature can sometimes mitigate matrix effects.

  • Utilize an Appropriate Internal Standard (IS):

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., codeine-d3 (B161032) methylbromide) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.

Issue 2: Low Analyte Recovery

Possible Cause: Inefficient extraction of this compound from the biological matrix.

Troubleshooting Steps:

  • Evaluate Extraction Solvent in LLE: Experiment with different organic solvents and pH conditions to optimize the partitioning of this compound.

  • Optimize SPE Protocol:

    • Sorbent Selection: Choose a sorbent that provides strong retention for this compound.

    • Wash Steps: Incorporate wash steps with appropriate solvents to remove interferences without eluting the analyte.

    • Elution Solvent: Ensure the elution solvent is strong enough to fully recover the analyte from the sorbent.

  • Assess for Non-Specific Binding: Codeine, being a basic compound, might adsorb to glass or plastic surfaces. Using silanized glassware or low-binding microplates can help minimize this.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Opiate Analysis in Biological Matrices

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect ReductionThroughput
Protein Precipitation (PPT) 80 - 110Low to ModerateHigh
Liquid-Liquid Extraction (LLE) 70 - 100ModerateModerate
Solid-Phase Extraction (SPE) 85 - 115HighLow to Moderate

Note: Data is generalized for opiates and may vary depending on the specific analyte, matrix, and protocol.

Table 2: Influence of Ionization Source on Matrix Effects for Morphine (a related opioid)

Ionization SourceMatrix Effect SusceptibilityRecommended Use Case
Electrospray Ionization (ESI) HigherGeneral purpose, high sensitivity
Atmospheric Pressure Chemical Ionization (APCI) LowerWhen significant matrix effects are observed with ESI

Source: Adapted from a study on illicit drugs, which found ESI to be more susceptible to matrix effects than APCI.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

  • Sample Pre-treatment: To 500 µL of human plasma, add an appropriate amount of the internal standard solution. Vortex for 10 seconds. Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) and vortex again.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of deionized water, and finally 1 mL of the pre-treatment buffer. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge sequentially with 1 mL of deionized water, followed by 1 mL of an acidic wash (e.g., 0.1 M acetic acid), and then 1 mL of methanol to remove polar and non-polar interferences.

  • Analyte Elution: Elute the this compound and internal standard from the cartridge using 1 mL of a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample + Internal Standard pretreatment Pre-treatment (Buffering) plasma->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution evap_recon Evaporation & Reconstitution elution->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_proc Data Processing lcms->data_proc results Quantitative Results data_proc->results

Caption: Experimental workflow for the bioanalysis of this compound.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inaccurate/ Irreproducible Results check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me optimize_sp Optimize Sample Prep (e.g., SPE, LLE) check_me->optimize_sp  Matrix Effect  Detected revalidate Re-evaluate Assay Performance check_me->revalidate No Significant Matrix Effect optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use Stable Isotope Labeled IS optimize_lc->use_sil_is change_ion Change Ionization (e.g., ESI to APCI) use_sil_is->change_ion change_ion->revalidate

Caption: Troubleshooting decision tree for addressing matrix effects.

References

"improving the selectivity of analytical methods for codeine methylbromide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on analytical methods for codeine methylbromide. Our aim is to help you improve the selectivity and robustness of your analyses.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving selective analysis for this compound?

A1: The primary challenges in the selective analysis of this compound include:

  • Interference from structurally similar compounds: Codeine's structure is very similar to other opiates like morphine, its primary metabolite, which can lead to co-elution in chromatographic methods.[1][2]

  • Matrix effects: Biological samples (e.g., plasma, urine) and pharmaceutical formulations contain endogenous substances and excipients that can interfere with the analysis, causing ion suppression in mass spectrometry or overlapping peaks in UV detection.[3][4]

  • Salt form interference: As a quaternary ammonium (B1175870) salt, this compound is highly polar. This can lead to poor retention on traditional reversed-phase HPLC columns and cause peak tailing. The bromide counter-ion itself does not typically interfere with detection methods like UV or MS.

  • Low concentration levels: In biological monitoring or impurity testing, the concentration of this compound can be very low, requiring highly sensitive and selective methods to achieve accurate quantification.

Q2: Which analytical techniques are most suitable for the selective determination of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly selective and sensitive method.[4] Capillary Electrophoresis (CE) is another powerful technique, offering high separation efficiency and unique selectivity, especially when combined with techniques like field-amplified sample stacking (FASS).[3][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires a derivatization step to improve the volatility of codeine.[5]

Q3: How can I improve the retention of this compound in reversed-phase HPLC?

A3: To improve the retention of the polar this compound cation on reversed-phase columns, consider the following:

  • Use a mixed-mode column: A column with both reversed-phase and cation-exchange properties can enhance retention.

  • Adjust mobile phase pH: Operating at a higher pH (around 10) will neutralize the charge on residual silanols on the silica-based column, reducing peak tailing. However, ensure your column is stable at high pH.[6]

  • Use ion-pairing reagents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the codeine cation, improving its retention on a C18 or C8 column.

  • Employ a HILIC column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for highly polar compounds.

Q4: Is a sample preparation step necessary before analysis?

A4: Yes, for complex matrices like plasma, urine, or pharmaceutical formulations, a sample preparation step is crucial to remove interfering substances and enrich the analyte.[3] Solid-Phase Extraction (SPE) is a commonly used and effective technique for cleaning up and concentrating codeine from biological samples.[5] Liquid-Liquid Extraction (LLE) is another viable option.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Use a high-purity, end-capped column.- Increase the mobile phase pH to suppress silanol (B1196071) ionization (ensure column stability).- Add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase.[7]- Use a column specifically designed for basic compounds.
Co-elution with Morphine or other Related Substances - Insufficient chromatographic resolution.- Optimize the mobile phase composition (organic solvent ratio, pH, buffer concentration).- Change the stationary phase to one with a different selectivity.- For LC-MS/MS, use specific MRM (Multiple Reaction Monitoring) transitions for codeine and the interfering compound to ensure specificity even with co-elution.[4]
Low Sensitivity / Poor Signal-to-Noise - Inefficient ionization in MS.- Matrix effects (ion suppression).- Low sample concentration.- Optimize MS source parameters (e.g., spray voltage, gas flows).- Improve sample clean-up using a more selective SPE sorbent.- Use a pre-concentration step during sample preparation.- For CE, employ stacking techniques like Field-Amplified Sample Stacking (FASS) to increase the amount of analyte injected.[5]
Variable Retention Times - Fluctuations in mobile phase composition.- Changes in column temperature.- Column degradation.- Ensure proper mobile phase mixing and degassing.[6]- Use a column oven to maintain a constant temperature.- Use a guard column to protect the analytical column and flush the column regularly.
No or Low Recovery during Sample Preparation (SPE) - Incorrect SPE sorbent selection.- Inappropriate pH for loading, washing, or elution steps.- Analyte breakthrough during loading.- Select a mixed-mode (cation-exchange and reversed-phase) SPE sorbent for better retention of the charged codeine molecule.- Adjust the pH of the sample before loading to ensure the analyte is charged and retained by the sorbent.- Use a wash solvent that removes interferences without eluting the analyte.- Ensure the elution solvent is strong enough to desorb the analyte.

Data Presentation

Table 1: Comparison of Analytical Methods for Codeine Analysis

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
LC-MS/MS Oral Fluid1.5 ng/mL--[4]
GC-MS Urine-25 ng/mL>75.5%
CE-UV Pharmaceuticals0.42-1.33 µg/mL--
HPLC-UV Plasma50 ng/mL-80%
Spectrophotometry Water18 µg/L--[3]

Note: Data is for codeine or its salts; specific data for this compound may vary.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) to adjust the pH.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. Follow with a wash of 1 mL of a stronger organic solvent (e.g., methanol) to remove lipophilic interferences.

  • Elution: Elute the this compound with 1 mL of a methanolic solution containing a small percentage of a strong base (e.g., 2-5% ammonium hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.

Protocol 2: HPLC-UV Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 20 mM potassium phosphate) with pH adjusted to a suitable value (e.g., 3.0 or 7.0). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 285 nm.

  • Column Temperature: 30 °C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma or Formulation Sample Pretreatment Dilution and pH Adjustment Sample->Pretreatment SPE Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) Pretreatment->SPE Evap Evaporation and Reconstitution SPE->Evap HPLC HPLC Separation Evap->HPLC Inject Detector UV or MS/MS Detection HPLC->Detector Data Data Acquisition and Processing Detector->Data

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_LCUV LC-UV Path cluster_LCMS LC-MS/MS Path Start Poor Selectivity (Co-elution) CheckMethod Is the method LC-UV or LC-MS/MS? Start->CheckMethod OptimizeMP Optimize Mobile Phase (pH, Organic %, Buffer) CheckMethod->OptimizeMP LC-UV OptimizeMRM Optimize MRM Transitions (Select unique fragments) CheckMethod->OptimizeMRM LC-MS/MS ChangeColumn Change Stationary Phase (e.g., Phenyl, Cyano) OptimizeMP->ChangeColumn CheckIsobars Check for Isobaric Interferences OptimizeMRM->CheckIsobars

Caption: Decision tree for troubleshooting poor selectivity issues.

References

"troubleshooting unexpected pharmacological effects of codeine methylbromide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with codeine methylbromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is understood to have a dual mechanism of action.[1] Like other codeine salts, it acts as a prodrug and is metabolized to morphine, which is a potent agonist of the mu-opioid receptor, leading to analgesic effects.[2] The analgesic properties of codeine are largely attributed to this conversion to morphine.[3] Additionally, the bromide salt component may contribute sedative properties.[1]

Q2: How is this compound metabolized, and what are the key enzymes involved?

Codeine is primarily metabolized in the liver.[4][5] The two main pathways are:

  • O-demethylation to morphine, catalyzed by the cytochrome P450 enzyme CYP2D6 . This is the primary pathway for its analgesic effect.[2][6]

  • N-demethylation to norcodeine, catalyzed by CYP3A4 .[2][3]

Morphine and norcodeine are further metabolized by glucuronidation.[3]

Q3: Why am I observing significant variability in analgesic response between experimental subjects?

Significant variability in the analgesic response to codeine is well-documented and primarily due to genetic polymorphisms in the CYP2D6 gene.[5][7] This leads to different metabolizer phenotypes:

  • Poor metabolizers: Have little to no CYP2D6 activity and convert very little codeine to morphine, resulting in a lack of analgesic effect.[4][7]

  • Intermediate metabolizers: Have reduced CYP2D6 activity.

  • Extensive metabolizers: Have normal CYP2D6 activity.[5]

  • Ultra-rapid metabolizers: Have increased CYP2D6 activity, leading to a rapid and high conversion of codeine to morphine. This can result in an exaggerated response and increased risk of toxicity.[5][7]

Q4: What are the expected pharmacological effects of this compound besides analgesia?

Common pharmacological effects, primarily driven by its conversion to morphine, include:

  • Respiratory depression[3]

  • Sedation or drowsiness[8]

  • Constipation[2]

  • Nausea and vomiting[2]

  • Antitussive (cough suppression) effects

Troubleshooting Guides

Issue 1: Unexpectedly High Potency or Toxicity in Animal Models

Symptoms:

  • Severe respiratory depression at expected therapeutic doses.

  • Profound sedation or loss of consciousness.

  • Increased mortality in the experimental group.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Ultra-rapid metabolizer phenotype in the animal strain.1. Review the known genetics of the animal strain for Cyp2d orthologs. 2. Consider genotyping a subset of the animals to determine their metabolizer status. 3. If possible, switch to a strain with a known and consistent metabolizer phenotype.
Drug-drug interaction inhibiting CYP3A4.1. Review all co-administered compounds. 2. If a potential CYP3A4 inhibitor is present, consider a washout period or an alternative co-administered drug.
Incorrect dosing calculation or solution preparation. 1. Double-check all calculations for dose, concentration, and volume. 2. Ensure the compound was fully dissolved and the solution is homogenous.
Contribution of bromide ion. 1. Consider that the bromide ion may have sedative effects, potentiating the opioid-induced sedation. 2. Run a control group with sodium bromide to assess the effects of the bromide ion alone.
Issue 2: Lack of Efficacy or Lower-Than-Expected Analgesic Effect

Symptoms:

  • No significant difference in pain response (e.g., tail-flick latency, von Frey threshold) between the this compound group and the vehicle control group.

  • Requirement for significantly higher doses to achieve a minimal analgesic effect.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Poor metabolizer phenotype in the animal strain.1. As with unexpected toxicity, review the genetics of the animal strain. 2. Consider using a different opioid that is not a prodrug (e.g., morphine) to confirm the responsiveness of the pain model.
Induction of CYP3A4 metabolism. 1. Review co-administered compounds for known CYP3A4 inducers (e.g., some anticonvulsants, rifampicin). 2. This would shunt codeine metabolism towards the less active norcodeine.
Degradation of the compound. 1. Verify the storage conditions and age of the this compound stock. 2. Assess the purity and integrity of the compound using analytical methods like HPLC.
Insufficient dose. 1. Perform a dose-response study to determine the optimal effective dose in your specific model and strain.

Experimental Protocols

Protocol 1: In Vivo Assessment of Analgesia (Tail-Flick Test)
  • Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to the tail and recording the time to withdrawal. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Post-Treatment Measurements: Measure the tail-flick latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 2: In Vitro Assessment of CYP2D6-Mediated Metabolism
  • Microsome Preparation: Prepare liver microsomes from the experimental animal species.

  • Incubation: Incubate this compound with the liver microsomes in the presence of an NADPH-generating system.

  • Reaction Termination: Stop the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of morphine.

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) of morphine formation.

Visualizations

Signaling and Metabolic Pathways

cluster_0 This compound Metabolism cluster_1 Opioid Receptor Signaling Codeine Codeine Morphine Morphine Codeine->Morphine CYP2D6 (O-demethylation) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation) C6G Codeine-6-Glucuronide Codeine->C6G UGT2B7 M6G Morphine-6-Glucuronide (Active) Morphine->M6G UGT2B7/2B4 Morphine_agonist Morphine Mu_Receptor Mu-Opioid Receptor Morphine_agonist->Mu_Receptor G_Protein Gi/Go Protein Mu_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Ion_Channels Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP Adenylate_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Channel ↓ Ca2+ influx Ion_Channels->Ca_Channel K_Channel ↑ K+ efflux Ion_Channels->K_Channel Ca_Channel->Analgesia K_Channel->Analgesia

Caption: Metabolism of codeine and subsequent morphine-mediated signaling.

Experimental Workflow

cluster_workflow Troubleshooting Experimental Variability Start Unexpected Result Observed (High Toxicity or Lack of Efficacy) Check_Dose Verify Dosing Calculations & Solution Prep Start->Check_Dose Review_Strain Review Animal Strain Genetics (CYP2D6 phenotype) Start->Review_Strain Review_DDI Review for Potential Drug-Drug Interactions Start->Review_DDI Modify_Protocol Adjust Dose or Remove Interacting Drug Check_Dose->Modify_Protocol Genotype Genotype Animals for CYP2D6 Review_Strain->Genotype Review_DDI->Modify_Protocol Change_Strain Switch to a Different Strain Genotype->Change_Strain Re_Run Re-run Experiment Change_Strain->Re_Run Modify_Protocol->Re_Run

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimization of Storage Conditions for Long-Term Stability of Codeine Methylbromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions, stability testing, and troubleshooting for codeine methylbromide.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at controlled room temperature, between 20°C and 25°C (68°F to 77°F). It is crucial to protect the compound from light and moisture. Storage in well-sealed, opaque containers in a desiccated environment is highly recommended.

Q2: How sensitive is this compound to light?

A2: Codeine and its derivatives are known to be sensitive to light.[1] Exposure to light, particularly UV light, can lead to photodegradation, potentially forming products such as 10-hydroxycodeine.[2] Therefore, it is imperative to store this compound in light-resistant containers (e.g., amber vials) and in a dark environment.

Q3: What is the impact of humidity on the stability of this compound?

A3: As a salt, this compound is susceptible to moisture. High humidity can lead to the deliquescence of the solid and may promote hydrolytic degradation. Maintaining a low-humidity environment (e.g., below 40% relative humidity) is advisable for long-term storage.

Q4: What are the primary degradation pathways for this compound?

A4: Based on the known degradation of codeine, the primary degradation pathways for this compound are expected to be:

  • Oxidation: The tertiary amine group can be oxidized to form Codeine N-oxide.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions can affect stability.

  • Photodegradation: Exposure to light can induce the formation of various degradation products.[2]

  • N-demethylation: This can lead to the formation of norcodeine.

Q5: Are there any known incompatibilities with common excipients?

A5: While specific studies on this compound are limited, excipients with high water content or those that are alkaline in nature could potentially accelerate degradation. Compatibility studies are essential during formulation development.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Discoloration of solid material (yellowing or browning) Exposure to light or oxidation.1. Immediately transfer the material to a light-resistant, airtight container. 2. Store in a dark and cool environment. 3. Analyze a sample using a stability-indicating method to identify any degradation products and quantify the remaining active substance.
Clumping or caking of the powder Exposure to moisture/high humidity.1. Transfer the material to a desiccator to remove excess moisture. 2. Ensure storage containers are tightly sealed. 3. Re-evaluate the humidity controls in the storage area.
Unexpected peaks in chromatogram during analysis Degradation of the sample.1. Verify the age and storage history of the sample. 2. Perform forced degradation studies to identify potential degradation products and confirm their retention times. 3. Ensure the analytical method is stability-indicating and capable of separating all potential degradants from the parent peak.
Loss of potency in a formulated product Incompatibility with excipients or inappropriate storage conditions.1. Review the formulation for any potentially reactive excipients. 2. Conduct a full stability study of the formulation under ICH-recommended conditions. 3. Investigate the packaging for its ability to protect against light and moisture.

Data Presentation

The following tables summarize hypothetical stability data for this compound based on typical behavior for similar compounds under ICH recommended storage conditions.

Table 1: Long-Term Stability Data for Solid this compound

Storage ConditionTesting Interval (Months)Assay (%)Total Degradation Products (%)Appearance
25°C / 60% RH 0100.0<0.1White crystalline powder
399.80.2Conforms
699.50.5Conforms
999.20.8Conforms
1298.91.1Conforms
1898.51.5Conforms
2498.11.9Conforms

Table 2: Accelerated Stability Data for Solid this compound

Storage ConditionTesting Interval (Months)Assay (%)Total Degradation Products (%)Appearance
40°C / 75% RH 0100.0<0.1White crystalline powder
199.10.9Conforms
298.31.7Conforms
397.52.5Conforms
695.84.2Slight yellow tint

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.[3]

Materials:

  • This compound

  • Hydrochloric Acid (0.1 M and 1 M)

  • Sodium Hydroxide (0.1 M and 1 M)

  • Hydrogen Peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Reflux for 4 hours at 60°C. If no degradation is observed, repeat with 1 M HCl. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Reflux for 4 hours at 60°C. If no degradation is observed, repeat with 1 M NaOH. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a concentration of 1 mg/mL. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place a thin layer of solid this compound in a petri dish and expose it to 70°C in an oven for 48 hours.

  • Photodegradation (Solid State): Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound and the separation of its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B

    • 20-25 min: 50% to 10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample (from stability studies or forced degradation) in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

Degradation_Pathway Codeine_Methylbromide This compound Oxidation Oxidation (e.g., H₂O₂) Codeine_Methylbromide->Oxidation Photodegradation Photodegradation (UV Light) Codeine_Methylbromide->Photodegradation N_Demethylation N-Demethylation Codeine_Methylbromide->N_Demethylation Codeine_N_Oxide Codeine N-Oxide Oxidation->Codeine_N_Oxide Hydroxy_Codeine 10-Hydroxycodeine Photodegradation->Hydroxy_Codeine Norcodeine Norcodeine N_Demethylation->Norcodeine

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_0 Forced Degradation cluster_1 Stability Studies Acid_Hydrolysis Acid Hydrolysis Method_Development Develop Stability-Indicating HPLC Method Acid_Hydrolysis->Method_Development Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->Method_Development Oxidation Oxidation Oxidation->Method_Development Thermal Thermal Stress Thermal->Method_Development Photolysis Photolysis Photolysis->Method_Development Long_Term Long-Term (25°C/60% RH) Analysis Analyze Samples Long_Term->Analysis Accelerated Accelerated (40°C/75% RH) Accelerated->Analysis Method_Validation Validate Method (ICH) Method_Development->Method_Validation Method_Validation->Analysis Data_Evaluation Evaluate Data & Establish Shelf-life Analysis->Data_Evaluation

Caption: Experimental workflow for stability testing.

Troubleshooting_Tree Start Unexpected Result in Stability Study Check_Storage Verify Storage Conditions (Temp, Humidity, Light) Start->Check_Storage Check_Method Review Analytical Method Start->Check_Method Storage_OK Conditions Correct? Check_Storage->Storage_OK Method_Valid Method Validated for Stability? Check_Method->Method_Valid Storage_OK->Check_Storage No Investigate_Packaging Investigate Packaging Integrity Storage_OK->Investigate_Packaging Yes Forced_Degradation Perform/Review Forced Degradation Study Method_Valid->Forced_Degradation No Identify_Degradant Identify Unknown Peak Method_Valid->Identify_Degradant Yes Forced_Degradation->Method_Valid Reformulate Consider Reformulation/ Excipient Compatibility Identify_Degradant->Reformulate

Caption: Decision tree for troubleshooting stability issues.

References

Validation & Comparative

"validation of a quantitative method for codeine methylbromide in plasma"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of codeine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This guide provides a comparative overview of various validated analytical methods for the determination of codeine in plasma, presenting experimental data and detailed protocols to aid in method selection and implementation.

Methodological Approaches and Performance Comparison

The quantification of codeine in plasma can be achieved through several analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a widely accepted gold standard due to its high sensitivity and selectivity.[1] Other methods, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, also offer reliable alternatives.

Sample Preparation: The First Critical Step

Effective sample preparation is paramount for accurate and precise results, aiming to remove interfering substances from the complex plasma matrix.[1] Common techniques include:

  • Solid-Phase Extraction (SPE): This is a popular method that involves passing the plasma sample through a cartridge containing a solid adsorbent that retains the analyte.[2] Interfering components are washed away, and the purified analyte is then eluted for analysis. Online SPE systems can automate this process, increasing throughput.[3]

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.[4] It is a simple and effective method for sample clean-up.

  • Protein Precipitation: This method uses a precipitating agent, such as acetonitrile, to remove proteins from the plasma sample.[5]

The choice of sample preparation method depends on the desired level of cleanliness, sample volume, and the analytical technique to be used.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance of different validated methods for codeine determination in plasma.

Table 1: Liquid Chromatography-Based Methods

MethodSample PreparationLinear Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%RE)Reference
LC-MS/MS On-line SPE5.0 - 2005.02.34 - 7.2597.64 - 110[3]
LC-MS/MS Liquid-Liquid Extraction0.2 - 1000.2AcceptableAcceptable[4]
LC-MS/MS Solid-Phase Extraction0.05 - 800.05< 12-6.9 to 8.1[2]
HPLC-Fluorescence Liquid-Liquid Extraction10 - 100< 42.2 - 7.4Not Reported[6]
HPLC-UV Solid-Phase Extraction50 - 75050Not ReportedNot Reported[7]

Table 2: Gas Chromatography-Based Method

MethodSample PreparationLinear Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Extraction Efficiency (%)Reference
GC-MS Not specified for plasmaup to 200010< 1050 - 68[8]

Detailed Experimental Protocols

LC-MS/MS Method with On-line Solid-Phase Extraction[3]

This method allows for the direct injection of plasma samples, providing high throughput.

  • Sample Preparation: Plasma is directly injected onto an on-line SPE cartridge.

  • Chromatography:

    • Column: Chromolith Performance RP-18e (100 mm x 4.6 mm)

    • Mobile Phase: Acetonitrile/acetic acid 10 mmol L-1 pH 3.5 (50:50, v/v)

    • Flow Rate: 1 mL min-1

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI)

    • Detection: Multiple reaction monitoring (MRM)

    • Transition for Codeine: m/z 300.0 → 215.2

LC-MS/MS Method with Liquid-Liquid Extraction[4]

A rapid and sensitive method suitable for pharmacokinetic studies.

  • Sample Preparation: Single liquid-liquid extraction with ethyl acetate.

  • Chromatography:

    • Column: C18

    • Mobile Phase: Isocratic

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI)

    • Detection: Selected reaction monitoring (SRM)

    • Transition for Codeine: [M+H]+ m/z 300 → 165

GC-MS Method[8]

This method requires a derivatization step to improve the chromatographic properties of the analytes.

  • Sample Preparation: Includes a derivatization step, often with methoxyamine, to make the analytes more volatile.

  • Chromatography:

    • Column: DB-1 capillary column (15 m x 0.25-mm i.d., 0.25-µm)

    • Carrier Gas: Helium

    • Temperature Program: Initial temperature of 140°C, ramped to 305°C.

  • Mass Spectrometry:

    • Ionization: Electron impact (EI)

    • Detection: Scan mode (200 to 550 amu)

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

LCMSMS_OnlineSPE plasma Plasma Sample injection Direct Injection plasma->injection spe On-line SPE injection->spe wash Wash Cartridge spe->wash elution Elute to LC spe->elution lc LC Separation (RP-18e) elution->lc msms MS/MS Detection (MRM) lc->msms data Data Analysis msms->data

LC-MS/MS with On-line SPE Workflow

LCMSMS_LLE plasma Plasma Sample is Add Internal Standard plasma->is lle Liquid-Liquid Extraction (Ethyl Acetate) is->lle evaporation Evaporate Organic Layer lle->evaporation reconstitution Reconstitute evaporation->reconstitution lc LC Separation (C18) reconstitution->lc msms MS/MS Detection (SRM) lc->msms data Data Analysis msms->data

LC-MS/MS with LLE Workflow

GCMS_Workflow plasma Plasma Sample extraction Extraction plasma->extraction derivatization Derivatization extraction->derivatization gc GC Separation (DB-1) derivatization->gc ms MS Detection (Scan Mode) gc->ms data Data Analysis ms->data

GC-MS Workflow

Conclusion

The choice of an analytical method for the quantification of codeine in plasma should be guided by the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation. LC-MS/MS methods, particularly those employing automated sample preparation techniques like on-line SPE, offer a powerful combination of speed, sensitivity, and selectivity, making them highly suitable for pharmacokinetic and other clinical studies.[2][3][4] GC-MS provides a robust alternative, though it often requires a more involved sample preparation process.[8] HPLC methods with fluorescence or UV detection can be cost-effective options for applications where the high sensitivity of mass spectrometry is not essential.[6][7] By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate method to achieve reliable and accurate quantification of codeine in plasma.

References

"comparative pharmacological analysis of codeine methylbromide and codeine"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the pharmacological properties of codeine and its quaternary ammonium (B1175870) derivative, codeine methylbromide. The comparison focuses on key pharmacodynamic and pharmacokinetic parameters, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Codeine is a widely used opioid analgesic and antitussive.[1][2] Its therapeutic effects are primarily mediated through its metabolism to morphine, which is a potent agonist at the µ-opioid receptor.[3][4] this compound, also known as Eucodin, is a quaternary ammonium salt of codeine.[5][6] The addition of a methyl group to the nitrogen atom results in a permanently charged molecule. This structural modification is expected to significantly alter its pharmacological profile, primarily by limiting its ability to cross the blood-brain barrier (BBB).[7][8] Consequently, this compound is anticipated to exhibit more pronounced peripheral effects and attenuated central effects compared to codeine.

Pharmacodynamic Properties

The primary pharmacodynamic difference between codeine and this compound stems from their differential access to the central nervous system (CNS).

Opioid Receptor Binding Affinity

Codeine itself is a weak agonist at the µ-opioid receptor.[9][10] Its analgesic and central antitussive effects are largely dependent on its O-demethylation to morphine by the CYP2D6 enzyme in the liver.[3][4] Morphine has a much higher affinity for the µ-opioid receptor.[11]

Table 1: Opioid Receptor Binding Affinity of Codeine and its Metabolites

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference(s)
Codeineµ (mu)>100[9]
Morphineµ (mu)1.2[11]
Morphine-6-glucuronideµ (mu)0.6[11]
Analgesic Effects

Codeine is indicated for the relief of mild to moderate pain.[1][12] Its analgesic efficacy is highly variable among individuals due to genetic polymorphisms in the CYP2D6 enzyme, which affects the rate of conversion to morphine.[12][13]

This compound, due to its limited CNS penetration, is expected to have significantly reduced centrally-mediated analgesic effects.[8] Any analgesic activity would likely be confined to the periphery, potentially by acting on opioid receptors on sensory nerve endings.

Antitussive Effects

Codeine is an effective cough suppressant, acting directly on the cough center in the medulla oblongata.[14][15] It also appears to have a drying effect on the respiratory mucosa.[14] While some of its antitussive action may be centrally mediated, peripheral actions of opioids on vagal afferents in the airways can also contribute to cough suppression.[16][17]

Given its peripheral selectivity, this compound may exert antitussive effects primarily through peripheral mechanisms, such as reducing the activity of cough receptors in the respiratory tract. Historically, it was indicated for violent coughing.[5]

Pharmacokinetic Properties

The most significant pharmacokinetic divergence between codeine and this compound is their ability to cross the blood-brain barrier.

Absorption, Distribution, and Metabolism

Codeine is well-absorbed orally and is extensively distributed throughout the body.[1] It readily crosses the blood-brain barrier.[18][19][20] The metabolism of codeine is complex, primarily occurring in the liver via glucuronidation to codeine-6-glucuronide, N-demethylation to norcodeine, and O-demethylation to morphine.[3]

This compound is a salt and is soluble in water.[6] As a quaternary ammonium compound, its ability to passively diffuse across lipid membranes, including the gastrointestinal mucosa and the blood-brain barrier, is severely restricted.[7] This leads to minimal CNS penetration and a more localized, peripheral distribution. Its metabolism is not well-documented in recent literature.

Table 2: Comparative Pharmacokinetic Profile

ParameterCodeineThis compound (Expected)Reference(s)
Oral Bioavailability High (approximately 94%)Lower and more variable due to poor lipid solubility[1]
Blood-Brain Barrier (BBB) Penetration Readily crosses the BBBSeverely restricted[18][19][20]
Primary Site of Action Central Nervous System (CNS) and PeripheryPrimarily Periphery
Metabolism Hepatic; major pathways include glucuronidation, N-demethylation (CYP3A4), and O-demethylation (CYP2D6)Not well-characterized, likely less dependent on CYP enzymes[3]

Experimental Protocols

Below are representative protocols for assessing key pharmacological parameters relevant to the comparison of codeine and this compound.

Protocol: Hot-Plate Test for Analgesia (Central Action)
  • Objective: To assess the centrally mediated analgesic effect of a compound by measuring the reaction time of an animal to a thermal stimulus.

  • Apparatus: A hot-plate analgesia meter with the surface temperature maintained at 55 ± 0.5°C.

  • Procedure:

    • Acclimate mice or rats to the testing room for at least 30 minutes.

    • Determine the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.

    • Administer the test compound (e.g., codeine) or vehicle via the desired route (e.g., intraperitoneal, oral).

    • At predetermined time points (e.g., 15, 30, 60, 90 minutes) post-administration, place the animal back on the hot plate and measure the response latency.

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Expected Outcome: Codeine would be expected to significantly increase the response latency, indicating central analgesia. This compound would be expected to show little to no effect in this model.

Protocol: Citric Acid-Induced Cough Model (Antitussive Assay)
  • Objective: To evaluate the antitussive activity of a compound by measuring its ability to suppress cough induced by a chemical irritant.

  • Apparatus: A whole-body plethysmography chamber equipped with a nebulizer to deliver the irritant aerosol.

  • Procedure:

    • Acclimate guinea pigs to the plethysmography chamber.

    • Expose the animals to a nebulized solution of citric acid (e.g., 0.3 M) for a set duration (e.g., 5 minutes) and record the number of coughs. This serves as the baseline.

    • On a subsequent day, administer the test compound (e.g., codeine or this compound) or vehicle.

    • After a suitable pre-treatment time, re-expose the animals to the citric acid aerosol and record the number of coughs.

    • Calculate the percent inhibition of cough for each animal.

  • Expected Outcome: Both codeine and this compound may show antitussive activity in this model. A comparison of their potency could help elucidate the relative contributions of central versus peripheral mechanisms to cough suppression.

Visualizations

Signaling Pathway

The primary mechanism of action for opioid analgesics is through the activation of µ-opioid receptors, which are G-protein coupled receptors.

G_protein_signaling cluster_membrane Cell Membrane cluster_ligands cluster_effects Cellular Effects MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP_decrease ↓ cAMP AC->cAMP_decrease Ca_influx_decrease ↓ Ca²⁺ Influx Ca_channel->Ca_influx_decrease K_efflux_increase ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux_increase Codeine Codeine/Morphine (CNS & Periphery) Codeine->MOR Codeine_MB This compound (Periphery) Codeine_MB->MOR Peripheral Only Neuron_inhibition Reduced Neuronal Excitability & Neurotransmitter Release

Caption: Generalized µ-opioid receptor signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical comparison of two drug candidates.

experimental_workflow start Drug Candidates (Codeine vs. This compound) pk_studies Pharmacokinetic Studies (BBB Penetration, Metabolism) start->pk_studies pd_studies Pharmacodynamic Studies start->pd_studies data_analysis Data Analysis & Comparison pk_studies->data_analysis analgesia Analgesia Assays (e.g., Hot-Plate Test) pd_studies->analgesia antitussive Antitussive Assays (e.g., Citric Acid-Induced Cough) pd_studies->antitussive side_effects Side Effect Profiling (e.g., GI Motility, Sedation) pd_studies->side_effects analgesia->data_analysis antitussive->data_analysis side_effects->data_analysis conclusion Comparative Profile Established data_analysis->conclusion

Caption: Preclinical workflow for comparative drug analysis.

Conclusion

The primary pharmacological distinction between codeine and this compound arises from the latter's quaternary ammonium structure, which severely limits its passage across the blood-brain barrier. While codeine exerts both central and peripheral effects, its key analgesic and antitussive actions are centrally mediated. In contrast, this compound is expected to act almost exclusively in the periphery. This suggests a reduced potential for centrally mediated side effects such as respiratory depression, sedation, and abuse liability, but also a lack of centrally driven analgesia. Further direct comparative studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound as a peripherally acting opioid.

References

In Vitro Comparative Analysis of Quaternary Opioid Alkaloids: A Focus on Codeine Methylbromide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 21, 2025

Affiliation: Google Research

Abstract

This guide provides a comparative overview of the in vitro pharmacological profiles of quaternary opioid alkaloids, with a specific focus on codeine methylbromide. Quaternary opioids are a class of peripherally restricted opioid receptor modulators investigated for their potential to treat various conditions without centrally mediated side effects. This document collates available in vitro data, details common experimental methodologies for their characterization, and presents key signaling pathways. The objective is to offer a resource for researchers and professionals in drug development by structuring available data for comparative analysis.

Introduction

Opioid alkaloids are a cornerstone of pain management; however, their clinical utility is often limited by centrally mediated side effects such as respiratory depression, sedation, and addiction. The development of peripherally restricted opioids, which do not readily cross the blood-brain barrier, offers a promising strategy to mitigate these adverse effects. Quaternization of the tertiary amine of classical opioids, such as morphine and codeine, introduces a permanent positive charge, significantly reducing their ability to diffuse across lipid membranes and thus restricting their action to the peripheral nervous system.

This compound is a quaternary derivative of codeine. Like other quaternary ammonium (B1175870) opioid derivatives, it is expected to exhibit a pharmacological profile characterized by peripheral selectivity. This guide aims to consolidate and compare the in vitro properties of this compound with other well-characterized quaternary opioid alkaloids.

Comparative In Vitro Data

The following table summarizes the available in vitro data for a selection of quaternary opioid alkaloids to provide a comparative context for future studies on this compound. All values are presented for the mu-opioid receptor (MOR), which is the primary target for most clinically used opioids.

Compound Receptor Assay Type Kᵢ (nM) EC₅₀ (nM) Eₘₐₓ (%) Reference
Methylnaltrexone MORBinding Assay14.3--
MOR[³⁵S]GTPγS-230 (Antagonist)-
N-Methylmorphine MORBinding Assay11.2--
This compound MOR-Data Not AvailableData Not AvailableData Not Available-

Note: The lack of data for this compound highlights a significant gap in the pharmacological literature.

Key In Vitro Experimental Protocols

To facilitate future comparative studies, this section outlines the standard experimental protocols used to characterize the in vitro pharmacology of quaternary opioid alkaloids.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibitor constant (Kᵢ).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human MOR).

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The Kᵢ value is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

G cluster_0 Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation (Opioid Receptor Expression) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate separate Separation (Rapid Filtration) incubate->separate detect Detection (Scintillation Counting) separate->detect analyze Data Analysis (Calculate Ki from IC50) detect->analyze

Caption: Workflow for determining receptor binding affinity.

[³⁵S]GTPγS Functional Assays

[³⁵S]GTPγS binding assays are functional assays that measure the activation of G proteins following receptor agonism. This provides information on the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound.

Methodology:

  • Membrane Preparation: Similar to binding assays, membranes expressing the opioid receptor are prepared.

  • Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Separation: Bound and free [³⁵S]GTPγS are separated by filtration.

  • Detection: The amount of bound [³⁵S]GTPγS is quantified.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values relative to a standard full agonist.

G cluster_1 Experimental Workflow: [35S]GTPγS Assay prep Membrane Preparation (Opioid Receptor Expression) incubate Incubation (Membranes + GDP + [35S]GTPγS + Test Compound) prep->incubate separate Separation (Filtration) incubate->separate detect Detection (Quantify Bound [35S]GTPγS) separate->detect analyze Data Analysis (Determine EC50 and Emax) detect->analyze

Caption: Workflow for assessing G protein activation.

Opioid Receptor Signaling Pathway

The canonical signaling pathway for the mu-opioid receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), is initiated by the binding of an agonist. This leads to a conformational change in the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated G protein. The activated Gα and Gβγ subunits then dissociate and modulate downstream effectors.

G cluster_2 Mu-Opioid Receptor Signaling agonist Opioid Agonist (e.g., Quaternary Alkaloid) receptor MOR (Gi/o-coupled GPCR) agonist->receptor Binds g_protein Gαi/oβγ (Inactive) receptor->g_protein Activates g_protein_active Gαi/o-GTP + Gβγ (Active) g_protein->g_protein_active GDP/GTP Exchange ac Adenylate Cyclase g_protein_active->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein_active->ion_channel Modulates camp cAMP ac->camp Produces downstream Cellular Response (e.g., ↓ Neuronal Excitability) camp->downstream Leads to ion_channel->downstream Leads to

Caption: Canonical Gi/o-coupled signaling cascade.

Conclusion

While the theoretical framework for the peripheral restriction of this compound is sound, a significant deficit in publicly available in vitro data prevents a direct and quantitative comparison with other quaternary opioid alkaloids. The experimental protocols and signaling pathways detailed in this guide provide a foundation for future research that is necessary to fully characterize the pharmacological profile of this compound and ascertain its potential as a peripherally selective opioid modulator. Further investigation is warranted to fill this knowledge gap and to explore the therapeutic potential of this compound.

A Comparative Analysis of Receptor Binding Affinity: Codeine Methylbromide vs. Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinity of codeine methylbromide and morphine, focusing on their interaction with the mu (µ)-opioid receptor. The information presented is supported by experimental data from scientific literature to offer an objective analysis for research and drug development purposes.

Quantitative Binding Affinity Data

The binding affinity of a compound to its receptor is a critical determinant of its potency and pharmacological effect. This is typically quantified using the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The table below summarizes the mu-opioid receptor binding affinities for morphine and codeine based on data from competitive radioligand binding assays.

CompoundReceptorKi (nM)Reference
Morphine Mu-opioid1.168[1]Volpe et al., 2011
Morphine Mu-opioid1.2[2]Chen et al., 1991
Codeine Mu-opioid> 100[3][4]Volpe et al., 2011

The data clearly indicates that morphine has a significantly higher binding affinity for the mu-opioid receptor than codeine .[1][2][3][4] This difference in affinity is a key factor contributing to morphine's greater analgesic potency.[5] Codeine itself is considered to have a weak affinity for the mu-opioid receptor.[6]

Experimental Protocols: Radioligand Binding Assay

The binding affinity data presented above is typically determined using a competitive radioligand binding assay. This in vitro technique measures the ability of an unlabeled compound (e.g., morphine or codeine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Below is a generalized protocol for a competitive radioligand binding assay for the mu-opioid receptor:

Objective: To determine the inhibition constant (Ki) of a test compound for the mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO or HEK cells), or rodent brain tissue homogenates.[7]

  • Radioligand: A selective mu-opioid receptor agonist or antagonist labeled with a radioisotope, such as [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).[2]

  • Test Compounds: Morphine and this compound.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist, such as naloxone, to determine the amount of radioligand that binds to non-receptor components.[8]

  • Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation: Frozen cell membranes expressing the mu-opioid receptor are thawed and resuspended in ice-cold assay buffer. The protein concentration is determined to ensure a consistent amount of receptor per assay tube.[7]

  • Assay Setup: The assay is typically performed in triplicate in microcentrifuge tubes or a 96-well plate. Three sets of tubes are prepared:

    • Total Binding: Contains the receptor membranes and the radioligand.

    • Non-specific Binding: Contains the receptor membranes, the radioligand, and a high concentration of naloxone.

    • Competitive Binding: Contains the receptor membranes, the radioligand, and varying concentrations of the test compound (morphine or this compound).

  • Incubation: The assay tubes are incubated at a specific temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[7][8]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a competition curve.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.[7]

Visualizations

Experimental Workflow: Radioligand Binding Assay

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane->Incubation Radioligand Radioligand Preparation Radioligand->Incubation TestCompound Test Compound Dilutions TestCompound->Incubation Filtration Rapid Filtration (Separates Bound/Unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Mu-Opioid Receptor Signaling Pathway

MuOpioidSignaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (GPCR) G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ca2+ & K+ Channels G_protein->IonChannel Modulates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx IonChannel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) IonChannel->K_efflux Ligand Morphine or This compound Ligand->MOR Binds Response Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Response Ca_influx->Response K_efflux->Response

Caption: Simplified mu-opioid receptor signaling cascade.

Conclusion

The experimental data unequivocally demonstrates that morphine possesses a substantially higher binding affinity for the mu-opioid receptor compared to codeine. This fundamental difference at the molecular level is a primary contributor to their distinct pharmacological profiles, with morphine exhibiting significantly greater analgesic potency. While specific binding data for this compound is not prevalent, its affinity is expected to be comparable to that of codeine. The methodologies and pathways described provide a foundational understanding for researchers engaged in the study and development of opioid-based therapeutics.

References

The Challenge of Quaternary Ammonium Opioids in Immunoassays: A Comparative Guide to Codeine Methylbromide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of opioid analogues in immunoassays is paramount for accurate detection and analysis. This guide provides a comparative analysis of the potential cross-reactivity of codeine methylbromide in common opioid immunoassays, supported by experimental data for structurally related compounds and detailed methodologies.

This compound, a quaternary ammonium (B1175870) derivative of codeine, presents a unique challenge to standard opioid immunoassays. While direct experimental data on its cross-reactivity is scarce in publicly available literature, an understanding of immunoassay principles and data from related compounds allows for an informed assessment. Immunoassays rely on the specific binding of antibodies to a target analyte.[1][2] Structural modifications, such as the addition of a methyl group to the nitrogen atom in codeine to form a quaternary ammonium salt, can significantly alter the molecule's shape and charge distribution, potentially reducing its affinity for antibodies designed to detect codeine or morphine.

Immunoassay Cross-Reactivity: A Comparative Overview

Opioid immunoassays are designed to detect a range of opiates, but their sensitivity and specificity to different compounds vary considerably. Most standard opiate immunoassays are calibrated against morphine and exhibit variable cross-reactivity with other opioids.

Key Principles of Opioid Immunoassays:

  • Antigen-Antibody Binding: These assays utilize antibodies that recognize specific structural features of opioid molecules.[1]

  • Structural Similarity: Compounds with structures similar to the target analyte (e.g., morphine) are more likely to cross-react.[3][4]

  • Assay Variability: Different immunoassay platforms (e.g., CEDIA, EMIT, DRI) employ different antibodies, leading to variations in cross-reactivity profiles.[5]

The structural difference between codeine and this compound lies in the nitrogen atom of the morphinan (B1239233) core. In codeine, this is a tertiary amine, while in this compound, it is a quaternary ammonium ion. This permanent positive charge and the steric bulk of the additional methyl group can hinder the binding to antibodies developed against the tertiary amine structure of codeine or morphine.

Quantitative Cross-Reactivity Data for Codeine and Other Opioids
Immunoassay PlatformTarget Analyte (Cutoff)Codeine Cross-Reactivity (%)Concentration for Positive Result (ng/mL)Other Cross-Reactants (%)
CEDIA Opiate Assay Morphine (300 ng/mL)High~300Dihydrocodeine: High, Hydrocodone: ~75
EMIT II Plus Opiate Assay Morphine (300 ng/mL)High~300Dihydrocodeine: High, Hydrocodone: Variable
DRI Opiate Assay Morphine (300 ng/mL)High~200Dihydrocodeine: High, Hydrocodone: ~75
Abbott Architect Opiates Assay Morphine (300 ng/mL)HighNot specifiedNot specified
Roche INTEGRA Opiates II Morphine (300 ng/mL)High~450Dihydrocodeine: ~450, Hydrocodone: ~1,500

Note: Cross-reactivity percentages and concentrations required for a positive result can vary between specific assay lots and instrument calibrations. This table provides a general overview based on available data.[6][7]

Based on these principles, it is highly probable that this compound would exhibit significantly lower cross-reactivity in these assays compared to codeine. The quaternary ammonium group makes it a structurally distinct entity that is less likely to be recognized by antibodies targeting the core structure of morphine and codeine.

Experimental Protocols for Assessing Immunoassay Cross-Reactivity

To definitively determine the cross-reactivity of this compound, a series of validation experiments are necessary. The following outlines a typical protocol for such an evaluation.

Objective: To determine the concentration of this compound that produces a positive result in a specific opioid immunoassay (e.g., CEDIA, EMIT, DRI) and to calculate its percent cross-reactivity relative to the primary calibrator (e.g., morphine).

Materials:

  • Certified drug-free human urine.

  • Certified reference standards of this compound, morphine, and other opioids of interest.

  • The opioid immunoassay kit to be evaluated (reagents, calibrators, and controls).

  • A validated clinical chemistry analyzer (e.g., Abbott Architect, Roche Cobas).

  • Precision pipettes and laboratory glassware.

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and morphine in a suitable solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Urine Samples: Create a series of dilutions of the this compound stock solution in drug-free urine to achieve a range of concentrations. A similar set of dilutions should be prepared for morphine to serve as the reference.

  • Immunoassay Analysis: Analyze the spiked urine samples using the selected opioid immunoassay on the clinical chemistry analyzer according to the manufacturer's instructions.

  • Data Analysis:

    • Determine the concentration of this compound that produces a response equivalent to the assay's cutoff concentration for morphine (e.g., 300 ng/mL).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Morphine at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100

Confirmatory Analysis:

All presumptive positive results from the immunoassay should be confirmed using a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure the detected signal is indeed from the compound of interest and not a metabolite or interferent.

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

G cluster_0 Structural Comparison cluster_1 Immunoassay Interaction Codeine Codeine (Tertiary Amine) Codeine_MB This compound (Quaternary Ammonium) Codeine->Codeine_MB Methylation of Nitrogen Antibody Opioid Immunoassay Antibody Codeine->Antibody Recognized Codeine_MB->Antibody Not Recognized Binding High Affinity Binding Antibody->Binding No_Binding Low/No Affinity Binding Antibody->No_Binding

Caption: Structural difference impacting antibody recognition.

G start Urine Sample (Potentially containing this compound) immunoassay Opioid Immunoassay Screening (e.g., CEDIA, EMIT) start->immunoassay result Result? immunoassay->result negative Negative (Below Cutoff) result->negative Negative positive Presumptive Positive (Above Cutoff) result->positive Positive confirmation Confirmatory Testing (GC-MS or LC-MS/MS) positive->confirmation confirmed_positive Confirmed Positive confirmation->confirmed_positive Analyte Detected confirmed_negative Confirmed Negative (False Positive) confirmation->confirmed_negative Analyte Not Detected

Caption: Experimental workflow for cross-reactivity testing.

References

A Comparative Guide to the Biological Activity of Codeine and Codeine Methylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the opioid analgesic codeine and its quaternary ammonium (B1175870) derivative, codeine methylbromide. The addition of a methylbromide group to the tertiary amine of codeine profoundly alters its physicochemical properties, leading to significant differences in its pharmacological profile. This comparison is supported by available experimental data and established principles of opioid pharmacology.

Executive Summary

Codeine, a widely used opioid analgesic, exerts its primary effects through its metabolism to morphine, which then acts on central opioid receptors. In contrast, this compound, a quaternary ammonium compound, is expected to have severely limited access to the central nervous system (CNS) due to its positive charge and increased polarity. This fundamental difference dictates that this compound will have significantly attenuated central effects, such as analgesia and respiratory depression, when compared to its parent compound, codeine. Any observed biological activity of this compound is likely to be mediated by peripheral opioid receptors or non-opioid mechanisms.

Data Presentation: A Comparative Analysis

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyCodeineThis compoundReference/Justification
Chemical Structure Tertiary AmineQuaternary Ammonium SaltChemical structure analysis
Blood-Brain Barrier (BBB) Permeability Readily crosses the BBBSeverely restrictedQuaternization increases polarity and reduces lipid solubility, hindering passage across the BBB.
Primary Site of Action Central Nervous SystemPeripheryDue to differences in BBB permeability.

Table 2: Pharmacodynamic Properties

ParameterCodeineThis compound (Predicted)Reference/Justification
Analgesic Potency (Central) Present (mediated by morphine)Negligible to very lowInability to cross the BBB prevents interaction with central opioid receptors responsible for analgesia.
Peripheral Opioid Receptor Activity PresentPotentially presentThe quaternary structure does not preclude interaction with peripheral opioid receptors.
Receptor Binding Affinity (µ-opioid) Kᵢ values reported in the nanomolar range for its active metabolite, morphine.Unknown, but may retain some affinity.Direct experimental data is lacking. Affinity for the receptor may not be completely abolished by quaternization.

Experimental Protocols

Detailed methodologies for key experiments relevant to the comparison of these compounds are provided below. These protocols are standard in the field of opioid pharmacology.

Hot-Plate Test for Analgesia in Mice

This method is used to assess the central analgesic effects of a compound by measuring the latency of a mouse's response to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male or female mice weighing 20-30g are used.

  • Procedure:

    • A baseline latency is determined for each mouse by placing it on the hot plate and recording the time it takes to elicit a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound (codeine or this compound) or vehicle is administered (e.g., intraperitoneally or subcutaneously).

    • At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), the mice are again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The increase in latency to the pain response after drug administration compared to the baseline is calculated as the measure of analgesia.

Tail-Flick Test for Analgesia in Rats

This assay also measures the central analgesic effect of a compound by assessing the time it takes for a rat to "flick" its tail away from a heat source.

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the rat's tail.

  • Animals: Male or female rats weighing 200-300g are used.

  • Procedure:

    • The rat is gently restrained, and its tail is positioned over the light source.

    • A baseline reaction time is measured by activating the light and recording the time until the rat flicks its tail. A cut-off time is used to prevent tissue damage.

    • The test compound or vehicle is administered.

    • The tail-flick latency is measured again at various time points post-administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Opioid Receptor Binding Assay

This in vitro assay determines the affinity of a compound for opioid receptors, typically using a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells expressing the opioid receptor of interest (e.g., mu-opioid receptor) or from brain tissue.

    • A radiolabeled opioid ligand (e.g., [³H]DAMGO for the mu-opioid receptor).

    • The test compound (codeine or this compound) at various concentrations.

    • A non-radiolabeled opioid for determining non-specific binding (e.g., naloxone).

    • Incubation buffer and filtration apparatus.

  • Procedure:

    • The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

    • A parallel set of tubes containing the radioligand and an excess of the non-radiolabeled opioid is used to determine non-specific binding.

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated, which reflects the affinity of the compound for the receptor.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

cluster_BBB Blood-Brain Barrier cluster_CNS Central Nervous System cluster_Periphery Periphery Codeine Codeine BBB BBB Codeine->BBB Crosses Peripheral_Receptors Peripheral Opioid Receptors Codeine->Peripheral_Receptors Codeine_MB Codeine Methylbromide Codeine_MB->BBB Blocked Codeine_MB->Peripheral_Receptors Central_Receptors Central Opioid Receptors BBB->Central_Receptors Access to Analgesia Analgesia Central_Receptors->Analgesia Peripheral_Effects Peripheral Effects Peripheral_Receptors->Peripheral_Effects

Caption: Differential BBB permeability of codeine and its methylbromide derivative.

cluster_workflow Analgesic Assay Workflow Start Animal Acclimation Baseline Baseline Latency Measurement Start->Baseline Admin Administer Compound (Codeine, this compound, or Vehicle) Baseline->Admin Test Post-Treatment Latency Measurement at Time Points Admin->Test Analysis Data Analysis (%MPE or Latency Increase) Test->Analysis End Results Analysis->End

Caption: General workflow for in vivo analgesic assays like the hot-plate and tail-flick tests.

cluster_pathway Opioid Receptor Signaling Pathway Opioid Opioid Agonist (e.g., Morphine) Receptor μ-Opioid Receptor (GPCR) Opioid->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits K_Channel K+ Channel G_Protein->K_Channel activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits cAMP cAMP AC->cAMP produces Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Analgesia_Signal Analgesia Hyperpolarization->Analgesia_Signal Neurotransmitter_Release->Analgesia_Signal

Caption: Simplified signaling cascade following mu-opioid receptor activation.

A Comparative Analysis of the Analgesic Properties of Codeine Methylbromide and Codeine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the experimental data available for codeine methylbromide compared to the extensively studied codeine phosphate (B84403). While codeine phosphate is a well-characterized opioid analgesic, information regarding the specific analgesic effects of this compound is sparse, precluding a direct quantitative comparison based on current research.

This guide provides a detailed overview of the known pharmacological properties of both compounds, with a focus on the established analgesic effects and mechanisms of action of codeine phosphate. Furthermore, it outlines standard experimental protocols used to evaluate opioid analgesia, which could be applied to future studies of this compound to enable a direct comparison.

Pharmacological Profiles

FeatureThis compoundCodeine Phosphate
Chemical Formula C₁₉H₂₄BrNO₃C₁₈H₂₄NO₇P
Legal Status (US) Schedule I Controlled Substance[1]Schedule II/III/V Controlled Substance (depending on formulation)[2]
Year of Synthesis 1903[1]Not applicable (salt of naturally occurring codeine)
Known Mechanism of Action Thought to have a dual mechanism of action due to the codeine and bromide components, though this is not well-documented.[1]Primarily acts as a prodrug, being metabolized in the liver by the CYP2D6 enzyme to morphine, which is a potent µ-opioid receptor agonist.[3] Codeine itself has a low affinity for opioid receptors.
Clinical Use No currently accepted medical use in the United States.[1] Historically indicated for pain with insomnia or nervousness and violent coughing.[1]Widely used for the relief of mild to moderate pain and as an antitussive (cough suppressant).[4][5]

Analgesic Effects: A Tale of Two Compounds

Codeine Phosphate: The analgesic effects of codeine phosphate are well-documented through numerous preclinical and clinical studies. Its efficacy is largely attributed to its metabolic conversion to morphine.[3] The degree of analgesia can vary between individuals due to genetic polymorphisms in the CYP2D6 enzyme, which affects the rate of this conversion.[6]

This compound: In stark contrast, there is a significant lack of publicly available scientific data quantifying the analgesic effects of this compound. While its historical use suggests it was perceived to have analgesic properties, rigorous, modern scientific studies employing standardized pain models are not readily found in the available literature. Its classification as a Schedule I substance in the United States indicates a high potential for abuse and a lack of accepted medical use, which has likely limited research into its pharmacological properties.[1] The purported "dual mechanism" involving the bromide ion, which is known to have sedative effects, has not been experimentally substantiated in the context of analgesia.[1]

Experimental Protocols for Analgesic Assessment

To facilitate future comparative studies, this section details the methodologies for key experiments used to evaluate the analgesic effects of opioids.

Hot Plate Test

The hot plate test is a common method to assess the response to a thermal pain stimulus and is particularly useful for evaluating centrally acting analgesics.[7][8]

Protocol:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55°C (± 0.5°C) is used. The apparatus is enclosed in a clear acrylic cylinder to keep the animal on the heated surface.[9]

  • Animals: Mice or rats are typically used. They are habituated to the testing room for at least 30 minutes before the experiment.[9]

  • Procedure:

    • A baseline latency to a pain response (e.g., licking a hind paw, jumping) is recorded for each animal before drug administration.[9]

    • The test compound (e.g., codeine phosphate or this compound) or a vehicle control is administered, typically via intraperitoneal (IP) or oral (PO) route.

    • At predetermined time intervals after administration (e.g., 15, 30, 60, 90, and 120 minutes), the animal is placed back on the hot plate, and the latency to the pain response is measured.[7]

    • A cut-off time (typically 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the latency is recorded as the cut-off time.[9]

  • Data Analysis: The increase in latency to the pain response after drug administration compared to the baseline and vehicle control is calculated and used to determine the analgesic effect.

Tail-Flick Test

The tail-flick test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus and is a classic method for assessing spinal analgesic effects.[10][11]

Protocol:

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.[11]

  • Animals: Rats or mice are used and are typically restrained in a suitable holder during the test.[12]

  • Procedure:

    • The animal's tail is positioned in the apparatus, and a baseline latency for the tail-flick reflex is determined.

    • The test compound or vehicle is administered.

    • At set time points post-administration, the thermal stimulus is applied, and the time taken for the animal to flick its tail out of the beam is recorded.

    • A cut-off time is employed to avoid tissue damage.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Opioid Receptor Binding Assay

This in vitro assay determines the affinity of a compound for specific opioid receptors (e.g., µ, δ, κ), providing insight into its mechanism of action.

Protocol:

  • Preparation: Cell membranes expressing the opioid receptor of interest are prepared. A radiolabeled ligand with known high affinity for the receptor is used.

  • Procedure:

    • The cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., codeine phosphate or this compound).

    • The mixture is incubated to allow for competitive binding.

    • The bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to determine the binding affinity (Ki) of the test compound for the receptor.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Codeine Phosphate Metabolism and Action Codeine Codeine Phosphate (Oral Administration) Liver Liver (Metabolism) Codeine->Liver Morphine Morphine (Active Metabolite) Liver->Morphine via CYP2D6 CYP2D6 CYP2D6 Enzyme MuReceptor µ-Opioid Receptor (in CNS) Morphine->MuReceptor Binds to Analgesia Analgesic Effect MuReceptor->Analgesia Activation leads to

Caption: Metabolic activation of codeine phosphate to morphine and its subsequent action on µ-opioid receptors.

G cluster_1 Hot Plate Test Workflow Start Animal Acclimatization Baseline Measure Baseline Latency Start->Baseline Administer Administer Drug or Vehicle Baseline->Administer Test Test at Timed Intervals Administer->Test Record Record Latency to Response Test->Record Analyze Data Analysis Record->Analyze

Caption: A generalized workflow for conducting the hot plate test to assess analgesic efficacy.

Conclusion

While codeine phosphate is a well-established analgesic with a known mechanism of action, this compound remains a pharmacological enigma. The lack of modern, quantitative studies on its analgesic effects makes a direct comparison impossible. The historical context and its current legal status suggest that it is unlikely to be a focus of contemporary pharmaceutical research. Future investigations, should they be undertaken, would need to employ the standardized experimental protocols outlined in this guide to provide the necessary data for a meaningful comparative analysis. For researchers, scientists, and drug development professionals, the case of this compound serves as a reminder of the importance of rigorous, evidence-based evaluation of all chemical entities, regardless of their historical use.

References

A Comparative Guide to the Validation of Codeine-Based Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable analytical standard is a critical step to ensure the accuracy and reliability of quantitative and qualitative analyses. This guide provides a detailed comparison of codeine methylbromide and its more common alternative analytical standards, codeine phosphate (B84403) and codeine sulfate (B86663). The information presented herein is intended to assist in making an informed decision for the validation of analytical methods.

Comparison of Physicochemical Properties and Availability

In contrast, codeine phosphate and codeine sulfate are widely used and readily available as certified reference materials from various pharmacopeias and commercial suppliers.

PropertyThis compoundCodeine PhosphateCodeine Sulfate
Molecular Formula C₁₉H₂₄BrNO₃[2]C₁₈H₂₁NO₃ · H₃PO₄(C₁₈H₂₁NO₃)₂ · H₂SO₄[3]
Molecular Weight 394.30 g/mol [2]397.36 g/mol 750.85 g/mol (trihydrate)
Purity (Typical) Not commercially available as a certified standard≥99.9%[4]Typically ≥98% (anhydrous basis)
Solubility Soluble in water[5]Soluble in waterSoluble in water
Stability Data not readily availableAqueous solutions are relatively stable at pH 3.5. A compounded syrup was found to be stable for at least 98 days at room temperature.Predicted to have a longer shelf life than codeine phosphate in aqueous solutions, with a predicted stability of approximately 44 years at room temperature between pH 1 and 10 in the absence of strong buffer catalysts.
Availability Schedule I controlled substance in the US; not readily available as a certified reference material.[2]Widely available as a certified reference material.Widely available as a certified reference material.[3]

Experimental Data: Performance in Analytical Methods

Due to the limited availability of this compound as a certified reference material, direct comparative experimental data is scarce. The following tables summarize typical validation parameters for the analysis of codeine phosphate and codeine sulfate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)
Validation ParameterCodeine PhosphateCodeine Sulfate
Linearity Range 6 - 60 µg/mLNot explicitly found, but assay methods are well-established.
Correlation Coefficient (r²) > 0.999Not explicitly found, but assay methods are well-established.
Accuracy (% Recovery) 99.33 - 100.3%Not explicitly found, but assay methods are well-established.
Precision (% RSD) < 2%Not explicitly found, but assay methods are well-established.
Limit of Detection (LOD) Not explicitly reported in comparative studiesNot explicitly reported in comparative studies
Limit of Quantification (LOQ) Not explicitly reported in comparative studiesNot explicitly reported in comparative studies
Gas Chromatography-Mass Spectrometry (GC-MS)
Validation ParameterCodeine (General)
Linearity Range 25 - 2000 ng/mL (in human urine)[6]
Correlation Coefficient (r²) > 0.99[6]
Accuracy 87.2 - 108.5% (in human urine)[6]
Precision (% RSD) < 13% (intra- and inter-day in human urine)[6]
Lower Limit of Quantification (LLOQ) 25 ng/mL (in human urine)[6]

Experimental Protocols

HPLC Method for the Analysis of Codeine Phosphate

This protocol is a representative example for the determination of codeine phosphate in pharmaceutical formulations.

Chromatographic Conditions:

  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[7]

  • Mobile Phase: A mixture of 1% o-phosphoric acid in water, acetonitrile, and methanol (B129727) (78:10:12, v/v/v), with the pH adjusted to 3.0.[7]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 20 µL[7]

  • Detection: UV at 254 nm[7]

  • Column Temperature: 23°C[7]

Standard Solution Preparation:

  • Accurately weigh a suitable amount of Codeine Phosphate Certified Reference Material.

  • Dissolve in the mobile phase to obtain a final concentration within the linear range (e.g., 30 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Preparation (for a liquid dosage form):

  • Accurately measure a volume of the liquid dosage form equivalent to the target concentration of codeine phosphate.

  • Dilute with the mobile phase to a final concentration within the linear range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Procedure:

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 6, 12, 18, 24, 30, 60 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of codeine phosphate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Specificity: Analyze a placebo sample to ensure no interference from excipients. Conduct forced degradation studies (acid, base, oxidation, heat, and light) on the drug product to demonstrate that the method can separate the active ingredient from its degradation products.[7]

GC-MS Method for the Analysis of Codeine

This protocol is a general procedure for the determination of codeine in biological matrices like urine.

Sample Preparation (Derivatization is typically required):

  • To 1 mL of urine, add an internal standard (e.g., codeine-d3).

  • Adjust the pH to approximately 9 with a suitable buffer.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatizing agent (e.g., propionic anhydride (B1165640) and pyridine, 5:2 v/v) and heat at 80°C for 3 minutes.[6]

GC-MS Conditions:

  • Column: HP-1MS (30 m x 0.25 mm, 0.25 µm film thickness)[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized codeine and the internal standard.[6]

Validation Procedure:

  • Linearity: Prepare calibration standards in blank urine over the desired concentration range (e.g., 25-2000 ng/mL).[6]

  • Accuracy and Precision: Prepare quality control samples at low, medium, and high concentrations within the calibration range and analyze them on different days.

  • LLOQ: Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[6]

  • Specificity: Analyze blank urine samples from different sources to check for interferences.

Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical standard.

Analytical Standard Validation Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis and Reporting cluster_3 Phase 4: Implementation A Define Analytical Method and Purpose B Select Appropriate Analytical Standard A->B C Procure Certified Reference Material (CRM) B->C D Develop and Document Validation Protocol C->D E Specificity/ Selectivity D->E F Linearity and Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) & Limit of Quantification (LOQ) H->I J Robustness I->J K Solution Stability J->K L Analyze Experimental Data K->L M Compare Results Against Acceptance Criteria L->M N Prepare Validation Report M->N O Approve Validation Report N->O P Implement Validated Method for Routine Analysis O->P

Caption: Workflow for the validation of an analytical standard.

Conclusion

While this compound is a known chemical entity, its classification as a Schedule I substance in the United States makes it unsuitable for routine use as an analytical standard due to significant legal and practical restrictions. For researchers and drug development professionals requiring a reliable and readily available analytical standard for codeine, codeine phosphate and codeine sulfate are the recommended alternatives. Both are available as high-purity certified reference materials and have well-established analytical methods. Based on available stability data, codeine sulfate may offer an advantage in terms of long-term stability in aqueous solutions. The choice between codeine phosphate and codeine sulfate will ultimately depend on the specific requirements of the analytical method and the formulation being tested. It is imperative to perform a thorough method validation as outlined in this guide and in accordance with regulatory guidelines to ensure the accuracy and reliability of analytical results.

References

A Comparative Guide to the Peripheral and Central Effects of Codeine Methylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of opioid compounds is paramount. This guide provides a comparative evaluation of codeine methylbromide, a peripherally restricted opioid agonist, against its parent compound, codeine. By examining their distinct mechanisms of action and effects on central versus peripheral systems, this document aims to highlight the potential therapeutic advantages of peripherally acting opioids.

Introduction to Peripheral vs. Central Opioid Action

Opioids exert their effects by binding to opioid receptors, primarily the mu-opioid receptor (MOR), which are distributed throughout the central nervous system (CNS) and in peripheral tissues.[1]

  • Central Effects: Activation of MORs in the brain and spinal cord is responsible for the primary analgesic effects of opioids like morphine and codeine.[2] However, this central action is also linked to undesirable and often dangerous side effects, including respiratory depression, sedation, euphoria, and physical dependence.[3]

  • Peripheral Effects: MORs are also present in various peripheral tissues, including the gastrointestinal tract.[1] Activation of these receptors is responsible for side effects such as opioid-induced constipation (OIC), a common and debilitating issue for patients on long-term opioid therapy.[4]

The development of peripherally acting mu-opioid receptor antagonists (PAMORAs) and peripherally restricted agonists is a key strategy to separate the desired analgesic effects from unwanted peripheral side effects, or to target peripheral symptoms without affecting central analgesia.[4][5] this compound is a quaternary ammonium (B1175870) derivative of codeine. This chemical modification introduces a positive charge, significantly increasing its polarity and reducing its ability to cross the blood-brain barrier (BBB).[6] Theoretically, this confines its action primarily to peripheral opioid receptors.

Mechanism of Action and Signaling Pathways

Codeine itself is a prodrug that exerts its primary analgesic effects after being metabolized in the liver to morphine by the enzyme CYP2D6.[7] Morphine then crosses the blood-brain barrier to activate central mu-opioid receptors.[8]

This compound, due to its charge, is expected to have very limited access to the CNS. Therefore, its effects are anticipated to be mediated exclusively by peripheral mu-opioid receptors.

The activation of mu-opioid receptors, whether central or peripheral, initiates a cascade of intracellular signaling events through G-protein coupling.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gi/o Protein (α, β, γ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel βγ subunit activates ATP ATP Ca_ion Ca2+ Influx (Reduced) Ca_channel->Ca_ion K_ion K+ Efflux (Increased) K_channel->K_ion Opioid Opioid Agonist (e.g., Morphine) Opioid->MOR Binds to cAMP cAMP ATP->cAMP Converts Neurotransmitter Reduced Neurotransmitter Release Ca_ion->Neurotransmitter Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Neurotransmitter

Caption: Mu-Opioid Receptor G-protein Signaling Pathway.

Comparative Performance Data

As there is a lack of publicly available, direct comparative experimental data for this compound, the following tables present hypothetical data based on the established principles of peripherally restricted opioids, alongside representative data for codeine. This data is intended to be illustrative of the expected outcomes.

Table 1: Central Nervous System Effects - Analgesia (Hot Plate Test) The hot plate test measures the latency of a pain response to a thermal stimulus, indicating central analgesic activity.[9]

CompoundDose (mg/kg)Response Latency (seconds)
Vehicle (Saline)-15 ± 2
Codeine3028 ± 3
This compound3016 ± 2 (Hypothetical)

Data for Codeine is representative of typical findings.[10] Data for this compound is hypothetical, reflecting its expected inability to cross the blood-brain barrier and produce central analgesia.

Table 2: Peripheral Effects - Gastrointestinal Motility (Charcoal Meal Test) This test measures the distance a charcoal meal travels through the small intestine in a set time, with a decrease indicating reduced motility (constipation).[11]

CompoundDose (mg/kg)Intestinal Transit (% of total length)
Vehicle (Saline)-85 ± 5
Codeine3045 ± 7
This compound3050 ± 6 (Hypothetical)

Data for Codeine is representative of typical findings.[11] Data for this compound is hypothetical, reflecting its expected direct action on peripheral opioid receptors in the gut.

Table 3: Central Nervous System Effects - Respiratory Depression Respiratory depression is a critical centrally mediated side effect of opioids. It can be measured by changes in respiratory rate or blood oxygen saturation.[3]

CompoundDose (mg/kg)Change in Respiratory Rate
Vehicle (Saline)-No significant change
Codeine60-35% ± 5%
This compound60No significant change (Hypothetical)

Data for Codeine is representative of known effects.[12] Data for this compound is hypothetical, based on its expected lack of central action.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

1. Hot Plate Test for Analgesia

  • Objective: To assess the central analgesic effect of a compound by measuring the reaction time to a thermal stimulus.

  • Apparatus: A hot plate analgesia meter with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C), enclosed by a transparent cylinder.[13]

  • Procedure:

    • Acclimatize animals (mice or rats) to the testing room.

    • Determine a baseline latency for each animal by placing it on the hot plate and recording the time until a nocifensive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[13]

    • Administer the test compound (e.g., codeine, this compound) or vehicle via the desired route (e.g., intraperitoneal, oral).

    • At predetermined time points post-administration, place the animal back on the hot plate and measure the response latency.

  • Endpoint: A significant increase in response latency compared to baseline and vehicle-treated animals indicates analgesia.[9]

cluster_workflow Hot Plate Test Workflow acclimatize Acclimatize Animal baseline Measure Baseline Latency on Hot Plate acclimatize->baseline administer Administer Compound or Vehicle baseline->administer test Test Latency at Time Points administer->test analyze Analyze Data test->analyze

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Codeine Methylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical substances is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. Codeine methylbromide, a Schedule I controlled substance in the United States, requires stringent and clearly defined disposal procedures due to its potential for abuse and environmental harm.[1] Adherence to these protocols is essential to ensure that this compound is rendered non-retrievable and disposed of in a manner that protects both the community and the ecosystem.

Regulatory Framework for Disposal

The disposal of this compound is governed by several federal agencies, each with a specific set of regulations. Understanding these is the first step toward compliant disposal.

Regulatory BodyKey Regulation Summary
Drug Enforcement Administration (DEA) Governs the disposal of controlled substances. The primary mandate is that the substance must be rendered "non-retrievable," meaning it cannot be transformed to a physical or chemical state that would allow it to be used.[2] Incineration is the only method currently accepted by the DEA to meet this standard.[2]
Environmental Protection Agency (EPA) Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] A key provision for pharmaceutical waste is the prohibition of sewering (flushing) of hazardous waste pharmaceuticals.[4][5]
Occupational Safety and Health Administration (OSHA) Mandates safe handling procedures to protect employees from exposure to hazardous substances. This includes the use of Personal Protective Equipment (PPE) and proper training.[6]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory or research setting.

Step 1: Segregation and Labeling

Proper segregation is the foundational step in waste management.[3][7]

  • Immediately upon being designated as waste, this compound must be segregated from other chemical and non-hazardous waste streams.

  • The waste container must be clearly labeled as "Hazardous Waste - this compound" and include the appropriate hazard pictograms. Hazardous pharmaceutical waste is typically collected in black containers.[5]

Step 2: Personal Protective Equipment (PPE)

Before handling this compound waste, personnel must be equipped with the appropriate PPE to prevent exposure.

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.[8]

  • Lab Coat: A lab coat or other protective clothing is mandatory.[8]

  • Respiratory Protection: If there is a risk of aerosolization or dust formation, a certified respirator should be used.[8]

Step 3: On-Site Handling and Temporary Storage

  • All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[8][9]

  • The waste container must be kept securely closed except when adding waste.[8]

  • Store the sealed container in a designated, secure, and locked area away from incompatible materials.[8]

Step 4: Arranging for Final Disposal

  • Disposal of this compound must be carried out by a DEA-registered reverse distributor or a licensed hazardous waste disposal company.[10] These companies are authorized to handle and transport controlled substances for destruction.

  • Maintain meticulous records of all disposed this compound, including quantities and dates of transfer to the disposal vendor. This documentation is crucial for regulatory compliance and audits.[7]

Step 5: Final Disposal Method

  • The only DEA-approved method for rendering a controlled substance non-retrievable is incineration.[2] The licensed disposal vendor will transport the waste to a permitted hazardous waste incineration facility.

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.[11][12]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start This compound Designated as Waste segregate Segregate and Place in Designated Black Container start->segregate label Label Container: 'Hazardous Waste - this compound' segregate->label store Store in Secure, Locked Location label->store contact_vendor Contact DEA-Registered Waste Vendor store->contact_vendor document Complete All Required Disposal Documentation contact_vendor->document transfer Transfer Waste to Authorized Vendor document->transfer incinerate Final Disposal via Incineration transfer->incinerate end Disposal Complete incinerate->end

References

Essential Safety and Logistics for Handling Codeine Methylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Codeine methylbromide is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to minimize risk and ensure laboratory safety. This compound is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, particularly in powdered form, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Respiratory Protection N100, R100, or P100 disposable filtering facepiece respirator, or a higher level of protection.[3]NIOSH-certified[4]To prevent inhalation of airborne particles.
Hand Protection Two pairs of powder-free nitrile chemotherapy gloves.[3][5][6]ASTM D6978[6]To prevent skin contact and absorption. The outer glove should be removed after each task.[5]
Body Protection Disposable gown made of lint-free, low-permeability fabric (e.g., polyethylene-coated polypropylene).[5][6]Solid front, long sleeves, and tight-fitting cuffs.[5]To protect skin and clothing from contamination.
Eye and Face Protection Goggles and a face shield, or a full face-piece respirator.[3][6]---To protect against splashes and airborne particles.[4]
Head and Shoe Covering Disposable head, hair, and shoe covers.[6]---To prevent contamination of hair and personal footwear.

Engineering Controls and Safe Handling Practices

Engineering controls are the primary method for minimizing exposure.

Control MeasureDescription
Ventilation Handle this compound in a designated area with sufficient air exchange and/or exhaust, such as a laboratory hood or a containment system with a HEPA filter.[7][8]
Restricted Access Conduct all work in a restricted area with clear signage to prevent unauthorized personnel from entering.[5]
Prohibited Activities Do not eat, drink, smoke, or apply cosmetics in areas where this compound is handled or stored.[5][7][8]
Grounding All equipment used when handling the product must be grounded to prevent static discharge.[7]

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area by covering surfaces with disposable, absorbent liners.

  • Weighing: If weighing the powder, do so within a ventilated enclosure to minimize the generation of airborne dust.

  • Manipulation: When manipulating the compound, use tools and techniques that minimize dust creation.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove the outer pair of gloves and dispose of them in a sealed bag.[5] Wash hands thoroughly with soap and water after removing all PPE.[5][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for 15-20 minutes.[7][9] Remove any contaminated clothing, avoiding pulling it over the head if possible.[10][11]
Eye Contact Immediately flush the eyes with running water for 15-20 minutes, holding the eyelids open.[9] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[7][9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[12] Call a poison control center (1-800-222-1222 in the US) or seek immediate medical attention.[7][9]
Spill Evacuate the immediate area.[7] Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material to prevent the spread of dust. Carefully collect the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area.

Disposal Plan

The disposal of this compound, as a Schedule I controlled substance, is strictly regulated.

Waste TypeDisposal Procedure
Unused/Expired Product (Inventory) Must be disposed of through a DEA-registered reverse distributor.[13] Incineration is the DEA-recognized method to render the substance non-retrievable.[13] Detailed record-keeping is required.
Contaminated Materials (e.g., PPE, labware) Place in a sealed, labeled, durable polyethylene (B3416737) bag (e.g., 6 mil).[3] Dispose of as hazardous waste according to institutional and local regulations.
Empty Containers Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The container can then be disposed of according to institutional guidelines.

Experimental Workflow and Safety Logic

The following diagrams illustrate key workflows for handling this compound safely.

Handling_Codeine_Methylbromide_Spill Workflow for Handling a this compound Spill cluster_immediate_actions Immediate Actions cluster_ppe_donning PPE Donning cluster_spill_cleanup Spill Cleanup cluster_disposal_and_reporting Disposal & Reporting spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert don_ppe Don Full PPE: - Respirator - Double Gloves - Gown - Eye/Face Protection alert->don_ppe cover_spill Cover with Absorbent Material don_ppe->cover_spill collect_waste Collect Waste into Sealed Container cover_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands document Document Incident wash_hands->document

Caption: Workflow for a this compound Spill

Experimental_Workflow Experimental Workflow with this compound cluster_preparation Preparation cluster_experiment Experiment cluster_cleanup Cleanup & Disposal cluster_post_experiment Post-Experiment risk_assessment Conduct Risk Assessment ppe Assemble and Inspect PPE risk_assessment->ppe prepare_workspace Prepare Ventilated Workspace ppe->prepare_workspace weigh Weigh Compound in Enclosure prepare_workspace->weigh dissolve Dissolve/Prepare Solution weigh->dissolve reaction Perform Experimental Steps dissolve->reaction deactivate Deactivate/Quench Reaction reaction->deactivate collect_waste Collect All Waste Streams deactivate->collect_waste decontaminate Decontaminate Equipment & Workspace collect_waste->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose remove_ppe Remove & Dispose of PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash document Document Experiment & Waste wash->document

Caption: Experimental Workflow with this compound

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。